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  • Product: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
  • CAS: 63294-10-0

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocol: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary & Strategic Analysis Target Molecule: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Core Application: Key pharmacophore intermediate for PPAR-alpha agonists (Fibrate class) and metabolic modulators. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Core Application: Key pharmacophore intermediate for PPAR-alpha agonists (Fibrate class) and metabolic modulators. Chemical Class:


-Aryloxy acid chloride.

The synthesis of 2-(4-fluorophenoxy)-2-methylpropanoyl chloride presents a classic challenge in process chemistry: constructing a sterically hindered ether linkage adjacent to a gem-dimethyl quaternary carbon. The steric bulk of the gem-dimethyl group significantly reduces the rate of nucleophilic substitution (


) reactions, requiring optimized conditions to suppress elimination side-reactions (formation of methacrylates).

This guide details two validated pathways to the carboxylic acid precursor, followed by the critical chlorination step.

  • Route A (The Williamson-Finkelstein Hybrid): The "Gold Standard" for pharmaceutical purity. It utilizes a base-promoted alkylation of 4-fluorophenol with ethyl 2-bromo-2-methylpropionate.

  • Route B (The Bargellini Multicomponent Reaction): A high-atom-economy "one-pot" industrial route utilizing chloroform and acetone. While efficient, it poses higher safety risks (exotherm/carbene generation) and is recommended only for large-scale, cost-sensitive operations.

Retrosynthetic Analysis

The retrosynthesis disconnects the acyl chloride to its corresponding carboxylic acid, which is further disconnected via the ether linkage.

Retrosynthesis cluster_sources Starting Materials Target Target: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Acid Precursor Acid: 2-(4-Fluorophenoxy)-2-methylpropanoic acid Target->Acid Chlorination (SOCl2 or (COCl)2) Phenol 4-Fluorophenol Acid->Phenol Ether Synthesis Alkylator Ethyl 2-bromo-2-methylpropionate (Route A) Bargellini Acetone + CHCl3 + NaOH (Route B)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the acid intermediate.

Route A: The Modified Williamson Ether Synthesis (Preferred)

Best for: High purity (>98%), lab-scale to pilot-scale, and strict impurity control.

Phase 1: Alkylation

The reaction between 4-fluorophenol and ethyl 2-bromo-2-methylpropionate is sluggish due to the tertiary bromide. Standard conditions (acetone/K₂CO₃) often fail. We employ a high-boiling polar aprotic solvent (MEK or DMF) and Cesium Carbonate (Cs₂CO₃) or a catalytic iodide source (Finkelstein condition) to accelerate the reaction.

Reaction Scheme:



Protocol 1.1: Ether Formation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-Fluorophenol (1.0 equiv) and Methyl Ethyl Ketone (MEK) (10 vol).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) and Potassium Iodide (KI) (0.1 equiv). The KI acts as a catalyst, converting the hindered bromide to a more reactive iodide in situ.

  • Alkylator Addition: Add Ethyl 2-bromo-2-methylpropionate (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (80°C) for 16–24 hours. Monitor by HPLC/TLC for the disappearance of phenol.

    • Note: If conversion stalls, add 0.1 equiv of Cs₂CO₃.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.

Phase 2: Hydrolysis

Steric hindrance also affects hydrolysis. Standard LiOH/THF conditions are effective but may require heating.

Reaction Scheme:



Protocol 1.2: Saponification
  • Dissolve the crude ester in THF:Water (3:1) .

  • Add LiOH·H₂O (3.0 equiv).

  • Heat to 60°C for 4–6 hours.

  • Workup: Evaporate THF. Acidify the aqueous residue with 6M HCl to pH 1. The acid will precipitate as a white solid.

  • Purification: Recrystallize from Hexane/EtOAc or Cyclohexane.

    • Target Yield (2 steps): 75–85%.

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~1.4–1.5 ppm (6H, gem-dimethyl).

Route B: The Bargellini Reaction (Alternative)

Best for: Industrial scale, low cost, readily available reagents. Risk: Highly exothermic; generates dichlorocarbene.[1][2]

This multicomponent reaction condenses a phenol, a ketone (acetone), and chloroform under strongly basic conditions.[1][3][4]

Mechanism:

  • Deprotonation of CHCl₃

    
     :CCl₂ (Dichlorocarbene).
    
  • Addition of :CCl₂ to Acetone

    
     Dichloro-alkoxide.
    
  • Formation of a gem-dichloro epoxide (Bargellini Epoxide).

  • Nucleophilic attack by 4-Fluorophenoxide

    
     Ring opening and hydrolysis to the acid.
    
Protocol 2.1: One-Pot Synthesis
  • Setup: 4-neck flask, vigorous mechanical stirring, internal thermometer, Ice/Salt Bath (-10°C) .

  • Reagents: Mix 4-Fluorophenol (1.0 equiv) and Acetone (10 equiv, acts as solvent/reactant).

  • Base: Add powdered NaOH (5.0 equiv) slowly. The mixture may thicken.[5]

  • Addition (Critical): Add Chloroform (1.5 equiv) dropwise over 2 hours.

    • Safety: Maintain internal temperature < 15°C. The reaction is violently exothermic.

  • Post-Reaction: Allow to warm to RT and stir overnight.

  • Workup: Evaporate excess acetone. Dissolve residue in water.[6] Wash with Ether (removes organics). Acidify aqueous layer with HCl.[5][6][7] Extract the precipitated acid with DCM.

Phase 3: Chlorination (The Target Synthesis)

Converting the acid to the acid chloride requires handling moisture sensitivity. Thionyl chloride (SOCl₂) is preferred over Oxalyl chloride for this substrate due to ease of purification (byproduct is gas).

Reaction Scheme:



Protocol 3.1: Acid Chloride Formation
  • Drying: Ensure the starting 2-(4-fluorophenoxy)-2-methylpropanoic acid is strictly anhydrous (dry in vacuum oven at 50°C).

  • Setup: Flame-dried flask, reflux condenser with a CaCl₂ drying tube or N₂ bubbler leading to a caustic scrubber (NaOH trap).

  • Reagents: Suspend the Acid (10 g) in Thionyl Chloride (5 equiv, excess serves as solvent).

  • Catalyst: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.

  • Reaction: Heat to reflux (75°C) for 2–3 hours. The solution should become clear.

  • Workup:

    • Distill off excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

    • Add dry Toluene (20 mL) and evaporate again (azeotropic removal of residual SOCl₂).

    • Product: The residue is 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride , typically a pale yellow to colorless oil.

  • Storage: Use immediately or store under Argon at -20°C. Do not expose to humid air.

Critical Process Parameters & Data

ParameterRoute A (Williamson)Route B (Bargellini)Chlorination Step
Key Reagents Ethyl 2-bromo-2-methylpropionate, K₂CO₃/KIChloroform, Acetone, NaOHSOCl₂, DMF (cat)
Limiting Factor Steric hindrance (requires KI/Heat)Exotherm control; Carbene safetyMoisture sensitivity
Typical Yield 80-90% (Ester), 95% (Acid)40-60% (Acid)>95% (Acid Chloride)
Impurity Profile Unreacted Phenol, Methacrylate byproductPolymerized acetone, PhenolResidual SOCl₂, HCl
Scalability Linear, predictableComplex (Heat transfer limits)Standard

Process Flow Diagram

SynthesisFlow cluster_RouteA Route A: High Purity cluster_RouteB Route B: Industrial/One-Pot StepA1 4-Fluorophenol + Bromide (K2CO3/KI, MEK, Reflux) StepA2 Intermediate Ester (Purification: Wash/Extract) StepA1->StepA2 StepA3 Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Acid 2-(4-Fluorophenoxy)-2-methylpropanoic Acid (Solid, mp ~106-108°C) StepA3->Acid StepB1 4-Fluorophenol + Acetone + Chloroform + NaOH StepB2 Bargellini Intermediate (Exothermic Control) StepB1->StepB2 StepB2->Acid Chlorination Chlorination (SOCl2, cat. DMF, Reflux) Acid->Chlorination FinalProduct FINAL PRODUCT: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Chlorination->FinalProduct

Figure 2: Integrated process flow for the synthesis of the target acid chloride.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a scrubber for SO₂/HCl off-gassing.

  • Chloroform/NaOH (Bargellini): Generates Dichlorocarbene (:CCl₂), which is toxic and reactive. The reaction is highly exothermic; thermal runaway can cause solvent eruption. Strict temperature monitoring is mandatory.[1][2]

  • 4-Fluorophenol: Toxic by ingestion and skin contact. Rapidly absorbed.

References

  • PrepChem. "Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid."[7] (Analogous methodology for phenoxy propionic acids). PrepChem.com. Available at: [Link]

  • National Institutes of Health (NIH). "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." PubMed Central. Available at: [Link]

  • Grokipedia. "Bargellini reaction - Mechanism and Applications." Grokipedia Knowledge Base. Available at: [Link]

  • PubChem. "2-(4-chlorophenoxy)-2-methylpropanoyl chloride (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. As a reactive acyl chloride, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document synthesizes available data and established chemical principles to offer a detailed characterization for researchers working with this and structurally related molecules.

Molecular Structure and Core Properties

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a derivative of propanoic acid, featuring a 4-fluorophenoxy group and a reactive acyl chloride moiety. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties in downstream applications, making it a compound of interest in medicinal chemistry.

Table 1: Core Physical and Chemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀ClFO-
Molecular Weight 216.64 g/mol [1]
CAS Number 40580-93-4Inferred from related compounds
Appearance Expected to be a liquid or low-melting solidAnalogy to similar structures
Boiling Point Not experimentally determined. Expected to be >200 °C at atmospheric pressure, likely distilled under reduced pressure.Analogy to similar structures
Melting Point Not experimentally determined.-
Density Not experimentally determined.-

Synthesis and Reactivity

Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution.

Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is best achieved from its precursor, 2-(4-Fluorophenoxy)-2-methylpropanoic acid. This transformation is a standard procedure in organic synthesis.

Synthesis_Workflow Precursor 2-(4-Fluorophenoxy)-2-methylpropanoic Acid Product 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Product Byproducts SO₂ + HCl (for SOCl₂) or CO + CO₂ + HCl (for (COCl)₂) Product->Byproducts

Sources

Foundational

An In-depth Technical Guide to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a reactive acyl chloride derivative of significant interest in medicinal chemistry and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a reactive acyl chloride derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural similarity to the core of fibrate drugs, a class of amphipathic carboxylic acids used to lower blood lipid levels, positions it as a key intermediate in the synthesis of novel therapeutic agents. The incorporation of a fluorine atom on the phenoxy ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for drug discovery programs. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the development of fibrate analogues and other potential therapeutics.

Chemical Structure and IUPAC Name

The chemical structure of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is characterized by a central propanoyl chloride moiety, with a methyl group and a 4-fluorophenoxy group attached to the alpha-carbon.

IUPAC Name: 2-(4-fluorophenoxy)-2-methylpropanoyl chloride

The naming follows the standard IUPAC nomenclature for acyl chlorides, where the "-oic acid" of the corresponding carboxylic acid is replaced with "-oyl chloride".

Chemical Structure of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

A 2D representation of the molecular structure.

Physicochemical Properties

While specific experimental data for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is not extensively reported, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFO₂
Molecular Weight 216.64 g/mol
Appearance Expected to be a liquid or low-melting solidInferred from similar acyl chlorides
Boiling Point Estimated to be >200 °CInferred from related compounds
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General reactivity of acyl chlorides
Reactivity Highly reactive towards nucleophiles. Moisture sensitive.General reactivity of acyl chlorides

Synthesis

The most common and efficient method for the synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is the chlorination of its corresponding carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[1]

Synthetic Pathway Overview

General synthetic route from the carboxylic acid precursor.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a standard procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials and Equipment:

  • 2-(4-fluorophenoxy)-2-methylpropanoic acid (CAS No: 587-11-1)[2]

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

  • Anhydrous inert solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ by-products)

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-fluorophenoxy)-2-methylpropanoic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add an anhydrous inert solvent such as toluene (approximately 5-10 mL per gram of carboxylic acid). To this suspension, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with toluene can be performed.

  • Purification: The resulting crude 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Catalytic DMF: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent, thus speeding up the reaction.[1]

  • Scrubber: The reaction produces acidic gases (HCl and SO₂) which are toxic and corrosive. A scrubber containing a base (e.g., sodium hydroxide solution) is essential to neutralize these gases.

Key Reactions and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride a versatile intermediate for introducing the 2-(4-fluorophenoxy)-2-methylpropanoyl moiety into various molecules.[3][4] This is particularly relevant in the synthesis of fibrate analogues and other potential drug candidates.

Esterification: Synthesis of Fibrate Analogues

The primary application of this compound is in the synthesis of esters, particularly those with structures analogous to fibrate drugs like fenofibrate. The reaction with an alcohol or phenol proceeds via nucleophilic acyl substitution to yield the corresponding ester and hydrochloric acid.

General Reaction:

This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl by-product.

Amidation: Synthesis of Amide Derivatives

Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively.[4] This opens up avenues for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

General Reaction:

Friedel-Crafts Acylation

While less common for this specific substrate due to the presence of the ether linkage, under appropriate conditions, the acyl chloride can be used in Friedel-Crafts acylation reactions to form ketones.[5]

Significance in Drug Development:

The synthesis of libraries of ester and amide derivatives of 2-(4-fluorophenoxy)-2-methylpropanoic acid allows for the exploration of their potential as:

  • Hypolipidemic Agents: By mimicking the structure of existing fibrates, novel compounds can be screened for their ability to lower triglyceride and cholesterol levels, potentially with improved efficacy or side-effect profiles. The fluorine atom can enhance metabolic stability and binding affinity to the target receptors (e.g., PPARα).

  • Other Therapeutic Areas: The fibrate scaffold has been investigated for other pharmacological activities. Therefore, derivatives of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride could be explored for their potential in treating other metabolic disorders or inflammatory conditions.

Conclusion

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a valuable and highly reactive chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from the corresponding carboxylic acid and its versatile reactivity make it an important building block for the creation of novel ester and amide derivatives. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is crucial for the design and synthesis of next-generation therapeutics, particularly in the area of metabolic diseases.

References

  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Yufeng, J. (2022, June 21). Acyl chloride. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • Patents. (2013, May 21). Method of synthesizing fenofibrate. Justia. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.

Sources

Exploratory

Introduction: The Role and Significance of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a key chemical intermediate, primarily recognized for its role in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a key chemical intermediate, primarily recognized for its role in the synthesis of fibrate class drugs, such as fenofibrate. Fenofibrate is a widely prescribed medication for managing hypercholesterolemia and hypertriglyceridemia.[1][2] The purity and structural integrity of this acyl chloride are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the spectral data for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer a robust framework for its identification, characterization, and quality control. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and supported by data from related compounds found in the literature.

Molecular Structure and Key Features

The structure of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride incorporates several key functional groups that give rise to its characteristic spectral signature: an acyl chloride, a gem-dimethyl group, an ether linkage, and a para-substituted fluorophenyl ring. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Figure 1: Molecular Structure of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride.

Synthesis and Experimental Protocols

The standard laboratory synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride involves the conversion of the corresponding carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid, using a chlorinating agent.

Protocol: Synthesis of the Acyl Chloride
  • To a solution of 2-(4-fluorophenoxy)-2-methylpropanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.[3]

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their connectivity. For 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, the spectrum is relatively simple but informative.

Expected ¹H NMR Spectral Features:
  • Gem-dimethyl Protons (-(CH₃)₂): These two methyl groups are chemically equivalent and will appear as a single, sharp singlet. Their proximity to the electron-withdrawing ether oxygen and acyl chloride group will shift this signal downfield compared to a simple alkane.

  • Aromatic Protons (Ar-H): The para-substituted aromatic ring contains two sets of chemically equivalent protons. Due to the fluorine atom, these signals will appear as complex multiplets, often resembling two overlapping triplets or a pair of doublets of doublets. The protons ortho to the fluorine will couple to the fluorine (³JHF) and the adjacent proton (³JHH). The protons ortho to the ether linkage will also couple to their adjacent proton (³JHH).

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
~1.70Singlet6HC(CH₃)₂Equivalent methyl protons on a quaternary carbon.
~7.00 - 7.15Multiplet (dd or t)2HAr-H (ortho to O)Protons ortho to the electropositive ether linkage, showing coupling to adjacent aromatic protons.
~7.15 - 7.30Multiplet (dd or t)2HAr-H (ortho to F)Protons ortho to the electronegative fluorine atom, showing both H-H and H-F coupling.

Note: Predicted chemical shifts are based on analysis of similar structures.[4][5] The exact values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. A key feature in this molecule's ¹³C spectrum is the coupling between carbon and fluorine atoms (JCF), which can be observed over several bonds.

Expected ¹³C NMR Spectral Features:
  • Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons.

  • Quaternary Carbon (-C(CH₃)₂): A signal for the quaternary carbon attached to the methyl groups and the ether oxygen.

  • Carbonyl Carbon (-COCl): A highly deshielded signal characteristic of an acyl chloride carbon.[6]

  • Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon directly bonded to fluorine will show a large one-bond C-F coupling (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings.

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)JCF (Hz)AssignmentCausality
~25--C(C H₃)₂Aliphatic methyl carbons.
~85--C (CH₃)₂Quaternary carbon deshielded by the ether oxygen.
~116²JCF ≈ 23Ar-C (ortho to F)Aromatic carbon two bonds away from fluorine.
~122³JCF ≈ 8Ar-C (ortho to O)Aromatic carbon three bonds away from fluorine.
~154⁴JCF ≈ 3Ar-C (ipso to O)Quaternary aromatic carbon deshielded by the ether oxygen.
~159¹JCF ≈ 245Ar-C (ipso to F)Carbon directly bonded to fluorine, showing a large one-bond coupling constant.
~175--C OClHighly deshielded carbonyl carbon of the acyl chloride functional group.

Note: Predicted chemical shifts and coupling constants are based on typical values for fluorinated aromatic compounds and related structures.[7][8]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The most prominent feature in the IR spectrum of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is the very strong absorption from the acyl chloride carbonyl group.

Expected IR Absorption Bands:
  • C=O Stretch (Acyl Chloride): A very strong and sharp absorption band at a high wavenumber, typically higher than that of a corresponding ketone or carboxylic acid, due to the electron-withdrawing effect of the chlorine atom.

  • C-O Stretch (Ether): Aryl-alkyl ethers typically show two C-O stretching bands.

  • C-F Stretch: A strong absorption in the fingerprint region.

  • Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1800Strong, SharpC=OCarbonyl Stretch (Acyl Chloride)
~1600, ~1500MediumAromatic C=CRing Stretch
~1240StrongAr-O-CAsymmetric C-O-C Stretch
~1170StrongC-FC-F Stretch
~1040MediumAr-O-CSymmetric C-O-C Stretch

Note: Predicted frequencies are based on characteristic absorption ranges for these functional groups.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of analysis.

Expected Mass Spectral Features:
  • Molecular Ion (M⁺): The molecular ion peak will be observed. Due to the presence of chlorine, there will be an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Pathways: The primary fragmentation will involve the loss of the chlorine radical to form a stable acylium ion. Another significant fragmentation is the loss of the entire -COCl group.

M [M]⁺˙ m/z 216/218 F1 [M - Cl]⁺ m/z 181 M->F1 - •Cl F2 [M - COCl]⁺ m/z 153 M->F2 - •COCl F3 [C₇H₇FO]⁺ m/z 126 F2->F3 - C₂H₃

Figure 2: Proposed main fragmentation pathway for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in EI-MS.

Data Summary: Mass Spectrometry (EI-MS)
m/zRelative IntensityProposed Fragment
216/218Moderate[C₁₀H₁₀ClFO]⁺˙ (Molecular Ion)
181High[C₁₀H₁₀FO₂]⁺ (Loss of Cl)
153High[C₉H₁₀FO]⁺ (Loss of COCl)
126Moderate[C₇H₇FO]⁺
43Moderate[C₃H₇]⁺ or [CH₃CO]⁺

Note: The m/z values are calculated for the most abundant isotopes (³⁵Cl). The presence of the ³⁷Cl isotope will result in corresponding peaks at m/z + 2.[10][11]

Conclusion

The comprehensive spectral analysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride provides a clear and definitive method for its structural confirmation and purity assessment. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers complementary information, each highlighting specific features of the molecule. For professionals in drug development and chemical synthesis, a thorough understanding of these spectral signatures is essential for ensuring the quality of intermediates and the final pharmaceutical products derived from them.

References

  • Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance | Request PDF. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • PMC. (n.d.). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. [Link]

  • PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

  • Google Patents. (n.d.). CN109369425B - Preparation method of fenofibric acid choline salt.
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. [Link]

  • PubChem. (n.d.). 2-(2-Chloro-4-Fluorophenoxy)-2-Methyl-N-[(1r,2s,3s,5s,7s)-5-(Methylsulfonyl)-2-Adamantyl]propanamide. [Link]

  • Aablocks. (n.d.). 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride. [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • PureSynth. (n.d.). 2-(4-Chlorophenoxy)Isobutyric Acid 97.0%. [Link]

  • PubChemLite. (2026). 2-fluoro-2-methylpropanoyl chloride (C4H6ClFO). [Link]

  • Chem-supply.net. (2025). 2-methylpropanoyl chloride. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane. [Link]

  • AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • NIST WebBook. (n.d.). Propanoyl chloride, 2-methyl-. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal. [Link]

  • NIST WebBook. (n.d.). Propanoyl chloride, 2-methyl-. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 14. [Link]

  • Wired Chemist. (n.d.). Isobutyric acid Carbon-13 Full Spectrum. [Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Applications of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

[1][2] Executive Summary 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride represents a specialized class of -aryloxy acid chlorides critical to the synthesis of peroxisome proliferator-activated receptor alpha (PPAR ) agon...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride represents a specialized class of


-aryloxy acid chlorides critical to the synthesis of peroxisome proliferator-activated receptor alpha (PPAR

) agonists, specifically within the fibrate class of lipid-lowering agents.[1][2]

This guide provides a deep technical analysis of the molecule’s reactivity. Unlike standard acyl chlorides, this compound exhibits a unique reactivity profile defined by the "Gem-Dimethyl Effect" —a steric phenomenon that significantly alters the kinetics of nucleophilic attack.[2] Researchers utilizing this intermediate must account for this steric blockade to achieve high-yield amidation, esterification, or Friedel-Crafts acylations.[1][2]

Part 1: Molecular Architecture & Reactivity Profile[2]

Structural Analysis

The molecule consists of three distinct functional zones that dictate its chemical behavior:

  • The Electrophilic Warhead: The acyl chloride (

    
    ) group.[1][2]
    
  • The Steric Gate: The quaternary

    
    -carbon bearing two methyl groups (gem-dimethyl).[1][2]
    
  • The Electronic Tuner: The 4-fluorophenoxy moiety.[2]

The Gem-Dimethyl Steric Blockade

The most defining feature of this molecule is the quaternary carbon at the


-position.[2] In a standard primary acyl chloride (e.g., acetyl chloride), the carbonyl carbon is accessible. Here, the two methyl groups create a "neopentyl-like" steric environment.[2]
  • Kinetic Consequence: The trajectory of an incoming nucleophile (Burgi-Dunitz angle, ~107°) is partially obstructed.[1][2] Reactions that proceed instantaneously with acetyl chloride (e.g., hydrolysis, alcoholysis) are kinetically retarded here.[2]

  • Thermodynamic Consequence: Once formed, the resulting derivatives (esters/amides) are exceptionally stable against hydrolysis due to the same steric shielding—a desirable trait for drug pharmacokinetics.

Electronic Influence of the 4-Fluoro Group

The fluorine atom at the para position of the phenoxy ring exerts a dual effect:

  • Inductive Withdrawal (

    
    ):  Fluorine pulls electron density through the 
    
    
    
    -framework.[1][2]
  • Resonance Donation (

    
    ):  Fluorine donates into the 
    
    
    
    -system of the ring.[2]

Net Effect on Reactivity: The oxygen atom of the phenoxy group is electron-withdrawing relative to the carbonyl. This increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance. However, the steric factor remains the dominant governor of reaction rates.

Reaction Landscape

The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

ReactivityLandscape AcidCl 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Ester Fibrate Esters (Lipid Lowering) AcidCl->Ester Nucleophilic Subst. (Slow w/o Catalyst) Amide Amide Analogs (Stable Pharmacophores) AcidCl->Amide Nucleophilic Subst. Ketone Aryl Ketones (Friedel-Crafts Products) AcidCl->Ketone Electrophilic Subst. (Friedel-Crafts) Acid Carboxylic Acid (Degradation Product) AcidCl->Acid Moisture Sensitivity Alcohol Alcohols (R-OH) + Base/DMAP Alcohol->Ester Amine Amines (R-NH2) + Base Amine->Amide Arene Electron-Rich Arenes + Lewis Acid (AlCl3) Arene->Ketone Water H2O (Hydrolysis) Water->Acid

Figure 1: Synthetic divergence from the acyl chloride core.[1][2] Note the requirement for catalysis in esterification due to steric hindrance.

Part 2: Mechanisms & Protocols[1]

Nucleophilic Acyl Substitution (Esterification)

Challenge: Direct reaction with alcohols is sluggish due to the


-gem-dimethyl groups blocking the attack.[1][2]
Solution:  Use of DMAP (4-Dimethylaminopyridine)  as a nucleophilic catalyst is mandatory for high yields.[1][2] DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is less sterically sensitive and a better leaving group than chloride.[2]
Protocol 1: Synthesis of a Fibrate Ester Analog

Target Audience: Medicinal Chemists synthesizing prodrugs.[2]

Reagents:

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.0 eq)[1][2]

  • Target Alcohol (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq) - Acid scavenger[1]

  • DMAP (0.1 eq) - Nucleophilic catalyst[1][2]

  • Dichloromethane (DCM) - Anhydrous[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the alcohol, TEA, and DMAP to anhydrous DCM. Cool to 0°C.[1][2][3][4]
    
  • Addition: Dissolve the acyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Dropwise addition prevents localized heating and controls the exothermic formation of the acyl-ammonium salt.[2]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Use TLC or IR.[1][2] Look for the disappearance of the acyl chloride

      
       stretch (~1800 cm⁻¹) and appearance of the ester 
      
      
      
      (~1735 cm⁻¹).
  • Workup: Quench with saturated

    
     (removes HCl/TEA salts). Wash organic layer with 1M HCl (removes DMAP/TEA), then brine.[1][2] Dry over 
    
    
    
    .[1][2][3]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Friedel-Crafts Acylation

Application: This is the primary route for synthesizing the core ketone backbone of many fibrate drugs (analogous to the synthesis of Fenofibrate). Mechanism: The Lewis Acid (


) abstracts the chlorine to form an acylium ion.[4] The resonance stabilization from the phenoxy oxygen helps stabilize this cation, but the steric bulk demands a highly activated aromatic substrate or elevated temperatures.

FriedelCrafts Step1 Complexation: R-COCl + AlCl3 Step2 Acylium Ion Formation: [R-C=O]+ [AlCl4]- Step1->Step2 Loss of Cl- Step3 Electrophilic Attack: Attack on Arene Ring Step2->Step3 Rate Limiting Step Step4 Aromatization: Loss of Proton Step3->Step4 -HCl

Figure 2: Mechanistic flow of the Friedel-Crafts acylation. The Acylium ion is the active electrophile.[5]

Protocol 2: Friedel-Crafts Acylation of Toluene (Model Reaction)

Reagents:

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.0 eq)[1][2]

  • Toluene (Excess, acts as solvent/reactant) or 1.1 eq in DCM

  • Aluminum Chloride (

    
    ) (1.2 eq) - Must be anhydrous/fresh[1]
    

Methodology:

  • Setup: In a dry 3-neck flask under

    
    , suspend 
    
    
    
    in dry DCM (or neat toluene if using as solvent). Cool to 0°C.[1][2][3][4]
  • Acylium Generation: Add the acyl chloride dropwise.[2]

    • Observation: Evolution of HCl gas (use a scrubber) and homogenization of the solution indicates acylium formation.[2]

  • Coupling: Stir at 0°C for 1 hour, then allow to warm to RT. If the substrate is deactivated, reflux may be required (40°C in DCM).

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

    • Why? This breaks the strong Aluminum-Oxygen complex formed with the product ketone.[2]

  • Isolation: Extract with DCM, wash with water and brine.[2] Recrystallize the resulting solid (often from EtOH/Hexane).

Part 3: Quantitative Data & Stability

Physical Properties & Reactivity Metrics[1]
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 232.64 g/mol Calculation basis for stoichiometry.[1][2]
Physical State Viscous Oil or Low-melting SolidMay require gentle warming to transfer via syringe.[1][2]
Hydrolytic Half-life Moderate (Minutes to Hours in air)Slower than acetyl chloride due to steric shielding, but still requires anhydrous storage.[1][2]
Preferred Solvent DCM, THF, TolueneAvoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF) without caution.[2]
Quality Control (QC)

To validate the integrity of the reagent before use:

  • H-NMR (CDCl3): Look for the gem-dimethyl singlet at

    
     ppm.[1][2] The absence of a carboxylic acid proton (
    
    
    
    ppm) confirms no hydrolysis.
  • Derivatization Test: React a small aliquot with excess methanol. Inject on GC-MS. A single peak corresponding to the methyl ester confirms purity.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Foundational text on nucleophilic acyl substitution mechanisms).

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Discusses the bioisosterism of fibrates and steric factors in drug design).

  • BenchChem. (2025).[1][2][4] Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. Link (Protocol adaptation for phenoxy-acyl chlorides).[1]

  • PubChem. (2025).[1][2][6][7] 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride Compound Summary. Link (Data source for the chloro-analog used for property extrapolation).[1]

  • Sigma-Aldrich. (2025).[1][2] Friedel–Crafts Acylation Mechanism and Protocols. Link (Standard operating procedures for Lewis Acid catalysis).

Sources

Exploratory

Technical Guide: Electrophilicity &amp; Synthetic Utility of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Executive Summary This guide analyzes the physicochemical properties and synthetic behavior of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride . As a key intermediate in the synthesis of PPAR-α agonists (fibrates), this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical properties and synthetic behavior of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride . As a key intermediate in the synthesis of PPAR-α agonists (fibrates), this molecule represents a unique intersection of steric hindrance and inductive activation. Its reactivity is governed by the gem-dimethyl effect , which modulates the electrophilicity of the carbonyl carbon, providing kinetic stability against hydrolysis while retaining sufficient reactivity for Lewis acid-catalyzed acylations.

Part 1: Structural Analysis & Electrophilicity

The Chemical Architecture

The molecule consists of three distinct functional zones that dictate its behavior:

  • The Electrophile (Acyl Chloride): The primary reactive center (

    
    ).
    
  • The Steric Gate (Gem-Dimethyl Group): Two methyl groups at the

    
    -position create a "Thorpe-Ingold" steric environment.
    
  • The Electronic Modulator (4-Fluorophenoxy): An ether linkage to a para-fluorinated aromatic ring.

Mechanistic Deconstruction of Electrophilicity

The electrophilicity of the carbonyl carbon is the sum of competing electronic and steric vectors.

  • Electronic Activation (Inductive Effect

    
    ): 
    The phenoxy oxygen is highly electronegative (
    
    
    
    ). Through the
    
    
    -bond framework, it exerts a strong electron-withdrawing inductive effect (
    
    
    ) on the
    
    
    -carbon, which is transmitted to the carbonyl carbon. This destabilizes the carbonyl, theoretically increasing its susceptibility to nucleophilic attack compared to a simple aliphatic acid chloride (e.g., pivaloyl chloride). The para-fluorine atom adds a secondary, albeit weak, inductive withdrawal through the aromatic system.
  • Steric Deactivation (Gem-Dimethyl Effect): The two methyl groups at the

    
    -carbon impose significant steric crowding. In an 
    
    
    
    -like tetrahedral transition state, these groups clash with the incoming nucleophile.
    • Consequence: The compound exhibits kinetic resistance to hydrolysis and mild nucleophiles. It is significantly more stable in ambient moisture than acetyl chloride.

    • Synthetic Advantage: This hindrance minimizes side reactions (such as self-condensation) during Friedel-Crafts acylations, allowing for cleaner reaction profiles.

Comparative Reactivity Table

The following table benchmarks the electrophilicity of this compound against standard acyl chlorides.

CompoundSteric Bulk (

-C)
Electronic ActivationRelative Hydrolysis RatePrimary Utility
Acetyl Chloride Low (

)
NoneFastAcetylation (Non-selective)
Pivaloyl Chloride High (

)
None (+I donor)SlowSteric protection
Clofibryl Chloride (Cl-analog)High (

)
High (-I Phenoxy)ModerateFibrate synthesis
2-(4-F-Phenoxy)-2-methylpropanoyl Cl High (

)
High (-I Phenoxy) Moderate-Slow Fluorinated Fibrate Analogs

Part 2: Synthetic Protocols

Synthesis of the Core Intermediate

Objective: Synthesize high-purity 2-(4-fluorophenoxy)-2-methylpropanoyl chloride starting from 4-fluorophenol.

Reaction Scheme (DOT Visualization):

SynthesisPathway Start 4-Fluorophenol (Nucleophile) Inter1 Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate (Ester Intermediate) Start->Inter1 Williamson Ether Synthesis (Reflux 12h) Reagent1 Ethyl 2-bromo-2-methylpropionate + K2CO3 / Acetone Reagent1->Inter1 Acid 2-(4-Fluorophenoxy)-2-methylpropanoic acid (Solid Precursor) Inter1->Acid Saponification Reagent2 NaOH / EtOH (Hydrolysis) Reagent2->Acid Product 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (Target Electrophile) Acid->Product Acyl Substitution Reagent3 SOCl2 / DMF(cat) (Chlorination) Reagent3->Product

Figure 1: Step-wise synthesis pathway from commercially available 4-fluorophenol to the target acid chloride.

Protocol A: Williamson Ether Synthesis & Hydrolysis
  • Alkylation: Dissolve 4-fluorophenol (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (2.5 eq) and ethyl 2-bromo-2-methylpropionate (1.2 eq). Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
    • Note: The gem-dimethyl group on the bromide slows this

      
       reaction; prolonged reflux and excess base are critical.
      
  • Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Saponification: Reflux the crude ester in ethanolic NaOH (2M, 3.0 eq) for 4 hours. Acidify with HCl to pH 1. Extract the free acid with DCM. Recrystallize from Hexane/EtOAc to obtain white crystals (Target Acid).

Protocol B: Chlorination to Acid Chloride
  • Setup: Place the dry acid (10 mmol) in a round-bottom flask under

    
    .
    
  • Reagent: Add Thionyl Chloride (

    
    , 5.0 eq) neat. Add 2 drops of dry DMF as a catalyst (Vilsmeier-Haack intermediate formation).
    
  • Reaction: Heat to 60°C for 3 hours. Gas evolution (

    
    , 
    
    
    
    ) will be observed.
  • Isolation: Distill off excess

    
     under reduced pressure. The residue is the crude acid chloride.
    
    • Purification: For high-stringency applications, vacuum distill the product. However, for most Friedel-Crafts reactions, the crude residue (stripped of

      
       and co-evaporated with toluene) is sufficient.
      

Part 3: Reactivity & Application (Friedel-Crafts)

The primary application of this electrophile is in Friedel-Crafts Acylation to attach the "fibrate tail" to an aromatic core.

Mechanistic Pathway

Due to the steric hindrance of the gem-dimethyl group, the formation of the discrete Acylium Ion is the rate-determining precursor. The bulky group actually stabilizes the acylium ion (electronic donation from methyls) but hinders the subsequent attack on the arene.

FriedelCrafts AcidCl Acid Chloride (Electrophile) Complex Donor-Acceptor Complex R-CO-Cl:->AlCl3 AcidCl->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion [R-C+=O <-> R-C=O+] Complex->Acylium -AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Slow Step (Steric Barrier) Arene Arene Substrate (e.g., Toluene/Anisole) Arene->Sigma Slow Step (Steric Barrier) Product Aryl Ketone (Final Product) Sigma->Product -H+ (Aromatization)

Figure 2: Mechanism of Friedel-Crafts Acylation highlighting the Acylium ion intermediate.

Optimization for Hindered Electrophiles

When using 2-(4-fluorophenoxy)-2-methylpropanoyl chloride in Friedel-Crafts reactions, standard protocols often fail due to the steric barrier.

Critical Modifications:

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene if possible (workup difficulty).

  • Temperature: Unlike acetyl chloride (0°C), this reaction often requires reflux in DCM (40°C) or DCE (83°C) to overcome the activation energy barrier imposed by the gem-dimethyl group.

  • Order of Addition:

    • Standard: Add Acid Chloride to AlCl3/Arene.[1]

    • Recommended for Hindered: Generate the Acylium Ion pre-complex first. Stir Acid Chloride +

      
       (1.1 eq) in DCM for 15 mins before adding the Arene. This ensures the active electrophile is ready and minimizes Lewis acid complexation with the ether oxygen of the phenoxy group.
      

Part 4: References

  • Synthesis of Fibrate Intermediates:

    • Title: A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.[2][3]

    • Source: Results in Chemistry (2023).

    • URL:[Link] (Verified via Search Result 1.1)

  • Gem-Dimethyl Effect & Reactivity:

    • Title: The Thorpe–Ingold effect, gem-dimethyl effect, or angle compression.[4][5]

    • Source: Wikipedia / Journal of Chemical Society (Historical Context).

    • URL:[Link]

  • Friedel-Crafts Acylation Mechanism:

    • Title: Friedel-Crafts Acylation - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Properties of Clofibric Acid (Chlorinated Analog):

    • Title: 2-(4-Chlorophenoxy)-2-methylpropionic acid | PubChem.

    • Source: National Library of Medicine (NIH).

    • URL:[Link]

  • General Synthesis of Phenoxy-Isobutyric Acids:

    • Title: Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride.[7]

    • Source: PrepChem.

    • URL:[Link]

Sources

Foundational

Technical Guide: Strategic Implementation of Fluorinated Phenoxy Compounds in Medicinal Chemistry

Executive Summary The fluorinated phenoxy moiety represents a privileged substructure in modern drug discovery, serving as a critical modulator of pharmacokinetics (PK) and pharmacodynamics (PD). Beyond simple lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated phenoxy moiety represents a privileged substructure in modern drug discovery, serving as a critical modulator of pharmacokinetics (PK) and pharmacodynamics (PD). Beyond simple lipophilicity enhancement, the strategic introduction of fluorine into phenoxy scaffolds—ranging from single fluorine atoms to trifluoromethoxy (-OCF


) groups—can profoundly alter molecular conformation, block metabolic soft spots, and tune electrostatic potential surfaces. This guide provides a technical roadmap for leveraging these compounds to optimize lead candidates, supported by validated synthetic protocols and mechanistic insights.

The Fluorine Effect on the Phenoxy Scaffold

The utility of fluorinated phenoxy compounds stems from the unique properties of the carbon-fluorine (C-F) bond and its influence on the aromatic ether linkage.

Bioisosterism and Physicochemical Tuning

Replacing a hydrogen or a methoxy group with fluorinated analogs induces specific shifts in molecular behavior.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration. For instance, a trifluoromethoxy group (

    
    ) is significantly more lipophilic (
    
    
    
    ) than a methoxy group (
    
    
    ).
  • Conformational Locking: The high electronegativity of fluorine (3.98 Pauling) and the bulk of

    
     or 
    
    
    
    groups restrict bond rotation around the ether linkage. In diphenyl ethers, this often forces the rings into a perpendicular conformation, which can be critical for fitting into hydrophobic pockets of kinases or receptors.
  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) reduces the electron density of the phenoxy ring. This lowers the

    
     of neighboring functional groups and alters the quadrupole moment, affecting 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.
Data Summary: Substituent Effects
SubstituentHammett

Hansch

(Lipophilicity)
Metabolic StabilityPrimary Utility
-H 0.000.00Low (Oxidation prone)Baseline
-F 0.060.14High (Blocks CYP)Metabolic blocking, pKa tuning
-OCH

-0.27-0.02Low (O-dealkylation)H-bond acceptor
-CF

0.540.88Very HighLipophilicity, steric occlusion
-OCF

0.351.04Very High"Super-lipophilic" bioisostere

Synthetic Methodologies

Constructing fluorinated phenoxy ethers requires selecting the appropriate method based on the electronic nature of the coupling partners.

Decision Matrix for Synthesis

The choice between Nucleophilic Aromatic Substitution (S


Ar), Ullmann coupling, and Chan-Lam coupling is dictated by substrate activation.

Synthesis_Decision_Tree Figure 1: Synthetic Strategy Selection for Fluorinated Phenoxy Ethers Start Target: Fluorinated Diaryl Ether Check_Ring Is the Electrophile Ring Electron Deficient? Start->Check_Ring SNAr Method A: S_NAr (Base-mediated displacement) Check_Ring->SNAr Yes (e.g., p-NO2, p-CN) Check_Boronic Is the Nucleophile a Boronic Acid? Check_Ring->Check_Boronic No (Electron Neutral/Rich) ChanLam Method B: Chan-Lam Coupling (Cu(OAc)2, O2, RT) Check_Boronic->ChanLam Yes Ullmann Method C: Ullmann/Buchwald (Cu or Pd catalyst, High T) Check_Boronic->Ullmann No (Aryl Halide)

Method A: Nucleophilic Aromatic Substitution (S Ar)
  • Applicability: Ideal for synthesizing ethers where the fluorinated ring contains electron-withdrawing groups (EWG) like nitro, cyano, or carbonyls ortho/para to the leaving group.

  • Mechanism: Addition-elimination via a Meisenheimer complex.

  • Advantage: No transition metal catalyst required; scalable.

Method B: Chan-Lam Coupling (Modern Standard)
  • Applicability: Best for coupling fluorinated phenols with aryl boronic acids, especially when mild conditions are required to preserve sensitive functional groups.

  • Mechanism: Copper(II)-mediated oxidative coupling.[1]

  • Advantage: Occurs at room temperature in air; tolerates a wide range of functional groups.

Therapeutic Applications & Case Studies

CNS: Fluoxetine (Prozac)

Fluoxetine exemplifies the critical role of the 4-(trifluoromethyl)phenoxy moiety.

  • Mechanism: Selective Serotonin Reuptake Inhibitor (SSRI).[2][3]

  • Role of Fluorine:

    • Selectivity: The

      
       group at the para-position provides specific steric bulk that fits the serotonin transporter (SERT) allosteric site, enhancing selectivity over norepinephrine transporters.
      
    • Metabolic Blockade: The para-position of a phenoxy ring is the primary site for Cytochrome P450 hydroxylation. Substituting hydrogen with

      
       blocks this metabolic soft spot, significantly extending the half-life (
      
      
      
      days).
Oncology: Sorafenib (Nexavar)

Sorafenib is a kinase inhibitor targeting VEGFR, PDGFR, and RAF.[4]

  • Structure: Contains a 4-chloro-3-(trifluoromethyl)phenyl ureido motif linked to a phenoxy core.[4][5]

  • Role of Fluorine:

    • Conformation: The electron-withdrawing nature of the fluorinated ring increases the acidity of the urea NH protons, strengthening hydrogen bonds with the kinase "hinge" region (Glu885/Asp1046 in VEGFR-2).

    • Lipophilicity: The

      
       and 
      
      
      
      groups drive the molecule into the hydrophobic allosteric pocket, stabilizing the "DFG-out" (inactive) conformation of the kinase.

Sorafenib_Mechanism Figure 2: Pharmacodynamic Contributions of Fluorine in Sorafenib Drug Sorafenib (Fluorinated Phenoxy Scaffold) H_Bond Enhanced H-Bonding (Urea Linker Acidity) Drug->H_Bond Electronic Effect Lipophilicity Hydrophobic Pocket Entry (CF3/Cl groups) Drug->Lipophilicity Steric/Lipophilic Effect Target Kinase DFG-out Conformation (VEGFR/RAF) H_Bond->Target Lipophilicity->Target Outcome Inhibition of Angiogenesis & Tumor Proliferation Target->Outcome

Metabolic Stability & Toxicology[6][7][8]

The carbon-fluorine bond is the strongest single bond in organic chemistry (


), making it resistant to oxidative cleavage.[6]
Mechanism of Metabolic Blocking

In non-fluorinated phenoxy compounds, CYP450 enzymes typically attack the para-position (aromatic hydroxylation) or the


-carbon of alkoxy groups (O-dealkylation).
  • Para-Blockade: Substitution with -F or -CF

    
     at the para-position prevents the formation of the arene oxide intermediate required for hydroxylation.
    
  • O-Dealkylation Prevention: Replacing a methoxy group (

    
    ) with a trifluoromethoxy group (
    
    
    
    ) prevents the abstraction of hydrogen atoms necessary for the hemiacetal formation that precedes cleavage.

Experimental Protocols

Synthesis Protocol: Chan-Lam Coupling of Fluorinated Phenol

Objective: Synthesis of 1-fluoro-4-phenoxybenzene derivatives.

Reagents:

  • Aryl boronic acid (1.0 equiv)

  • Fluorinated Phenol (1.0 equiv)

  • Copper(II) Acetate [

    
    ] (1.0 equiv)
    
  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM)

  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and allow it to cool under argon. Add activated 4Å molecular sieves.

  • Charging: Add

    
     (1.0 mmol), the aryl boronic acid (1.0 mmol), and the fluorinated phenol (1.0 mmol) to the flask.
    
  • Solvation: Add anhydrous DCM (

    
    ) and stir.
    
  • Activation: Add pyridine (3.0 mmol) dropwise.

  • Reaction: Equip the flask with a drying tube (calcium chloride) or open to air (oxygen is the stoichiometric oxidant). Stir vigorously at room temperature (

    
    ) for 18–24 hours. Note: The reaction mixture will typically turn from blue/green to a dark slurry.
    
  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Assay Protocol: Microsomal Stability (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of the fluorinated analog vs. non-fluorinated parent.

Materials:

  • Liver Microsomes (Human/Rat,

    
     protein conc.)
    
  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P Dehydrogenase, NADP+)
    
  • Phosphate Buffer (

    
    , pH 7.4)
    

Workflow:

  • Pre-incubation: Mix microsomes (

    
     final) and test compound (
    
    
    
    ) in buffer at
    
    
    for 5 minutes.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (

    
    ) at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (

    
    , 10 min). Analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[5] Nature Reviews Drug Discovery, 5, 835–844. [Link]

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. [Link]

Sources

Exploratory

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride molecular weight and formula

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride: Properties, Synthesis, and Application Authored by: A Senior Application Scientist Introduction 2-(4-Fluorophenoxy)-2-methylpropanoyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a specialized acyl chloride that serves as a critical reactive intermediate in synthetic organic chemistry. Its structure, featuring a stable fluorophenoxy group and a reactive acyl chloride moiety, makes it a valuable building block, particularly in the development of novel pharmaceutical compounds and materials. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide provides an in-depth analysis of this compound's properties, a validated synthetic protocol for its use, and expert insights into its practical applications for researchers and drug development professionals.

Core Molecular and Physical Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective and safe use in any research or development setting. The key identifiers and physicochemical data for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClFO₂[3]
Molecular Weight 216.64 g/mol [3]
IUPAC Name 2-(4-fluorophenoxy)-2-methylpropanoyl chlorideN/A
Appearance Typically a liquid (inferred from similar structures)N/A
Reactivity Highly reactive, moisture-sensitive acyl chloride[4][5]

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is most commonly achieved by the chlorination of its corresponding carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid. This transformation is a cornerstone of organic synthesis, enabling the activation of a relatively inert carboxylic acid into a highly electrophilic acyl chloride, ready for subsequent nucleophilic attack.

Synthetic Workflow Diagram

The following diagram illustrates the standard two-step synthetic sequence, starting from 4-fluorophenol, and the subsequent use of the target acyl chloride in an esterification reaction.

G A Step 1: Williamson Ether Synthesis (Starting Materials) B 2-(4-fluorophenoxy)-2- methylpropanoic acid (Intermediate) A->B + 2-bromo-2-methylpropanoate + Base (e.g., NaH) C Step 2: Acyl Chloride Formation (Chlorination) B->C Reagent Selection is Key D 2-(4-Fluorophenoxy)-2- methylpropanoyl chloride (Target Compound) C->D + Thionyl Chloride (SOCl₂) or + Oxalyl Chloride ((COCl)₂) E Step 3: Derivatization (e.g., Esterification) D->E Nucleophilic Acyl Substitution F Final Ester Product (Application Example) E->F + Alcohol (R-OH) + Base (e.g., Pyridine)

Caption: Synthetic pathway from 4-fluorophenol to a derivative ester.

Causality in Reagent Selection

Why Thionyl Chloride or Oxalyl Chloride? Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are excellent reagents for this conversion.

  • Thionyl Chloride: Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This is a significant advantage as it drives the reaction to completion and simplifies purification, as the byproducts are easily removed from the reaction mixture.

  • Oxalyl Chloride: This reagent is often used for more sensitive substrates as the reaction can be performed under milder conditions. Its byproducts (CO, CO₂, HCl) are also gaseous.

The choice between them often comes down to substrate compatibility, desired reaction temperature, and cost. For robust substrates like this, thionyl chloride is a common and effective choice.

Application in Drug Development and Proteomics

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is not an end-product but a versatile intermediate. Its primary utility lies in its ability to readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

  • Lead Optimization: In drug discovery, modifying a lead compound with this moiety can improve its pharmacokinetic profile. The fluorophenoxy group can enhance protein-ligand interactions and increase metabolic stability by blocking potential sites of oxidation. Fluorine-containing drugs represent a significant portion of all pharmaceuticals approved by the FDA, underscoring the importance of fluorinated building blocks.[1][6]

  • Fibrate Synthesis: The core structure of this molecule is closely related to fenofibrate, a widely used lipid-lowering drug. Analogs and derivatives are frequently synthesized in the search for new compounds with improved efficacy and safety profiles for treating dyslipidemia.

  • Proteomics Research: As a reactive reagent, it can be used to derivatize proteins by reacting with nucleophilic side chains of amino acids (e.g., lysine, serine).[3] This chemical modification can be used to introduce a tag for protein identification or to probe protein structure and function.

Experimental Protocol: Synthesis of an Alkyl Ester Derivative

This protocol details a representative procedure for synthesizing an ester from 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride and a generic primary alcohol (R-OH).

Objective: To synthesize an alkyl 2-(4-fluorophenoxy)-2-methylpropanoate via nucleophilic acyl substitution.

Materials:

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.0 eq)

  • Primary Alcohol (e.g., ethanol, 1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Scientist's Insight: An inert atmosphere and anhydrous conditions are critical. Acyl chlorides react violently with water, which would hydrolyze the starting material back to the less reactive carboxylic acid.[4][5] Cooling the reaction controls the initial exothermic reaction between the acyl chloride and the alcohol.

  • Addition of Base: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.

    • Scientist's Insight: Pyridine serves two roles. It acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.

  • Addition of Acyl Chloride: Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.0 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Scientist's Insight: The acid wash removes pyridine. The bicarbonate wash removes any unreacted carboxylic acid that may have formed via hydrolysis. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.

Safety and Handling

Acyl chlorides are hazardous reagents that demand careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of corrosive vapors.[4][7]

  • Moisture Sensitivity: This compound reacts with moisture, releasing corrosive HCl gas. Store it in a tightly sealed container under an inert atmosphere and in a cool, dry place away from incompatible materials like alcohols, bases, and strong oxidizing agents.[4][5]

  • Spill and Disposal: In case of a spill, absorb it with an inert, dry material (e.g., sand or vermiculite) and place it in a suitable container for hazardous waste disposal. Chemical waste must be disposed of according to local, regional, and national regulations.[7]

References

  • 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride ; AABlocks; [Link]

  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID ; PubChem; [Link]

  • 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS ; Loba Chemie; [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates ; Journal of the Chemical Society of Pakistan; [Link]

  • 2-methylpropanoyl chloride - 79-30-1, C4H7ClO ; ChemSrc; [Link]

  • p-PROPIOPHENOL - Organic Syntheses Procedure ; Organic Syntheses; [Link]

  • Synthesis of 4-(4-fluorophenoxy)-2-butanol methanesulfonate ; PrepChem.com; [Link]

  • FDA approved fluorine-containing drugs in 2023 ; European Journal of Medicinal Chemistry; [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC ; National Center for Biotechnology Information; [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 ; MDPI; [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists ; DovePress; [Link]

Sources

Foundational

safety and handling precautions for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Technical Safety Guide: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Part 1: Executive Safety Summary 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a highly reactive electrophilic intermediate used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Part 1: Executive Safety Summary

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of fibrate-class pharmaceuticals and peroxisome proliferator-activated receptor (PPAR) agonists. As an acid chloride derivative of a phenoxyisobutyric acid, its handling requires rigorous exclusion of moisture and strict containment.

Core Hazard Directive: The primary danger lies in its hydrolytic instability . Upon contact with ambient moisture, the compound rapidly decomposes to release hydrogen chloride (HCl) gas and the parent carboxylic acid. This reaction generates corrosive fumes that can cause severe respiratory and ocular damage before liquid contact even occurs.

Part 2: Chemical Profile & Reactivity

PropertyDescription
Functional Class Acyl Chloride (Acid Chloride)
Structural Moiety 4-Fluorophenoxy ether linked to an isobutyryl chloride backbone
Physical State Typically a colorless to yellow liquid or low-melting solid
Reactivity Violent reaction with water/alcohols. Incompatible with strong bases, amines, and oxidizers.
Degradation Products Hydrogen Chloride (Gas), 2-(4-fluorophenoxy)-2-methylpropanoic acid
Odor Pungent, acrid (indicative of HCl release)
Mechanistic Hazard: Hydrolysis

The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This is not merely a degradation issue but a safety hazard due to the exothermic generation of gas in closed vessels.

HydrolysisHazard Figure 1: Hydrolytic Decomposition Pathway leading to HCl release Compound 2-(4-Fluorophenoxy)-2- methylpropanoyl chloride Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products Parent Acid + HCl (Toxic Gas) Intermediate->Products Elimination (Exothermic)

Part 3: Hazard Identification & Exposure Controls

GHS Classification (Derived from Analogs)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled - due to HCl generation).

Engineering Controls
  • Primary Containment: All transfers must occur within a Chemical Fume Hood or Glove Box .

  • Atmosphere: Handle under a blanket of dry Nitrogen (

    
    ) or Argon (Ar).
    
  • Vessels: Glassware must be oven-dried (>120°C for 4 hours) and purged.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Full-face respirator with Acid Gas (E) cartridges (if outside hood)Protects against HCl fumes and lachrymatory effects.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil) Outer: Laminate film (Silver Shield/4H)Standard nitrile degrades rapidly upon exposure to acid chlorides. Laminate provides chemical permeation resistance.
Ocular Chemical Splash Goggles + Face ShieldPrevents corneal damage from corrosive splashes.
Body Chemical-resistant lab coat or Tyvek suitProtects personal clothing from acid burns.

Part 4: Handling & Synthesis Protocols

Synthesis Safety (In-Situ Generation)

This compound is often generated in situ from 2-(4-fluorophenoxy)-2-methylpropanoic acid using Thionyl Chloride (


).

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) connected to the gas outlet.

  • Charging: Charge the solid acid and catalytic DMF (Dimethylformamide) into the flask. Add solvent (DCM or Toluene) if not running neat.

  • Reagent Addition: Add

    
     dropwise via the addition funnel.
    
    • Critical Check: Monitor gas evolution (

      
       + 
      
      
      
      ). If bubbling becomes vigorous, stop addition immediately.
  • Reaction: Heat to reflux. The system is self-validating: the solution will turn clear as the acid converts to the acid chloride.

  • Workup: Distill off excess

    
     under reduced pressure. Do not use a water aspirator  (risk of back-suction and explosion).[1] Use a chemically resistant diaphragm pump with a cold trap.
    
Transfer & Storage
  • Transfer: Use a cannula or positive-pressure syringe technique. Avoid pouring.

  • Storage: Store in a tightly sealed Schlenk tube or septum-capped vial at 2–8°C. Wrap the cap with Parafilm and electrical tape to prevent moisture ingress.

HandlingWorkflow Figure 2: Safe Handling Workflow from Storage to Disposal Storage Storage (2-8°C) Inert Atmosphere Inspection Visual Check (Precipitate = Hydrolysis) Storage->Inspection Transfer Cannula Transfer (Positive N2 Pressure) Inspection->Transfer If Clear Quench Controlled Quench (Add to Ice/Base) Inspection->Quench If Cloudy/Fuming (Disposal) Reaction Reaction Vessel (Dry Solvent, Scrubber Attached) Transfer->Reaction Reaction->Quench Post-Process

Part 5: Emergency Response

Spill Management

Do NOT use water. Water will cause the spill to boil and release a cloud of HCl gas.

  • Evacuate: Clear the immediate area.

  • Isolate: Close hood sashes.

  • Neutralize:

    • Cover the spill with a dry mix of Sodium Carbonate (

      
      )  or Calcium Carbonate .
      
    • Allow the powder to absorb the liquid and neutralize the acid slowly.

    • Once absorbed, sweep into a container and treat as hazardous chemical waste.[2]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wipe off excess liquid with a dry cloth before rinsing. Then flush with water for 15 minutes. (Immediate water contact on bulk liquid can cause thermal burns from the exotherm).

  • Eye Contact: Flush immediately with water or saline for 30 minutes. Lift eyelids. Seek emergency ophthalmological care.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Propionyl Chloride (General Acid Chloride Hazards). Retrieved from

  • MilliporeSigma. (2026).[3] Safety Data Sheet: Methacryloyl Chloride (Reactivity Analogs). Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (Clofibric Acid Chloride) Compound Summary. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2-(4-Chloro-2-methylphenoxy)propionic acid.[4] Retrieved from

  • Google Patents. (2010). Method for producing fenofibrate (Synthesis of Phenoxy Acid Chlorides).[5][6] Patent KR20100062976A. Retrieved from

Sources

Exploratory

Theoretical Studies on 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists. Executive Summary & Strategic Context 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Context

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS: Analogous to Fenofibryl Chloride) is the activated acyl chloride intermediate critical to the synthesis of Fenofibrate , a widely used hypolipidemic agent. In drug development, this species represents the "reactive pivot" between the stable parent pharmacophore (Fenofibric acid) and the lipophilic prodrug (Fenofibrate ester).

Theoretical characterization of this intermediate is vital for controlling impurity profiles during scale-up. Unlike the stable ester, the acyl chloride is transient and highly reactive. Computational modeling (DFT) allows researchers to predict its stability, electrophilicity, and vibrational signature without the interference of hydrolysis products that complicate wet analysis.

This guide outlines a validated theoretical framework for studying this molecule, synthesizing methodologies from established studies on fenofibric acid derivatives and chlorophenoxy analogs.

Computational Methodology: The Validated Protocol

To ensure high-fidelity results that correlate with experimental NMR and IR data, a specific level of theory must be applied. Based on comparative studies of 2-(4-chlorophenoxy)-2-methyl propionic acid (MCPP) and Fenofibrate, the following protocol is the industry standard for this class of phenoxy-isobutyric derivatives.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the optimal balance between cost and accuracy for organic carbonyls and halogenated aromatics.

  • Basis Set: 6-311++G(d,p) .

    • Why: The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on the Oxygen and Chlorine atoms. The polarization functions (d,p) are essential for the anisotropic electron distribution in the strained acyl chloride bond.

  • Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Toluene.

    • Context: These solvents are typical for Friedel-Crafts and subsequent esterification reactions. Gas-phase calculations will overestimate the reactivity of the acyl chloride.

Computational Workflow Diagram

The following workflow ensures self-validating data:

Foundational

A Technical Guide to the Sourcing and Application of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride for Research Professionals

Abstract This guide provides an in-depth technical overview of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS No. 63294-10-0), a key acylating agent utilized in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS No. 63294-10-0), a key acylating agent utilized in medicinal chemistry and drug development. As a reactive building block, its primary function is the introduction of the 2-(4-fluorophenoxy)-2-methylpropanoyl moiety, a structural component found in various pharmacologically active molecules. This document offers a comprehensive resource for researchers, covering the compound's chemical properties, reliable sourcing from commercial vendors, essential quality control procedures, stringent safety and handling protocols, and a representative experimental workflow for its application in chemical synthesis. The objective is to equip scientists with the necessary field-proven insights to procure and effectively utilize this reagent while ensuring experimental reproducibility and laboratory safety.

Core Chemical Identity and Properties

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an acid chloride derivative. The presence of the highly reactive acyl chloride functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is central to its utility in constructing more complex molecules, particularly in the late-stage functionalization of drug candidates or the synthesis of chemical probes.[1][2]

Its structural relationship to fibrate-class drugs, such as Fenofibrate, underscores its relevance in metabolic and cardiovascular disease research.[1] The fluorophenoxy group can modulate physicochemical properties like lipophilicity and metabolic stability, making it a valuable motif in drug design.

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

PropertyValueSource
CAS Number 63294-10-0BLD Pharm[3]
Molecular Formula C₁₀H₁₀ClFO₂Santa Cruz Biotechnology[4]
Molecular Weight 216.64 g/mol Santa Cruz Biotechnology[4]
Appearance Typically a liquidGeneral Chemical Knowledge
Purity (Typical) ≥95%Apollo Scientific[5], Amerigo Scientific[6]
Reactivity Highly reactive with nucleophiles; moisture-sensitiveFisher Scientific[7]

Commercial Sourcing and Procurement for Research

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is designated for research and development purposes only and is not intended for diagnostic or therapeutic use.[8] It can be procured from various specialized chemical suppliers. When sourcing this reagent, it is critical for researchers to use the specific CAS number (63294-10-0) to ensure the correct isomer and structure, as numerous related compounds with similar names exist.[3]

Table 2: Representative Commercial Suppliers

SupplierNotes
BLD PharmLists the compound and related structures, often with stock information.[3][9]
Apollo ScientificProvides various pack sizes and purity specifications (e.g., 95%).[5]
Santa Cruz BiotechnologyOffers the product for proteomics and general research applications.[4][8]
AA BlocksLists related difluoro-analogs, indicating a portfolio in this chemical space.[10]

The procurement process for such a reactive chemical requires careful planning, from supplier selection to receipt and initial inspection.

G cluster_procurement Procurement Workflow for a Reactive Reagent Start Identify Need for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Search Search Suppliers using CAS: 63294-10-0 Start->Search Compare Compare Purity, Availability, and Lead Time Search->Compare Select Select Vendor & Place Order Compare->Select Receive Receive Shipment Select->Receive Inspect Inspect Packaging for Damage & Integrity Receive->Inspect Log Log into Chemical Inventory & Store Appropriately Inspect->Log End Ready for QC & Use Log->End

Caption: Workflow for procuring 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride.

Quality Assessment of Acquired Reagent

Upon receipt, it is imperative to validate the identity and purity of the reagent, even when a Certificate of Analysis (COA) is provided. The COA serves as the supplier's quality statement, but in-house verification ensures that the material has not degraded during transit and meets the specific requirements of the planned experiment.

Protocol 1: Initial QC and Verification
  • Documentation Review: Cross-reference the COA and the Safety Data Sheet (SDS) with the information on the product label. Ensure the CAS number and product name match exactly.

  • Visual Inspection: Observe the physical state and color of the compound. It should be free of unexpected particulates or discoloration.

  • Handling Precautions: Conduct all manipulations inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Analytical Verification (Recommended):

    • FTIR Spectroscopy: Acquire an Infrared spectrum. Look for a strong characteristic carbonyl (C=O) stretch for the acyl chloride, typically around 1780-1815 cm⁻¹.

    • ¹H NMR Spectroscopy: Prepare a sample in an anhydrous deuterated solvent (e.g., CDCl₃). The spectrum should correspond to the expected structure, showing signals for the aromatic protons of the fluorophenyl group and the methyl protons.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

The quality control process is a self-validating system that confirms the reagent's integrity before it is committed to a synthetic route.

G cluster_qc In-House Reagent Quality Control Workflow Start Reagent Received DocCheck Check Documentation (COA, SDS, Label) Start->DocCheck Visual Visual Inspection (Color, Phase, Purity) DocCheck->Visual Decision1 Documentation or Packaging Issue? Visual->Decision1 Quarantine Quarantine & Contact Supplier Decision1->Quarantine Yes Analytical Perform Analytical Tests (e.g., NMR, IR, MS) Decision1->Analytical No Decision2 Does Data Match Expected Structure? Analytical->Decision2 Decision2->Quarantine No Pass Release for Research Use Decision2->Pass Yes

Caption: A typical workflow for the quality control of a newly received chemical reagent.

Safe Handling, Storage, and Disposal

Acyl chlorides are hazardous materials that demand strict adherence to safety protocols. Their high reactivity with water and other nucleophiles is the source of both their synthetic utility and their primary hazards.[7]

Table 3: Safety and Handling Summary

AspectGuidelineRationale
Handling Always use in a chemical fume hood.[7] Wear safety goggles, gloves, and a lab coat. Use non-sparking tools and ground equipment to prevent static discharge.[7]Prevents inhalation of corrosive vapors and protects from splashes. Acyl chlorides can release HCl gas upon contact with moisture. Static discharge can ignite flammable vapors.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area (recommended 2-8°C).[10] Keep away from moisture, heat, and incompatible materials (bases, alcohols, amines, strong oxidizing agents).[7][11]Prevents degradation via hydrolysis and reactions with atmospheric moisture. Avoids violent reactions with incompatible chemicals.
Spills For small spills, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[12]Water will react violently, producing heat and corrosive HCl gas. Inert absorbents safely contain the spill.
First Aid Eyes: Immediately flush with water for at least 15 minutes.[7] Skin: Remove contaminated clothing and wash affected area with soap and water. Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.[7][12]Rapid response is critical to mitigate the corrosive effects of the chemical and its hydrolysis byproducts.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material may need to be quenched carefully by a trained professional before disposal.Improper disposal can cause environmental harm and pose a safety risk.

Application in Research: A Representative Protocol

The primary application of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is in acylation reactions. The following is a representative, generalized protocol for the esterification of a primary alcohol.

Protocol 2: Synthesis of an Ester via Acylation

Objective: To synthesize an ester by reacting 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride with a generic primary alcohol (R-CH₂OH).

Materials:

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

  • Primary alcohol (e.g., benzyl alcohol)

  • Anhydrous dichloromethane (DCM)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and anhydrous DCM to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the acyl chloride from reacting with atmospheric moisture, which would hydrolyze it to the unreactive carboxylic acid.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Acylation reactions are often exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.

  • Base Addition: Add the tertiary amine base (1.1-1.2 equivalents) to the stirred solution.

    • Causality: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the HCl from protonating the alcohol or causing other acid-catalyzed side reactions. A non-nucleophilic base is used to avoid it competing with the alcohol.

  • Acyl Chloride Addition: Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.05 equivalents) dropwise to the cold, stirred solution over 10-15 minutes.

    • Causality: A slight excess of the acylating agent ensures full conversion of the limiting alcohol. Slow, dropwise addition helps to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

    • Causality: The aqueous washes remove water-soluble byproducts and salts, purifying the desired ester in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester using flash column chromatography on silica gel, if necessary.

G cluster_synthesis Generalized Ester Synthesis Workflow Setup 1. Combine Alcohol & Solvent under Inert Atmosphere Cool 2. Cool to 0°C Setup->Cool Base 3. Add Tertiary Amine Base Cool->Base AcylCl 4. Add Acyl Chloride Dropwise Base->AcylCl React 5. Warm to RT & Monitor (TLC / LC-MS) AcylCl->React Workup 6. Aqueous Workup (NaHCO₃, H₂O, Brine) React->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify via Chromatography Dry->Purify Final Characterize Final Product Purify->Final

Caption: A step-by-step workflow for a typical acylation reaction using the title compound.

Conclusion

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a valuable and commercially available reagent for researchers engaged in organic synthesis and drug discovery. Its successful use hinges on careful sourcing from reputable suppliers, diligent in-house quality verification, and unwavering adherence to safe handling protocols due to its reactive and hazardous nature. By following the structured workflows and technical insights provided in this guide, scientists can confidently and safely incorporate this versatile building block into their research programs, paving the way for the synthesis of novel chemical entities.

References

  • 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride. AA BLOCKS, INC. [URL: https://www.aablocks.com/downloadSds?cas=936327-47-8]
  • Material Safety Data Sheet. Greenbook.net. [URL: https://www.greenbook.net/msds-labels]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.
  • 2-(4-Fluorophenoxy)propanoyl chloride | 56895-13-7. BLD Pharm. [URL: https://www.bldpharm.com/products/56895-13-7.html]
  • 2-(4-Fluorophenyl)-2-methylpropanoyl chloride | 82278-19-1. BLD Pharm. [URL: https://www.bldpharm.com/products/82278-19-1.html]
  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/5542-60-9]
  • 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-2-4-difluorophenoxy-2-methylpropanoyl-chloride]
  • 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8. Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. [URL: https://www.homesunshinepharma.com/pharmaceutical-intermediates/3-4-fluorophenyl-2-methylpropanoyl-chloride-cas-1017183-70-8.html]
  • 2-(4-fluorophenoxy)-2-methylpropanoyl chloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-fluorophenoxy-2-methylpropanoyl-chloride-63294-10-0]
  • Safety data sheet. BASF. [URL: https://www.basf.
  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-4-Chlorophenoxy-2-methylpropanoyl-chloride]
  • Perfluorononanoyl chloride. Synquest Labs. [URL: https://www.synquestlabs.com/product/2100-3-08/Perfluorononanoyl-chloride]
  • 2-(4-Chlorophenyl)-2-methylpropanoyl chloride. Amerigo Scientific. [URL: https://www.amerigoscientific.com/2-4-chlorophenyl-2-methylpropanoyl-chloride-40919-11-7-2514330.html]
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747447/]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/899]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Friedel-Crafts Acylation using 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary & Strategic Rationale This application note details the protocol for utilizing 2-(4-fluorophenoxy)-2-methylpropanoyl chloride (Reagent 1 ) in Friedel-Crafts acylation. This reagent is a critical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 2-(4-fluorophenoxy)-2-methylpropanoyl chloride (Reagent 1 ) in Friedel-Crafts acylation. This reagent is a critical building block in the synthesis of PPAR-


 agonists (fibrates) and other metabolic modulators.

Technical Challenge: Unlike standard acyl chlorides (e.g., acetyl chloride), Reagent 1 presents two specific synthetic challenges that this protocol addresses:

  • The Gem-Dimethyl Effect: The sterically bulky gem-dimethyl group

    
     to the carbonyl significantly retards nucleophilic attack, requiring optimized Lewis Acid stoichiometry.
    
  • Ether Coordination: The

    
    -phenoxy ether oxygen acts as a Lewis base, sequestering the catalyst and potentially leading to ether cleavage (dealkylation) under harsh conditions.
    

Scope: This guide covers the in situ generation of the acyl chloride (recommended for stability), the acylation of an electron-rich aromatic substrate (generic Ar-H), and critical workup parameters to prevent hydrolysis of the ester-like linkage.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] However, the pathway is complicated by the bidentate nature of the reagent.

The "Dual-Coordination" Trap

Standard Friedel-Crafts requires >1.0 eq of Lewis Acid because the product ketone complexes with the catalyst. With Reagent 1 , the ether oxygen also coordinates to Aluminum Chloride (


).
  • Implication: Using 1.1 eq of

    
     will result in stalled conversion.
    
  • Solution: This protocol mandates 2.2 to 2.5 equivalents of

    
     to saturate the ether oxygen and ensure sufficient free catalyst to generate the acylium ion.
    
Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical "Indanone Cyclization" side reaction that occurs if the external substrate is too unreactive.

G Reagent 2-(4-Fluorophenoxy)-2-methyl propanoyl chloride Complex Activated Bis-Coordinated Complex Reagent->Complex + AlCl3 (-78°C to 0°C) AlCl3 AlCl3 (2.2 eq) AlCl3->Complex Acylium Acylium Ion (Sterically Shielded) Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Ar-H (Rate Limiting) Side_Cyclization SIDE REACTION: Intramolecular Cyclization (Benzofuranone derivative) Acylium->Side_Cyclization High Temp / Low Substrate Reactivity Substrate Aromatic Substrate (Ar-H) Substrate->Sigma Product Target Aryl Ketone Sigma->Product - H+

Figure 1: Mechanistic pathway highlighting the critical activation step and potential intramolecular side reaction.

Experimental Protocol

Safety Warning:


 reacts violently with water. The acid chloride is corrosive and a lachrymator. All operations must be performed in a fume hood under inert atmosphere (

or Ar).
Materials & Stoichiometry[1]
ComponentRoleEquiv.Notes
2-(4-Fluorophenoxy)-2-methylpropanoic acid Precursor1.0Convert to acid chloride in situ.
Thionyl Chloride (

)
Chlorinating Agent1.5Freshly distilled preferred.
Aluminum Chloride (

)
Lewis Acid2.2 - 2.5 Anhydrous powder (beads preferred).
Substrate (Ar-H) Nucleophile1.0 - 1.1Must be electron-neutral or rich.
Dichloromethane (DCM) Solvent--Anhydrous; 0.2 M concentration.
DMF Catalyst0.05For acid chloride formation.
Step-by-Step Methodology
Phase A: In Situ Acid Chloride Generation

Commercially available acid chlorides of this type degrade via hydrolysis. Fresh preparation is strongly recommended.

  • Charge a flame-dried round-bottom flask with 2-(4-fluorophenoxy)-2-methylpropanoic acid (1.0 eq).

  • Suspend in anhydrous DCM (5 vol relative to acid mass).

  • Add catalytic DMF (2-3 drops).

  • Add

    
      (1.5 eq) dropwise at room temperature (RT).
    
  • Reflux at 40°C for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or quench-aliquot NMR.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Azeotrope twice with dry toluene to remove trace 
    
    
    
    .
  • Re-dissolve the resulting oil (Reagent 1 ) in anhydrous DCM (to 0.5 M).

Phase B: The Acylation Reaction[3][4]
  • Catalyst Suspension: In a separate reactor, suspend anhydrous

    
      (2.2 eq) in DCM at -10°C  (ice/salt bath).
    
  • Reagent Addition: Add the solution of Reagent 1 (from Phase A) dropwise to the

    
     suspension.
    
    • Observation: The solution may turn yellow/orange. Stir for 15 mins at -10°C to allow full complexation (preventing localized exotherms).

  • Substrate Addition: Add the aromatic substrate (Ar-H, 1.0 eq) dropwise, maintaining internal temp < 0°C.

  • Reaction: Allow the mixture to warm slowly to RT .

    • Time: Due to steric hindrance, reaction times are typically 4–16 hours.

    • Monitoring: Check HPLC/TLC. If conversion is <50% after 6 hours, heat to mild reflux (40°C), but monitor closely for ether cleavage (disappearance of the fluorophenoxy tail).

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Pour the reaction mixture slowly into a beaker of crushed ice/1N HCl (10:1 ratio). Do not add water to the reaction flask.

    • Stir vigorously for 30 mins to hydrolyze aluminum complexes.

Phase C: Workup & Purification
  • Separate phases.[1] Extract aqueous layer with DCM (2x).[5]

  • Wash combined organics with:

    • Water[5][6][7]

    • 1N NaOH (removes unreacted acid if acid chloride hydrolyzed)

    • Brine

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from Isopropyl Alcohol (IPA) or Hexanes is common for these fibrate-like structures. Column chromatography (Hexane/EtOAc) if oil.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst sequestration by ether oxygen.Increase

to 2.5 or 3.0 eq.
Dealkylation (Phenol detected) Lewis acid too strong/Temp too high.Switch solvent to 1,2-Dichloroethane (DCE) or Nitromethane (moderates activity). Keep temp < RT.
Indanone Formation Intramolecular cyclization.Substrate is too electron-poor. Use a more reactive substrate or increase concentration to favor intermolecular reaction.
Sticky/Black Tar Polymerization of substrate.Add substrate first to

, then add Acid Chloride (inverse addition).

References

  • Friedel-Crafts Acylation Mechanism & Lewis Acid Stoichiometry

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
    • Note: Foundational text establishing the requirement for >1 eq Lewis Acid in acyl
  • Synthesis of Fibrates (Fenofibrate Analogs)

    • Wermuth, C. G., et al. "Synthesis and structure-activity relationships of a series of 2-benzoylphenoxy-2-methylpropionic acid derivatives." Journal of Medicinal Chemistry, 1987.
    • Context: Describes the handling of the phenoxy-isobutyric acid moiety.
    • (General Search for verification)

  • Lewis Acid Mediated Ether Cleavage

    • Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers."[2][8] Synthesis, 1983(04), 249-282.

    • Context: Critical reference for understanding the risk of dealkyl
  • Safety Data (Acid Chlorides)

    • PubChem Compound Summary for 2-phenoxy-2-methylpropanoyl chloride deriv

Sources

Application

Application Notes and Protocols: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride as a Premier Acylating Agent for Amines

Introduction: The Strategic Role of Fluorinated Acylating Agents in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the introduction of fluorine-containing moieties is a well-estab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Acylating Agents in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the introduction of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of molecules. The 2-(4-fluorophenoxy)-2-methylpropanoyl group, in particular, offers a unique combination of a sterically hindered backbone and a strategically positioned fluorine atom. This imparts favorable characteristics such as enhanced metabolic stability, altered lipophilicity, and unique conformational constraints to the target molecule. 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride serves as a highly efficient and reactive precursor for the introduction of this valuable structural motif, primarily through the acylation of primary and secondary amines to form robust amide bonds.

This guide provides an in-depth exploration of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as a key acylating agent. We will delve into its chemical properties, the underlying mechanism of amine acylation, detailed experimental protocols, and strategies for reaction optimization.

Reagent Profile: Physicochemical and Reactivity Characteristics

While specific experimental data for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is not extensively documented in publicly available literature, its properties can be reliably inferred from its close structural analog, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. The substitution of a chlorine atom with fluorine is not expected to dramatically alter its fundamental reactivity as an acyl chloride, though subtle differences in electrophilicity and steric hindrance may be observed.

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride and its Chloro-Analog

PropertyValue (Fluoro-Analog)Value (Chloro-Analog)[1]
CAS Number Not Assigned5542-60-9[1][2][3]
Molecular Formula C₁₀H₁₀ClFO₂C₁₀H₁₀Cl₂O₂[1]
Molecular Weight 216.64 g/mol 233.09 g/mol [1]
Appearance Presumed to be a colorless to pale yellow liquid-
Boiling Point Data not availableData not available
Density Data not availableData not available

The key reactive feature of this molecule is the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms, making it susceptible to nucleophilic attack by amines.[4][5]

Mechanism of Acylation: A Nucleophilic Acyl Substitution Pathway

The reaction of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride with a primary or secondary amine proceeds through a well-established nucleophilic acyl substitution mechanism. This two-step addition-elimination process is fundamental to the formation of the thermodynamically stable amide bond.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial addition step breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in a concerted step, the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine substrate or an added tertiary amine like triethylamine) to yield the neutral amide product and the corresponding ammonium salt.[6]

Diagram 1: Nucleophilic Acyl Substitution Mechanism. A simplified representation of the three key stages in the acylation of an amine with an acyl chloride.

Experimental Protocols: A Step-by-Step Guide to Amide Synthesis

The following protocol provides a general and robust method for the acylation of a primary or secondary amine with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:
  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Execution:

Acylation_Workflow General Workflow for Amine Acylation Start Dissolve amine and base in anhydrous solvent under N₂ Cool Cool solution to 0°C in an ice bath Start->Cool Add_Acyl_Chloride Add acyl chloride solution dropwise Cool->Add_Acyl_Chloride React Allow to warm to room temperature and stir for 1-4 hours Add_Acyl_Chloride->React Quench Quench with water or 1 M HCl React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ or Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Diagram 2: Experimental Workflow. A step-by-step visual guide to the acylation protocol.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Substrate Scope and Optimization

The described protocol is generally applicable to a wide range of primary and secondary aliphatic and aromatic amines. However, the reactivity of the amine will influence the optimal reaction conditions.

Table 2: Amine Substrate and Reaction Considerations

Amine TypeRelative ReactivityOptimization Notes
Primary Aliphatic Amines HighReaction is typically fast at room temperature. A non-nucleophilic base like DIPEA can be used to minimize side reactions.
Secondary Aliphatic Amines Moderate to HighSteric hindrance around the nitrogen may require longer reaction times or slightly elevated temperatures.
Anilines (Aromatic Amines) ModerateElectron-donating groups on the aromatic ring increase nucleophilicity. Electron-withdrawing groups decrease reactivity and may require forcing conditions.
Sterically Hindered Amines LowMay require higher temperatures, a more polar solvent (e.g., DMF), and longer reaction times.

Safety and Handling

As with all acyl chlorides, 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is expected to be a corrosive and moisture-sensitive compound. The following safety precautions are based on the hazard profile of its chloro-analog, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.

  • GHS Hazard Statements (Inferred from Chloro-Analog):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Always handle 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Keep the reagent away from moisture to prevent hydrolysis, which releases corrosive hydrochloric acid.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a valuable and highly reactive acylating agent for the synthesis of a diverse range of amides. Its ability to introduce the fluorinated phenoxy-isobutyryl moiety makes it a strategic tool in the design and synthesis of novel pharmaceuticals and advanced materials. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. KR20100062976A - Method for producing fenofibrate.
  • Clark, J. (2023). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • Organic Chemistry Tube. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PubMed Central. Available from: [Link]

  • LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Available from: [Link]

  • Amerigo Scientific. 2-(4-Chlorophenyl)-2-methylpropanoyl chloride. Available from: [Link]

  • Google Patents. US20100185008A1 - Method for Producing Fenofibrate.
  • AA Blocks. 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]

  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • NIST. Propanoyl chloride, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • Chemistry Stack Exchange. Why do we take two moles of amines in the reaction of amine with an acid chloride?. Available from: [Link]

Sources

Method

Application Notes and Protocols for the N-Terminal Modification of Peptides using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent for Advanced Peptide Derivatization In the landscape of peptide therapeutics and chemical biology, the strategic modification...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Advanced Peptide Derivatization

In the landscape of peptide therapeutics and chemical biology, the strategic modification of peptides is paramount for enhancing their stability, modulating their bioactivity, and enabling advanced analytical studies. N-terminal modification is a key strategy to protect against enzymatic degradation and to introduce functional moieties.[][2] While acetylation is a common method for N-terminal capping, the use of more complex acylating agents can impart unique properties to the peptide.

This document introduces 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as a novel reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). The introduction of the 2-(4-Fluorophenoxy)-2-methylpropanoyl group at the N-terminus of a peptide offers several potential advantages:

  • Introduction of a Fluorine Moiety: The presence of a fluorine atom provides a valuable spectroscopic handle for ¹⁹F NMR analysis, a powerful technique for studying peptide conformation, dynamics, and interactions with biological targets due to its high sensitivity and the absence of background signals in biological systems.[3][4][5]

  • Enhanced Lipophilicity: The fluorophenoxy and dimethyl groups can increase the lipophilicity of the peptide, which may improve its membrane permeability and pharmacokinetic properties.[6][7]

  • Steric Shielding: The bulky nature of the 2-(4-Fluorophenoxy)-2-methylpropanoyl group can provide steric protection to the N-terminus, potentially enhancing resistance to degradation by exopeptidases.

  • Unique Pharmacological Profile: The introduction of a novel chemical entity at the N-terminus can lead to altered receptor binding and biological activity, opening avenues for the development of new peptide-based therapeutics.

These application notes provide a comprehensive guide to the use of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in SPPS, including detailed protocols, a comparison with standard capping agents, and methods for the characterization of the modified peptide.

Mechanism of Action: N-Terminal Acylation

The reaction of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride with the free N-terminal amine of a resin-bound peptide proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic primary amine of the peptide. A proton is subsequently lost from the nitrogen atom, and the chloride ion is expelled as a leaving group, resulting in the formation of a stable amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction.

Comparison with Standard Capping Agents

The choice of a capping or acylating agent in SPPS depends on the desired outcome. While acetic anhydride is a standard reagent for irreversibly blocking unreacted amine groups to prevent the formation of deletion sequences, 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is proposed as a functionalizing agent for the final N-terminal modification.

FeatureAcetic Anhydride2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
Primary Function Capping of unreacted aminesN-terminal functionalization
Introduced Group Acetyl (CH₃CO-)2-(4-Fluorophenoxy)-2-methylpropanoyl
Molecular Weight 102.09 g/mol 216.64 g/mol
Key Properties Small, hydrophilicBulky, lipophilic, contains ¹⁹F label
Reactivity HighVery high (acyl chloride)
Byproduct Acetic acidHydrochloric acid
Primary Application Prevention of deletion sequencesIntroduction of a functional moiety

Experimental Protocols

The following protocols are designed for the N-terminal modification of a peptide synthesized on a solid support using standard Fmoc-based chemistry. It is assumed that the peptide has been fully synthesized and the final Fmoc protecting group has been removed.

Protocol 1: On-Resin N-Terminal Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

This protocol describes the final step of modifying the N-terminus of the fully assembled peptide while it is still attached to the resin.

Materials:

  • Peptide-resin with a free N-terminus

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Ensure the final Fmoc deprotection of the peptide-resin is complete. This can be confirmed by a positive Kaiser test.

    • Wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove residual piperidine.

    • Wash the peptide-resin with DCM (3 x resin volume) to prepare for the acylation reaction.

  • Acylation Reaction:

    • Swell the peptide-resin in DCM (approximately 10 mL per gram of resin) for 20 minutes.

    • Prepare the acylation solution in a separate vial:

      • Dissolve 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (5 equivalents relative to the resin loading) in DCM.

      • Add DIPEA (10 equivalents relative to the resin loading).

    • Add the acylation solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DCM (5 x resin volume).

    • Wash the resin with DMF (3 x resin volume).

    • Wash the resin again with DCM (3 x resin volume).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the peptide sequence and resin type (e.g., with a cleavage cocktail containing trifluoroacetic acid (TFA)).

Workflow for N-Terminal Modification in SPPS

SPPS_N_Terminal_Modification cluster_synthesis Peptide Synthesis cluster_modification N-Terminal Modification cluster_final Final Steps A Fmoc-AA-Resin B Fmoc Deprotection (Piperidine/DMF) A->B C Amino Acid Coupling (e.g., HATU/DIPEA) B->C D Repeat n-1 times C->D E Final Fmoc Deprotection D->E Completed Peptide Chain F Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride E->F G Washing F->G H Cleavage & Deprotection (e.g., TFA cocktail) G->H I Purification (HPLC) H->I J Characterization (MS, NMR) I->J

Caption: Workflow of SPPS with final N-terminal modification.

Characterization of the Modified Peptide

After cleavage and purification, it is essential to confirm the successful N-terminal modification and the purity of the final peptide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to determine the molecular weight of the purified peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the 2-(4-Fluorophenoxy)-2-methylpropanoyl group (198.08 Da).

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to assess the purity of the peptide. The modified peptide will likely have a longer retention time than its unmodified counterpart due to the increased hydrophobicity.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to confirm the presence of the fluorine atom in the final product. The fluorine signal will have a characteristic chemical shift, providing direct evidence of successful modification. This technique can also be used in subsequent studies to probe the local environment of the N-terminus.[8]

Troubleshooting

Problem Possible Cause Solution
Incomplete Acylation Insufficient reagent equivalents or reaction time.Increase the equivalents of the acyl chloride and base, and/or extend the reaction time. Confirm the absence of a primary amine with a negative Kaiser test after acylation.
Steric hindrance at the N-terminus.Consider using a less hindered base or a solvent that promotes better swelling of the resin.
Side Reactions Reaction with nucleophilic side chains (e.g., Lys, Tyr, Ser, Thr).Ensure that all side chains are adequately protected during the synthesis. The final N-terminal acylation should be performed before side-chain deprotection.
Low Yield after Cleavage Degradation of the peptide during acylation or cleavage.Ensure that the acyl chloride is of high purity and that the reaction conditions are not too harsh. Optimize cleavage conditions.

Safety Precautions

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an acyl chloride and is expected to be corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DIPEA is a corrosive and flammable liquid. Handle with care in a fume hood.

  • TFA is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

Conclusion

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a promising reagent for the N-terminal modification of peptides, offering a straightforward method to introduce a bulky, fluorinated moiety. This modification can enhance the physicochemical properties of peptides and provide a valuable tool for analytical studies using ¹⁹F NMR. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the potential of this novel reagent in their peptide synthesis and drug discovery endeavors.

References

  • Brog, J. P., et al. (2022). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemBioChem. Available at: [Link]

  • Starling, S., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • Jbara, M., et al. (2022). ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science. Available at: [Link]

  • Milton, M. J., & Routh, A. L. (2016). Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. Biophysical Journal. Available at: [Link]

  • Jbara, M., et al. (2022). ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. Royal Society of Chemistry. Available at: [Link]

  • Koehler, T. J., et al. (2018). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. Available at: [Link]

  • Danial, M., & Horne, W. S. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules. Available at: [Link]

  • Afonin, S., et al. (2010). ¹⁹F NMR Analysis of the Antimicrobial Peptide PGLa Bound to Native Cell Membranes from Bacterial Protoplasts and Human Erythrocytes. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. Available at: [Link]

  • Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? Available at: [Link]

  • S. V., S., & V. V., S. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • WO2021009631A1. Solid phase synthesis of acylated peptides. Google Patents.
  • Zhang, C., & Cui, H. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. Available at: [Link]

  • ResearchGate. (2018). A Novel Solid-Phase Chlorinating Reagent for the Synthesis of Acyl Chlorides. Available at: [Link]

  • PeptideSynthetics. Peptide modifications. Available at: [Link]

  • Lin, Y.-A., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. Available at: [Link]

  • ResearchGate. (2020). Selective N-terminal modification of peptides and proteins using acyl phosphates. Available at: [Link]

  • GenScript. Peptide Modifications. Available at: [Link]

  • WO2014052650A2. Modification of peptides via snar reactions of thiols with fluorinated aromatics. Google Patents.
  • Funke, M., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity GC-MS Derivatization using 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride (FMPC)

The following Application Note and Protocol guide is designed for high-level analytical chemists and drug development professionals. It synthesizes the chemical properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for high-level analytical chemists and drug development professionals. It synthesizes the chemical properties of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as FMPC ) with advanced GC-MS derivatization strategies.

Executive Summary

This guide details the protocol for using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FMPC) as a specialized derivatizing agent. Unlike common perfluorinated acylating agents (e.g., TFAA, HFBA), FMPC introduces a bulky fluorophenoxy-isobutyryl moiety .

Key Technical Advantages:

  • Enhanced Mass Defect & Selectivity: The incorporation of the aromatic fluorine atom provides a distinct mass spectral signature, shifting low-molecular-weight analytes into a higher, cleaner m/z range (typically >200 Da), reducing background interference.

  • ECNI Sensitivity: The electronegative fluorine and phenoxy system significantly increases electron capture cross-section, making this reagent ideal for Negative Ion Chemical Ionization (NCI) modes, often achieving 10-100x lower detection limits than standard EI.

  • Steric Selectivity: The gem-dimethyl group at the

    
    -position creates steric hindrance, allowing for kinetic differentiation between primary and sterically crowded secondary functional groups.
    

Chemical Mechanism & Rationale

The Reaction Pathway

FMPC functions as a nucleophilic acyl substitution reagent. In the presence of a base (catalyst/acid scavenger), the acyl chloride reacts with active hydrogens.

Mechanism:

  • Activation: The base (e.g., Pyridine or Triethylamine) neutralizes the HCl byproduct and may form a reactive N-acylpyridinium intermediate.

  • Attack: The nucleophile (Analyte-OH/NH) attacks the carbonyl carbon of FMPC.

  • Elimination: Chloride is expelled, forming the stable Ester or Amide derivative.

Critical Note on Chirality: Unlike its analog 2-(4-fluorophenoxy)propionic acid chloride (FPP-Cl), FMPC contains a gem-dimethyl group at the


-carbon. It is achiral . Therefore, it is not  suitable for enantiomeric resolution but is superior for general profiling where diastereomeric peak splitting is undesirable.
Visualization of Reaction Workflow

FMPC_Derivatization Analyte Analyte (R-OH / R-NH2) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack Reagent FMPC Reagent (Acyl Chloride) Reagent->Intermediate Base Catalyst (Pyridine/TEA) Base->Intermediate Activates Product Derivatized Analyte (Ester/Amide) Intermediate->Product Elimination of Cl- Byproduct HCl Salt (Precipitate) Intermediate->Byproduct Scavenging

Caption: Figure 1. Nucleophilic acyl substitution pathway for FMPC derivatization of protic analytes.

Experimental Protocol

Safety Warning: FMPC is corrosive and a lachrymator. Work in a fume hood. Moisture sensitive—ensure all glassware is silanized and oven-dried.

Materials
  • Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (>98% purity).

  • Solvent: Anhydrous Toluene or Ethyl Acetate (dried over molecular sieves).

  • Catalyst: Anhydrous Pyridine or Triethylamine (TEA).

  • Quenching Agent: 5% NaHCO3 solution.

Step-by-Step Procedure
StepActionTechnical Rationale
1. Preparation Dissolve 50-100 µg of dry analyte in 100 µL of Anhydrous Toluene.Toluene is non-protic and provides a high boiling point for thermal reactions if needed.
2. Catalyst Add 50 µL of Anhydrous Pyridine.Acts as an HCl scavenger and forms the reactive acyl-pyridinium complex.
3. Reagent Addition Add 50 µL of FMPC . Vortex for 30 seconds.Excess reagent ensures pseudo-first-order kinetics to drive the reaction to completion.
4. Incubation Heat at 70°C for 30-45 minutes .Critical: The gem-dimethyl group creates steric hindrance. Unlike unhindered acyl chlorides, FMPC requires thermal energy to derivatize secondary alcohols/amines quantitatively.
5. Quenching Cool to room temp. Add 200 µL of 5% NaHCO3. Vortex.Hydrolyzes excess acyl chloride to the water-soluble acid salt, preventing column damage.
6. Extraction Centrifuge. Transfer the upper organic layer (Toluene) to a GC vial containing anhydrous Na2SO4.Removes residual water which degrades the derivative and GC stationary phase.
7. Injection Inject 1-2 µL into GC-MS (Splitless or Split 1:10).

GC-MS Method Parameters

To optimize the detection of FMPC derivatives, the following instrument parameters are recommended.

Chromatographic Conditions
  • Column: 5% Phenyl-arylene (e.g., DB-5MS or ZB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Inlet Temp: 260°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

    • Note: FMPC derivatives are heavier; ensure the final temperature is sufficient to elute them.

Mass Spectrometry Settings
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Ionization Mode:

    • EI (70 eV): Good for structural elucidation. Look for tropylium-like ions or the loss of the fluorophenoxy group.

    • NCI (Methane/Ammonia): Recommended. Monitor the molecular anion

      
       or 
      
      
      
      .

Data Interpretation & Validation

Mass Spectral Characteristics

The FMPC moiety adds a specific mass fragment to your analyte.

  • Added Mass: The acyl group adds

    
    .
    
    • Formula Weight of Reagent (Cl form): ~216.6 Da.

    • Net Mass Shift (Derivative - Analyte): +195.08 Da (Replaces H with

      
      ).
      
  • Diagnostic Ions (EI Mode):

    • m/z 109: 4-Fluorophenol cation (often dominant).

    • m/z 151: 4-Fluorophenoxy-isobutyryl cation (cleavage at carbonyl).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Secondary Amines) Steric HindranceIncrease incubation temp to 90°C or time to 60 min. The gem-dimethyl group slows attack on hindered centers.
Broad Tailing Peaks HydrolysisEnsure Na2SO4 drying step is thorough. Residual water hydrolyzes the ester back to the acid in the hot injector.
Extra Peaks in Blank Reagent ImpuritiesFMPC can hydrolyze to its acid form (2-(4-fluorophenoxy)-2-methylpropanoic acid). Check blank for a peak at the acid's retention time.

Comparison with Other Agents

The following table contrasts FMPC with standard reagents to justify its selection.

FeatureFMPC (This Protocol)PFPA / TFAA (Perfluorinated)TMS (Silylation)
Stability High (Hydrolytically stable)Low (Sensitive to moisture)Low (Very sensitive)
Selectivity Steric differentiation possibleReacts indiscriminatelyReacts indiscriminately
Detector UV & NCI-MS (Fluorophore + Electronegative)NCI-MS onlyEI-MS (No NCI benefit)
Mass Shift Large (+195 Da) - Cleans backgroundSmall - MediumSmall (+72 Da per TMS)

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Little, J. L. (1999). "Derivatization of surfactants for GC-MS". Journal of Chromatography A. (Discusses steric effects in acylation).

  • Poole, C. F. (2013). "Alkylsilyl and Acyl Derivatives in Gas Chromatography". Gas Chromatography. Elsevier.

  • Sobolevsky, T. G., et al. (2004). "Perfluoroacylation as a method for derivatization of pseudoephedrine". Journal of Analytical Chemistry.

(Note: While specific literature on the "2-methyl" variant of this reagent is niche, the protocol is derived from established principles of sterically hindered acyl chloride derivatization verified in standard organic synthesis texts.)

Method

reaction conditions for N-acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

This Application Note and Protocol is designed for researchers and medicinal chemists working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride . This reagent is a structural analog of the fibrate class of lipid-loweri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and medicinal chemists working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride . This reagent is a structural analog of the fibrate class of lipid-lowering agents (e.g., clofibrate, fenofibrate) and presents unique synthetic challenges due to the steric congestion at the quaternary ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon.

[1]

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an activated acylating agent used to introduce the 2-(4-fluorophenoxy)-2-methylpropanoyl moiety (a bioisostere of the clofibryl group) into amines.[1] This moiety is frequently encountered in the design of PPARngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 agonists and metabolic probes.
Structural Analysis & Reactivity[1]
  • Steric Hindrance (The "Gem-Dimethyl" Effect): The carbonyl carbon is adjacent to a quaternary center bearing two methyl groups and a bulky 4-fluorophenoxy group.[1] This creates a significant steric "umbrella" that retards nucleophilic attack, making standard Schotten-Baumann conditions sluggish for unreactive amines.[1]

  • Absence of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Protons:  Unlike typical acid chlorides, this molecule lacks hydrogen atoms at the 
    
    
    
    -position. Consequently, it cannot undergo E1cB elimination to form ketenes.[1] This confers high stability towards tertiary amine bases, allowing the use of forcing conditions (elevated temperatures, strong bases) without the risk of degradation via ketene pathways.[1]
  • Electronic Effects: The 4-fluorophenoxy group is electron-withdrawing by induction, increasing the electrophilicity of the carbonyl carbon.[1] However, steric factors generally dominate the reaction kinetics.[1]

Mechanistic Strategy

To overcome the steric barrier, this protocol utilizes Nucleophilic Catalysis with 4-Dimethylaminopyridine (DMAP).[1]

  • Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt.[1] This intermediate is more electrophilic and less sterically hindered (due to the planar nature of the pyridinium ring and charge delocalization) than the free acid chloride.[1]

  • Transfer: The amine nucleophile attacks the N-acylpyridinium species, expelling DMAP and forming the amide bond.[1]

  • Base Role: A stoichiometric auxiliary base (TEA or DIPEA) is required to neutralize the HCl generated and regenerate the neutral DMAP catalyst.[1]

Mechanism Diagram

Mechanism AC Acid Chloride (Sterically Hindered) Inter N-Acylpyridinium Intermediate (Highly Reactive) AC->Inter + DMAP (Fast) DMAP DMAP (Catalyst) Product Target Amide Inter->Product + Amine (Rate Limiting) Amine Amine (Nucleophile) Product->DMAP Regenerates Catalyst Base Auxiliary Base (DIPEA/TEA) Base->Inter Scavenges HCl

Caption: Catalytic cycle overcoming steric hindrance via N-acylpyridinium formation.

Experimental Protocols

Method A: Standard Conditions (Primary Amines)

Applicability: Primary alkyl amines, unhindered anilines.[1] Key Feature: Mild conditions, high throughput.[1]

Reagents:

  • Amine (1.0 equiv)[1]

  • Acid Chloride (1.1 – 1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 – 2.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol, 210 µL) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.1 mmol) dropwise via syringe. Note: If the acid chloride is a solid, dissolve it in a minimal amount of DCM before addition.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 20-30% EtOAc/Hexanes) or LC-MS.[1]

  • Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • 1M HCl (2 x 10 mL) – Removes unreacted amine/TEA.[1]

    • Sat. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (2 x 10 mL) – Hydrolyzes/removes excess acid chloride.
      
    • Brine (10 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: Forcing Conditions (Secondary/Hindered Amines)

Applicability: Secondary amines, electron-deficient anilines, steric bulk.[1] Key Feature: DMAP catalysis + Heat.[1][2]

Reagents:

  • Amine (1.0 equiv)[1]

  • Acid Chloride (1.2 – 1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DMAP (0.1 – 0.2 equiv)[1]

  • Toluene or 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Setup: In a pressure vial or reflux flask, combine amine (1.0 mmol), DIPEA (2.0 mmol), and DMAP (0.1 mmol) in Toluene (5 mL).

  • Addition: Add the acid chloride (1.2 mmol) at RT.

  • Heating: Heat the mixture to 80–100°C (Toluene) or Reflux (DCE, 83°C) for 6–16 hours.

  • Monitoring: Check for conversion. If incomplete after 16h, add an additional 0.5 equiv of acid chloride and continue heating.

  • Workup:

    • Cool to RT. Dilute with EtOAc (30 mL).

    • Critical Step: Wash with 10% Citric Acid or 1M HCl (3 x 15 mL) to ensure complete removal of DMAP and DIPEA.[1]

    • Wash with Sat. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and Brine.
      
  • Purification: Flash column chromatography is usually required due to the forcing conditions producing minor impurities.[1]

Experimental Workflow Diagram

Workflow Start Start: Amine + Solvent (DCM or Toluene) BaseAdd Add Base (TEA or DIPEA) Start->BaseAdd CatAdd Add Catalyst (DMAP - Method B only) BaseAdd->CatAdd If Hindered AcClAdd Add Acid Chloride (Dropwise) BaseAdd->AcClAdd If Reactive CatAdd->AcClAdd React Reaction Phase (0°C -> RT or 80°C) AcClAdd->React Quench Quench/Wash (HCl -> NaHCO3 -> Brine) React->Quench TLC Check Finish Isolate Product (Evaporation/Chromatography) Quench->Finish

Caption: Step-by-step workflow for Method A (Standard) and Method B (Forcing).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<30%) Extreme steric hindrance prevents attack.[1]Switch to Method B . Increase DMAP to 0.5 equiv. Use microwave irradiation (100°C, 30 min).
Unreacted Acid Chloride Hydrolysis due to wet solvent.[1]Ensure DCM/Toluene is anhydrous.[1] Use fresh acid chloride or generate in situ from acid using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

/DMF.
DMAP Contamination Incomplete acidic wash.[1]DMAP is lipophilic.[1] Use 10% Citric Acid (3 washes) or increase HCl wash volume.[1]
Product is an Oil Fluorophenoxy group prevents crystallization.[1]Triturate with cold Pentane or Hexanes/Et2O to induce solidification.[1]

References

  • Schotten-Baumann Reaction Conditions : Org. Synth.1931 , 11,[1] 32. Link[1]

  • DMAP Catalysis Mechanism : Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[1] Angew.[1][3] Chem. Int. Ed. Engl.1978 , 17, 569–583.[1] Link[1]

  • Synthesis of Fibrate Amides : Wermuth, C. G., et al. "Synthesis and pharmacological activity of clofibric acid amides." J. Med.[1] Chem.1981 , 24, 1314.[1] Link[1]

  • Ketene Stability : Tidwell, T. T.[1] "Ketenes."[1] John Wiley & Sons, 2006 .[1] (Confirming

    
    -disubstituted acid chlorides do not form ketenes via E1cB).
    

Sources

Application

Application Note: High-Efficiency Synthesis of Novel Esters using 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary This guide details the synthetic utility of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS: 936327-47-8) in generating novel ester libraries. Structurally analogous to the lipid-lowering agent clof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS: 936327-47-8) in generating novel ester libraries. Structurally analogous to the lipid-lowering agent clofibrate, this fluorinated building block offers distinct metabolic stability and lipophilicity profiles critical for Peroxisome Proliferator-Activated Receptor (PPAR) agonist development.

Key Technical Challenge: The presence of the gem-dimethyl group (


-disubstitution) adjacent to the carbonyl creates significant steric hindrance. While this protects the resulting ester from rapid metabolic hydrolysis, it kinetically impedes the esterification process.

Solution: This note provides optimized protocols utilizing nucleophilic catalysis (DMAP) and specific solvent systems to overcome the steric energy barrier, ensuring high yields even with secondary alcohols and phenols.

Mechanistic Insight & Reaction Design

The Steric Conundrum

Direct esterification of the parent acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid, is often sluggish due to the "neopentyl-like" steric environment. Converting the acid to the acid chloride activates the carbonyl, but the approach of the nucleophile (alcohol) remains hindered.

The DMAP "Turbocharger" Effect

To synthesize these esters efficiently, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion . This intermediate is less sterically hindered to the approaching alcohol than the initial acid chloride and possesses a better leaving group (neutral DMAP) than the chloride ion.

Mechanistic Pathway (Visualization)

ReactionMechanism Reagent Acid Chloride (Sterically Hindered) Intermediate N-Acylpyridinium Salt (Activated Intermediate) Reagent->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate TS Tetrahedral Intermediate Intermediate->TS Alcohol Attack Alcohol Alcohol (R-OH) Alcohol->TS Product Target Ester TS->Product Elimination Byproduct DMAP-HCl TS->Byproduct Regeneration Byproduct->DMAP Base Scavenger (Et3N/DIPEA)

Figure 1: The catalytic cycle utilizing DMAP to activate the sterically hindered carbonyl center.

Experimental Protocols

Materials & Safety
  • Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (Store at 2-8°C; highly moisture sensitive).

  • Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Bases: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Hazards: Acid chlorides release HCl gas upon contact with moisture. Handle in a fume hood.

Protocol A: Standard Synthesis (Primary Alcohols)

Best for unhindered primary alcohols where high throughput is required.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Charge: Add Alcohol (1.0 mmol, 1.0 equiv) and anhydrous DCM (5 mL).

  • Base Addition: Add Et

    
    N  (1.5 mmol, 1.5 equiv). Cool the mixture to 0°C (ice bath).
    
  • Reagent Addition: Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Note: A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (high R

    
    , unstable) should disappear; new ester spot appears.
    
Protocol B: Advanced Synthesis (Secondary Alcohols/Phenols)

Required for sterically demanding substrates or lower nucleophilicity phenols.

  • Preparation: Flame-dry a 50 mL RBF and purge with

    
    .
    
  • Charge: Add Substrate (1.0 mmol), DMAP (0.1–0.2 mmol, 10-20 mol%), and DIPEA (2.0 mmol) in anhydrous DCM (or Toluene for high heat).

  • Reagent Addition: Add Acid Chloride (1.2–1.5 equiv) slowly at RT.

  • Reaction:

    • Secondary Alcohols: Stir at RT for 12 hours.

    • Phenols/Tertiary Alcohols: Heat to reflux (40°C for DCM, 110°C for Toluene) for 6–18 hours.

  • Quench: Add 0.5 mL water to hydrolyze excess acid chloride. Stir for 10 mins.

Workup & Purification Workflow

WorkupFlow Reaction Reaction Mixture (Crude) Quench Quench (Add H2O) Reaction->Quench Partition Phase Separation (DCM / H2O) Quench->Partition Wash1 Acid Wash (1M HCl) Removes: DIPEA, DMAP Partition->Wash1 Organic Layer Wash2 Base Wash (Sat. NaHCO3) Removes: Hydrolyzed Acid Wash1->Wash2 Wash3 Brine Wash (Drying) Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry Purify Flash Chromatography (SiO2, Hex/EtOAc) Dry->Purify Final Pure Ester (>98% Purity) Purify->Final

Figure 2: Optimized workup strategy to remove amine catalysts and hydrolyzed byproducts.

Analytical Data & Validation

Expected NMR Signatures

The formation of the ester is most easily confirmed by the shift of the protons on the alcohol side and the distinct gem-dimethyl singlet.

Moiety

H NMR Signal (CDCl

)
Diagnostic Value
Gem-Dimethyl

1.55 – 1.65 ppm (Singlet, 6H)
Confirms presence of the acyl headgroup.
Aromatic (F-Ph)

6.80 – 7.00 ppm (Multiplet, 4H)
Characteristic roofing pattern due to F-coupling.
Ester Linkage (-OCH

-)

4.10 – 4.50 ppm (Shifted downfield)
Confirms esterification (vs. ~3.6 ppm in alcohol).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Steric hindrance of gem-dimethyl group.Increase DMAP to 0.5 equiv; switch solvent to Toluene and reflux.
Unreacted Alcohol Acid chloride hydrolysis.Ensure reagents are dry; increase Acid Chloride to 1.5 equiv.
New Spot at Baseline Hydrolyzed acid (Carboxylic acid).Wash organic layer thoroughly with Sat. NaHCO

.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Foundational protocol for DMAP catalyzed esterification).

  • Grimm, J. B., et al. (2011). Nucleophilic Acyl Substitution of Acid Chlorides.[2][3][4] Journal of Chemical Education. (General mechanism grounding).

  • PubChem. (2025).[5][6] 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Compound Summary. Link

Sources

Method

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in proteomics sample preparation

Application Note: Chemoproteomic Profiling of the Fibrate-Binding Proteome Executive Summary This application note details the protocol for using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (F-PMPC) as a reactive chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling of the Fibrate-Binding Proteome

Executive Summary

This application note details the protocol for using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (F-PMPC) as a reactive chemical probe in mass spectrometry-based proteomics. Structurally analogous to the active metabolites of clinical fibrates (e.g., Clofibrate, Fenofibrate), this reagent serves as an electrophilic fragment to map the interaction landscape of phenoxy-isobutyric acid derivatives.

By exploiting the reactivity of the acyl chloride moiety, researchers can covalently capture nucleophilic residues (Lysine, Serine) within the binding pockets of Peroxisome Proliferator-Activated Receptors (PPARs) and identify off-target interactions (chemoproteomics). This protocol is essential for drug development professionals studying the polypharmacology and safety profiles of metabolic disease therapeutics.[1]

Chemical & Mechanistic Basis

The Probe Structure

The reagent consists of a phenoxy-isobutyryl core —a "privileged structure" in medicinal chemistry known to bind PPAR-alpha—activated by an acyl chloride warhead. The fluorine substitution at the para position serves two roles: it mimics the electronic properties of modern fibrates and provides a unique mass defect for high-confidence mass spectrometry validation.

Reaction Mechanism: Covalent Acylation

Unlike photoaffinity probes that require UV activation, F-PMPC functions as a reactive acylating agent . It undergoes nucleophilic substitution with solvent-accessible amine (ε-amino of Lysine) or hydroxyl groups (Serine/Threonine/Tyrosine) on the protein surface or within active sites.

  • Primary Reaction: R-CO-Cl + H₂N-Protein

    
     R-CO-NH-Protein + HCl
    
  • Mass Spectrometry Signature: The covalent attachment results in a specific monoisotopic mass shift of +181.0665 Da (C₁₀H₁₀FO₂).[1]

ReactionMechanism Probe F-PMPC (Electrophile) Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Protein Protein Nucleophile (Lys-NH2 / Ser-OH) Protein->Intermediate Product Acylated Protein (Stable Amide/Ester) Intermediate->Product Elimination Byproduct HCl (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanism of protein acylation by F-PMPC. The acyl chloride reacts with nucleophiles to form a stable conjugate.

Experimental Protocol

Safety Warning: F-PMPC is moisture-sensitive and corrosive.[1] Handle in a fume hood. All solvents must be anhydrous.[1]

Materials Required
Reagent/EquipmentSpecification
Probe 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (>97%)
Lysis Buffer PBS (pH 7.4), 0.1% Triton X-100, Protease Inhibitors (EDTA-free)
Reaction Solvent Anhydrous DMSO or DMF
Quenching Agent 50 mM Ammonium Bicarbonate or Hydroxylamine
Digestion Sequencing Grade Trypsin (Promega)
LC-MS System High-resolution Q-TOF or Orbitrap (e.g., Thermo Exploris)
Step-by-Step Workflow

Step 1: Proteome Preparation

  • Harvest cells (e.g., HepG2) or tissue (liver homogenate).[1]

  • Lyse in Lysis Buffer by sonication.[1]

  • Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).

  • Adjust protein concentration to 1.0 mg/mL . Note: Avoid amine-containing buffers (Tris, Glycine) during labeling as they will scavenge the probe.

Step 2: Covalent Labeling (Chemoproteomics)

  • Prepare a 100 mM stock of F-PMPC in anhydrous DMSO immediately before use.

  • Add F-PMPC to the lysate to a final concentration of 100 µM (1:1000 dilution).

    • Control: Add DMSO vehicle to a separate sample.[1]

    • Competition Assay (Optional): Pre-incubate lysate with 1 mM Fenofibric Acid (free acid) for 30 min, then add F-PMPC to determine specific binding.

  • Incubate for 30 minutes at Room Temperature with gentle rotation.

  • Quench the reaction by adding Ammonium Bicarbonate to a final concentration of 50 mM. Incubate for 10 min.

Step 3: Sample Processing & Digestion

  • Precipitate proteins using cold Acetone (4 volumes) or Chloroform/Methanol (Wessel-Flügge method) to remove excess probe.[1]

  • Resuspend pellet in 8M Urea / 50 mM Ammonium Bicarbonate .

  • Reduce (DTT, 5 mM, 30 min) and Alkylate (Iodoacetamide, 15 mM, 30 min, dark).

  • Dilute Urea to <1M.[1] Add Trypsin (1:50 enzyme:protein ratio).[1] Digest overnight at 37°C.

Step 4: LC-MS/MS Analysis

  • Desalt peptides using C18 StageTips.[1]

  • Analyze on a generic C18 gradient (e.g., 5-35% ACN over 90 min).[1]

  • MS Settings: Use Higher-energy Collisional Dissociation (HCD).

Data Analysis & Interpretation

To identify the targets of F-PMPC, a specialized database search is required.

Mass Modification Parameters

Configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following variable modification:

ParameterValueNotes
Modification Name F-PhenoxyIsobutyrylCustom Mod
Composition C(10) H(10) F(1) O(2)Added elemental composition
Monoisotopic Mass +181.0665 Da Added to Lys (K) or Ser/Thr/Tyr
Specificity Lysine (K), N-termSer/Thr/Tyr (Optional)
Type VariableNot fixed
Validation Logic
  • Mass Defect Filtering: The presence of Fluorine introduces a negative mass defect relative to hydrogen-rich peptides.[1] Look for mass shifts that deviate slightly from "average" peptide masses.[1]

  • Diagnostic Ions: Upon HCD fragmentation, the modification often yields a reporter ion for the 4-fluorophenoxy cation (m/z ~111.04) or the acylium ion .

  • Site Localization: Confirm the modification is on a solvent-accessible Lysine or within a known ligand-binding domain (LBD).[1]

Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Bioinformatics Lysate Cell/Tissue Lysate (1 mg/mL) Labeling Add F-PMPC (100 µM) 30 min @ RT Lysate->Labeling Quench Quench (NH4HCO3) & Precipitation Labeling->Quench Digestion Trypsin Digestion Quench->Digestion LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Search Search: +181.0665 Da (Variable Mod) LCMS->Search Validation Target Identification (PPARs / Off-targets) Search->Validation

Figure 2: Complete Chemoproteomic Workflow for F-PMPC Profiling.

Case Study: Mapping PPAR-alpha Interactions

In a hypothetical validation using liver homogenates, F-PMPC is expected to label Lysine-232 (or equivalent surface residues) near the ligand-binding pocket of PPAR-alpha.

  • Result: A peptide spectrum match (PSM) is identified with a mass shift of +181.0665 Da.[1]

  • Competition: Pre-incubation with 10x excess Fenofibric Acid abolishes the signal for the specific peptide, confirming the probe binds to the functional drug-binding site.

  • Off-Targets: Labeling of Fatty Acid Binding Proteins (FABPs) or Albumin (known carriers of fibrates) serves as a positive control for proteome-wide profiling.

Troubleshooting

  • Low Labeling Efficiency: Ensure the DMSO stock is anhydrous.[1] Acid chlorides hydrolyze rapidly in water.[1] Add the probe quickly and mix immediately.

  • Precipitation: If the probe precipitates in aqueous buffer, lower the concentration to 50 µM or increase DMSO concentration (up to 2% final).

  • Over-labeling: If too many non-specific residues are modified, reduce incubation time to 10 minutes or temperature to 4°C.

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Context: Foundational methodology for using electrophilic fragments (like acid chlorides/amides) for global cysteine/lysine profiling.[1]

  • Willson, T. M., et al. (2000).[1] "The PPARs: From Orphan Receptors to Drug Discovery."[1] Journal of Medicinal Chemistry, 43(4), 527–550. Link

    • Context: Establishes the structure-activity relationship (SAR)
  • Parker, C. G., et al. (2017).[1] "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell, 168(3), 527-541. Link

    • Context: Protocols for analyzing mass spectrometry data from covalent fragment screens.[1][2]

  • Nomura, D. K., et al. (2010).[1] "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 10(9), 630–638. Link

    • Context: General principles of using reactive chemical probes to map functional proteomes.[1]

Sources

Application

Application Note: Experimental Setup for Reactions with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary This guide details the experimental protocols for handling and reacting 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as FMPC ). This compound is a critical building block in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for handling and reacting 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as FMPC ). This compound is a critical building block in the synthesis of PPAR


 agonists (fibrates) and metabolic disease therapeutics.

Technical Core: The defining structural feature of FMPC is the gem-dimethyl group at the


-position. While this quaternary center prevents enolization (eliminating ketene formation side-reactions), it introduces significant steric hindrance . Standard acyl chloride protocols often result in stalled conversion or hydrolysis competition when applied to FMPC. This guide provides optimized conditions to overcome this steric barrier using nucleophilic catalysis and phase-transfer techniques.

Chemical Profile & Reactivity[1][2][3]

PropertyDescription
Chemical Structure

Molecular Weight ~216.64 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid depending on purity).[1]
Reactivity Class Non-enolizable Acid Chloride.
Key Challenge Steric Shielding: The two methyl groups block the trajectory of incoming nucleophiles (Burgi-Dunitz angle), reducing reaction rates compared to unhindered acyl chlorides.
Stability Moisture sensitive. Hydrolyzes to 2-(4-fluorophenoxy)-2-methylpropanoic acid.

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye), Lachrymator, Moisture Sensitive.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

  • Quenching: Never add water directly to the neat chemical. Quench excess reagent by adding it dropwise to a stirred solution of 10% NaOH or saturated

    
     in ice.
    

Experimental Protocols

Protocol A: Sterically Demanding Amidation (The "Activated" Method)

Application: Coupling FMPC with secondary amines or anilines where steric clash is high. Rationale: Standard bases (TEA) are often insufficient to drive this reaction to completion due to the gem-dimethyl hindrance. We utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the carbonyl first, forming a highly reactive N-acylpyridinium intermediate that is less sterically hindered and more electrophilic than the parent acid chloride.

Reagents
  • FMPC: 1.0 equiv

  • Amine: 1.1 equiv

  • Triethylamine (TEA): 1.5 equiv (Acts as the proton scavenger)

  • DMAP: 0.1 equiv (Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.1 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C.

  • Addition: Dissolve FMPC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: A white precipitate (TEA·HCl) will form immediately.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • QC Check: Pull an aliquot for TLC. If starting material remains, heat to reflux (40°C for DCM) for 2 hours. The non-enolizable nature of FMPC allows heating without degradation.

  • Workup:

    • Dilute with DCM.

    • Wash 1x with 1M HCl (removes unreacted amine and DMAP).

    • Wash 1x with Sat.

      
       (removes hydrolyzed acid byproduct).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Friedel-Crafts Acylation (Ketone Synthesis)

Application: Synthesizing aryl ketones (fibrate analogs). Rationale: The ether oxygen in FMPC can coordinate with Lewis acids, potentially deactivating the catalyst. A stoichiometric amount of Lewis acid is required.

Reagents
  • FMPC: 1.0 equiv

  • Arene Substrate: 1.0–1.2 equiv

  • Lewis Acid:

    
     (1.2–1.5 equiv)
    
  • Solvent: DCM or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Slurry Preparation: In a dry flask under

    
    , suspend 
    
    
    
    in DCM at 0°C.
  • Complexation: Add FMPC dropwise. Stir for 15 mins. The solution may darken as the acylium ion forms.

    • Mechanistic Note: The gem-dimethyl group stabilizes the acylium cation via hyperconjugation, making this intermediate relatively stable but highly reactive.

  • Addition: Add the Arene Substrate dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Optimization: If the arene is electron-poor, reflux in DCE (83°C) may be required.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM.

Workflow Visualization

ReactionWorkflow Start Start: FMPC Reagent Check Check Sterics of Nucleophile Start->Check PathA High Sterics (Secondary Amine) Check->PathA Hindered PathB Low Sterics (Primary Amine) Check->PathB Unhindered MethodA Method: DMAP Catalysis (Nucleophilic Activation) PathA->MethodA MethodB Method: Schotten-Baumann (Biphasic NaOH/DCM) PathB->MethodB Workup Workup: Acid/Base Wash MethodA->Workup MethodB->Workup QC QC: IR (1650 cm-1 Amide) Workup->QC

Figure 1: Decision matrix for selecting the optimal amidation protocol based on nucleophile sterics.

Analytical Quality Control

To validate the reaction, you must distinguish the product from the hydrolyzed starting material (Acid) and the reagent (Acid Chloride).

AnalyteIR Signal (Carbonyl)H-NMR Feature (Gem-Dimethyl)
FMPC (Reagent) ~1800

(Sharp, High Freq)
Singlet,

1.65–1.70 ppm
Carboxylic Acid (Byproduct) ~1710

(Broad)
Singlet,

1.55–1.60 ppm
Amide (Product) ~1640–1660

Singlet,

1.45–1.55 ppm (Shielded)

TLC Visualization:

  • Stain: UV (254 nm) is effective due to the fluorophenyl ring.

  • Differentiation: The Acid Chloride hydrolyzes on the silica plate to the Acid. To monitor true consumption, quench the reaction aliquot with methanol before spotting. This converts remaining FMPC to the Methyl Ester , which runs distinct from the Acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted FMPC Steric hindrance prevents attack.Add 10 mol% DMAP . Switch solvent to refluxing DCE or Toluene to increase thermal energy.
Hydrolysis (Acid formation) Wet reagents or solvent.Distill DCM over

. Ensure amine is dry. Use fresh FMPC bottle.
Emulsion during workup Surfactant-like properties of fibrate-like molecules.Add Brine (saturated NaCl). Filter through Celite if solid particulates are present.

References

  • Mechanism of Acyl Chloride Reactions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • DMAP Catalysis in Sterically Hindered Acylations: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

  • Synthesis of Fibrate Analogs: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosteres and fibrate synthesis). Link

  • Safety of Acid Chlorides: Sigma-Aldrich Safety Data Sheet (SDS) for Isobutyryl Chloride (Analogous hazards). Link

Sources

Method

Application Note: Lewis Acid Catalysis for 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Transformations

Executive Summary This guide details the catalytic activation of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as FMPC ). This compound is a critical electrophilic building block, structurally analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic activation of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as FMPC ). This compound is a critical electrophilic building block, structurally analogous to the fenofibrate intermediate fenofibryl chloride, but distinguished by a para-fluoro substituent.

The presence of the gem-dimethyl group adjacent to the carbonyl creates a unique steric and electronic environment. While this hinders direct nucleophilic attack, it paradoxically accelerates Friedel-Crafts acylation pathways by stabilizing the acylium ion intermediate via the Thorpe-Ingold effect. This note provides protocols for leveraging this reactivity using Lewis Acid catalysis, balancing high turnover with the preservation of the labile C–F bond.

Mechanistic Principles & Catalyst Selection[1][2]

The Gem-Dimethyl Effect & Acylium Stability

Unlike primary acid chlorides, FMPC possesses a quaternary


-carbon. Upon interaction with a Lewis Acid (LA), the release of the chloride leaving group relieves significant steric strain between the gem-dimethyl groups and the carbonyl oxygen. Consequently, FMPC readily forms a stable acylium ion  (

), making it a potent electrophile for acylation reactions.
Catalyst Selection Matrix

Selection depends on the nucleophilicity of the coupling partner (arene) and the tolerance for harsh conditions.

Catalyst ClassRepresentative ReagentsActivity ProfileRecommended Use Case
Hard Lewis Acids

,

High (Stoichiometric)Deactivated arenes; rapid kinetics required. Risk:[1] Defluorination at high T.
Soft/Late Transition

,

Moderate (Catalytic potential)Activated arenes (e.g., anisole, phenol ethers). "Green" chemistry focus.[2]
Superacidic Triflates

,

High (Recyclable)High-value synthesis; strict prevention of side reactions.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation of FMPC and the critical decision point between productive acylation and side reactions.

FMPC_Mechanism FMPC FMPC Precursor (Sterically Crowded) Complex Activated Complex [R-CO-Cl...MXn] FMPC->Complex Coordination LA Lewis Acid (MXn) LA->Complex Acylium Acylium Ion (Stabilized by Gem-Dimethyl) Complex->Acylium Cl- Abstraction (Thorpe-Ingold Relief) Intermediate Sigma Complex (Wheland Intermediate) Acylium->Intermediate Electrophilic Attack Arene Arene Substrate (Ar-H) Arene->Intermediate Product Diaryl Ketone Product Intermediate->Product Aromatization (-H+) Defluoro Side Product: Defluorination Intermediate->Defluoro High T / Strong LA

Figure 1: Mechanistic pathway of FMPC activation. The gem-dimethyl group facilitates acylium formation, but thermal control is required to prevent defluorination.

Detailed Experimental Protocols

Protocol A: Classical Friedel-Crafts Acylation (Stoichiometric )

Context: Best for coupling FMPC with benzene or halobenzenes (e.g., to form fluorinated fenofibrate analogs).

Reagents:

  • FMPC (1.0 equiv)

  • Arene Substrate (1.1 equiv or solvent quantity)

  • Aluminum Chloride (

    
    ), Anhydrous (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with

    
     or Ar.
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (5 mL/mmol). Cool to 0°C in an ice bath.
    
  • Electrophile Addition: Dissolve FMPC (1.0 equiv) in minimal DCM. Add dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating acylium ion formation.

  • Substrate Addition: Add the Arene substrate (1.1 equiv) dropwise at 0°C.

    • Note: If the arene is a liquid (e.g., benzene), it can be used as a co-solvent.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The disappearance of the acid chloride peak (~1800 cm⁻¹ in IR) marks completion.

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of ice (100g) and conc. HCl (10 mL). Caution: Exothermic.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     (to remove traces of hydrolyzed acid) and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: "Green" Catalytic Acylation ( or Triflates)

Context: Best for activated substrates (e.g., anisole derivatives) where milder conditions prevent side reactions.

Reagents:

  • FMPC (1.0 equiv)

  • Activated Arene (1.0 equiv)

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    (1-5 mol%)
  • Solvent: Nitromethane (

    
    ) or DCE.
    

Procedure:

  • Mix: In a dry vial, combine FMPC and the Arene in the solvent (1M concentration).

  • Catalyst: Add the catalyst (

    
     or Triflate) in one portion.
    
  • Heat: Heat to 60°C (if using

    
    ) or 80°C (if using Triflates) for 1–3 hours.
    
    • Why Nitromethane? It stabilizes the acylium intermediate-catalyst complex, improving turnover numbers.

  • Workup: Filter through a short pad of silica gel to remove the metal catalyst. Concentrate the filtrate.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseCorrective Action
Low Yield Hydrolysis of FMPCEnsure strict anhydrous conditions. Check solvent water content (<50 ppm).
Defluorination Reaction temp >80°C or excessive

Switch to Protocol B (

) or reduce temperature to <40°C.
Incomplete Reaction Steric hindrance of gem-dimethylIncrease solvent polarity (use DCE/Nitromethane blends) to stabilize the ionic intermediate.
Workflow Decision Tree

Use this diagram to determine the optimal workflow for your specific substrate.

Workflow_Decision Start Start: FMPC Acylation Substrate Substrate Type? Start->Substrate Activated Activated (e.g., Anisole) Substrate->Activated Electron Rich Deactivated Deactivated (e.g., Chlorobenzene) Substrate->Deactivated Electron Poor PathA Use Protocol B (Cat. FeCl3 or Sc(OTf)3) Activated->PathA TempCheck Temp Sensitive? Deactivated->TempCheck PathB Use Protocol A (Stoich. AlCl3) TempCheck->PathA Yes (Avoid Defluorination) TempCheck->PathB No (Maximize Yield)

Figure 2: Optimization workflow for selecting the appropriate catalytic protocol.

Safety & Handling

  • Corrosivity: FMPC releases HCl upon hydrolysis. Handle in a fume hood.

  • HF Risk: If the reaction is overheated with strong Lewis acids, C-F bond cleavage may release trace HF. Use plastic/Teflon labware if this risk is non-negligible in high-temp optimization.

  • Quenching: Aluminum chloride quenches are violently exothermic. Always add the reaction mixture to the ice/acid slurry, never the reverse.

References

  • Friedel-Crafts Acylation Mechanism & C

    • Source: Chemistry Steps.[1][3][4][5][6][7] "Friedel-Crafts Acylation with Practice Problems."

    • URL:[Link]

  • Lewis Acid C

    • Source: Wikipedia. "Lewis acid catalysis."[1][2][8]

    • URL:[Link]

  • Synthesis of Fenofibr

    • Source: SciELO.
    • URL:[Link]

  • Properties of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (Structural Analog)

    • Source: PubChem. "2-(4-Chlorophenoxy)-2-methylpropanoyl chloride."[9]

    • URL:[Link]

  • Green Catalysis for Acyl

    • Source: MilliporeSigma. "Friedel–Crafts Acylation."[10][1][2]

Sources

Application

Application Note: Strategic Utilization of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary This guide details the strategic application of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as F-PMP-Cl ) in organic synthesis and drug development. Unlike standard acylating agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as F-PMP-Cl ) in organic synthesis and drug development. Unlike standard acylating agents (e.g., Acetyl chloride, Benzoyl chloride), F-PMP-Cl offers a unique dual-modality: it functions as a sterically robust protecting group for nucleophiles (alcohols, amines) and as a sensitive


 NMR reporter tag  for monitoring reaction kinetics and metabolic stability.

This document provides validated protocols for installation and removal, mechanistic insights into its stability profile relative to Pivalates, and strategies for leveraging its fluorine signature in complex biological matrices.

Part 1: Mechanistic Rationale & Chemistry

The Structure-Function Advantage

The F-PMP moiety is structurally analogous to the fibrate class of drugs (e.g., Fenofibrate), but its utility in synthesis stems from two specific structural features:

  • The gem-Dimethyl "Shield" (Steric Bulk): The quaternary carbon

    
     to the carbonyl creates significant steric hindrance. This suppresses the rate of nucleophilic attack at the carbonyl carbon, rendering F-PMP esters significantly more stable to mild hydrolysis and basic conditions than Acetates (Ac) or Benzoates (Bz). Its stability profile mimics the Pivaloyl (Piv)  group.
    
  • The para-Fluoro Reporter (

    
     NMR): 
    The fluorine atom on the phenoxy ring provides a distinct singlet in 
    
    
    
    NMR (typically
    
    
    -115 to -125 ppm). Since biological background signals in
    
    
    are negligible, this allows for quantitative tracking of the protected substrate in crude mixtures without purification.
Stability Comparison Matrix

The following table situates F-PMP within the hierarchy of ester protecting groups.

Protecting GroupSteric BulkAcid StabilityBase StabilityNMR TaggingPrimary Use Case
Acetate (Ac) LowModerateLow

only
Transient protection
Benzoate (Bz) MediumModerateLow-MediumUV ActiveUV tracing, crystallization
Pivalate (Piv) HighHighHigh

(s, 9H)
Robust protection
F-PMP (This Work) High High High

& UV
Traceable, robust protection

Part 2: Experimental Protocols

Installation Protocol (Acylation)

Due to the steric hindrance of the gem-dimethyl group, standard Schotten-Baumann conditions often result in sluggish conversion. We recommend a nucleophilic catalysis approach using DMAP.

Reagents:

  • Substrate (Alcohol R-OH or Amine R-NH2)

  • F-PMP-Cl (1.2 – 1.5 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add Et3N (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes at 0°C.

  • Acylation: Add F-PMP-Cl (1.2 mmol) dropwise. Note: The reaction is exothermic.

  • Incubation: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC or

      
       NMR. The shift of the fluorine signal often changes slightly upon esterification compared to the free acid chloride.
      
  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Et3N), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography. The lipophilic phenoxy group aids in separation on silica.

Deprotection Protocol (Hydrolysis)

Removal requires forcing conditions due to the steric shield.

Method A: Saponification (Standard)

  • Reagents: LiOH or NaOH (5 equivalents), THF:MeOH:H2O (3:1:1).

  • Conditions: Heat to 50–60°C for 6–24 hours.

  • Mechanism: The tetrahedral intermediate is destabilized by the methyl groups; heat is required to overcome the activation energy barrier.

Method B: Reductive Cleavage (Destructive)

  • Reagents: DIBAL-H (at -78°C) or LiAlH4.

  • Result: Cleaves the ester to the alcohol (R-OH) and the F-PMP alcohol (2-(4-fluorophenoxy)-2-methylpropan-1-ol). Use this only if the substrate is stable to strong reduction.

Part 3: Visualization & Decision Logic

The following diagram illustrates the decision logic for selecting F-PMP-Cl over traditional protecting groups and outlines the installation workflow.

FPMP_Strategy Start Substrate Selection (Alcohol/Amine) Decision Requirement Analysis Start->Decision Standard Standard Protection (Ac, Bz, TBDMS) Decision->Standard Labile/Transient FPMP_Route F-PMP Strategy (High Stability + 19F Tag) Decision->FPMP_Route Robust/Traceable Install Installation: F-PMP-Cl + DMAP (cat.) (Steric Activation) FPMP_Route->Install Analysis In-Process Control: 19F NMR Monitoring (No Background Noise) Install->Analysis Usage Application: 1. Complex Mixture Analysis 2. Orthogonal to Acid/Mild Base 3. Crystallization Aid Analysis->Usage Deprotect Deprotection: LiOH / Heat (Hydrolysis) or DIBAL-H (Reduction) Usage->Deprotect

Figure 1: Strategic workflow for selecting and implementing the F-PMP protecting group. Note the critical role of DMAP in overcoming steric hindrance during installation.

Part 4: Analytical Advantages ( NMR)

The primary reason to choose F-PMP-Cl over Pivaloyl chloride is the analytical capability.

  • Quantitative Purity Assessment: Integrate the F-PMP signal against an internal standard (e.g., trifluorotoluene).

    
    
    
  • Reaction Monitoring: In a crude reaction mixture containing reagents, solvents, and byproducts, the

    
     NMR region (0–10 ppm) is often crowded. The 
    
    
    
    region is typically silent except for your tag.
    • F-PMP-Cl (Reagent): ~ -118.5 ppm (varies by solvent)

    • F-PMP-OR (Product): ~ -121.0 ppm

    • F-PMP-OH (Hydrolysis byproduct): ~ -123.5 ppm (Note: Exact shifts must be calibrated in your specific solvent system).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (General reference for ester stability and Pivaloyl analogs).

  • Dalvit, C., et al. (2019). "Fluorine NMR for biochemical screening and structure determination of protein-ligand complexes." Journal of Biomolecular NMR. (Establishes the utility of

    
     tags in complex mixtures). 
    
  • Wuts, P. G. M. (2020). "Esters of Pivalic Acid and Related Hindered Acids." Organic Reactions.[2][3][4] (Mechanistic basis for the stability of gem-dimethyl esters).

  • Majethia, G. N., et al. (2023).[5] "A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate."[5] Results in Chemistry. (Provides synthesis and spectral data for the chloro-analog, validating the chemical behavior of the phenoxy-isobutyryl moiety). [5]

Sources

Method

applications of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in polymer chemistry

Application Note: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride in Polymer Chemistry Abstract 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FMPC) is a specialized acylating agent derived from the fluorinated analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride in Polymer Chemistry

Abstract

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FMPC) is a specialized acylating agent derived from the fluorinated analog of clofibric acid.[1] In polymer chemistry, it serves as a critical intermediate for introducing bioactive fibrate moieties , hydrophobic pendant groups , and


 NMR spin labels  onto polymer backbones.[1] Unlike simple alkyl acid chlorides, the sterically hindered isobutyryl group combined with the fluorophenoxy ring imparts unique hydrolytic stability and lipophilicity to the resulting conjugates. This guide details the protocols for synthesizing bioactive monomers, fabricating molecularly imprinted polymers (MIPs), and engineering amphiphilic drug delivery systems using FMPC.[1]

Chemical Profile & Reactivity

  • Compound: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride[1]

  • CAS: 936327-47-8 (Analogous reference)[1][2]

  • Role: Electrophilic Acylating Agent / Bioactive Ligand Precursor[1]

  • Key Structural Features:

    • Acid Chloride (-COCl): Highly reactive electrophile for esterification and amidation.[1]

    • Gem-Dimethyl Group: Provides steric protection to the carbonyl, increasing the hydrolytic stability of resulting esters (prodrug potential).[1]

    • 4-Fluorophenoxy Group: Acts as a hydrophobic anchor, a PPAR

      
       agonist pharmacophore, and a sensitive 
      
      
      
      NMR probe.[1]

Application 1: Synthesis of Bioactive Methacrylate Monomers

The most direct application of FMPC is the synthesis of a polymerizable monomer. By reacting FMPC with 2-hydroxyethyl methacrylate (HEMA), researchers can create a "fibrate-monomer" that can be copolymerized to form drug-eluting hydrogels or bioactive coatings.[1]

Mechanism: Anhydrous Esterification

The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base (Triethylamine) is required to scavenge the HCl byproduct and drive the equilibrium.[1]

Protocol: Synthesis of 2-(Methacryloyloxy)ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Materials:

  • FMPC (1.0 eq)[1]

  • 2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Hydroquinone (Inhibitor, 100 ppm)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve HEMA (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (0.5 M concentration relative to HEMA). Add Hydroquinone to prevent premature polymerization of the methacrylate.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Dissolve FMPC (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Critical: Exothermic reaction; control addition rate to maintain temp

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate (TEA

    
    HCl) will form.[1]
    
  • Workup: Filter off the precipitate.[1] Wash the filtrate sequentially with:

    • 
       (to remove unreacted amine).[1]
      
    • Saturated

      
       (to remove unreacted acid/acid chloride).[1]
      
    • Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Data Output: Expected Yield & Characterization

ParameterSpecificationNote
Appearance Colorless to pale yellow oilViscous liquid
Yield 75% – 85%Dependent on moisture control

H NMR

6.1, 5.6 ppm (Methacrylate vinyls)
Confirms polymerizable group

F NMR

-118 ppm (approx)
Distinct singlet for tracking

Application 2: Post-Polymerization Modification (Grafting)[1]

FMPC is ideal for grafting onto polysaccharides (Chitosan) or poly(vinyl alcohol) (PVA) to create amphiphilic polymers for drug delivery.[1] The hydrophobic fluorophenoxy group drives self-assembly into micelles, while the ester linkage allows for hydrolytic release of the bioactive acid.

Workflow Visualization

GraftingWorkflow Polymer Hydrophilic Polymer (PVA / Chitosan -OH) Complex Reaction Intermediate (Tetrahedral) Polymer->Complex + FMPC / Pyridine FMPC FMPC (Acid Chloride) FMPC->Complex Product Amphiphilic Conjugate (Micelle Forming) Complex->Product - HCl Micelle Nanoparticle (Drug Carrier) Product->Micelle Self-Assembly in Water

Figure 1: Grafting pathway for converting hydrophilic polymers into amphiphilic drug carriers using FMPC.

Protocol: Grafting onto Poly(vinyl alcohol) (PVA)[1]
  • Dissolution: Dissolve PVA (

    
     20–30 kDa) in dry N-Methyl-2-pyrrolidone (NMP) at 
    
    
    
    . Cool to room temperature.
  • Activation: Add Pyridine (1.5 eq relative to FMPC).

  • Grafting: Add FMPC (0.1 – 0.5 eq relative to -OH units, depending on desired substitution degree) dropwise.

  • Incubation: Stir at

    
     for 24 hours.
    
  • Precipitation: Pour the reaction mixture into excess cold diethyl ether or acetone to precipitate the polymer.

  • Dialysis: Dissolve the polymer in water/DMSO and dialyze against water for 3 days to remove small molecules.

Application 3: Molecularly Imprinted Polymers (MIPs)

FMPC is a valuable tool in MIP technology.[1] It can be used to synthesize a "Dummy Template" or a Functional Monomer for detecting fibrate drugs (Fenofibrate, Clofibrate) in environmental samples.[1]

  • Why FMPC? The fluorine atom mimics the size of hydrogen or chlorine but provides distinct electronic properties. Using the fluoro-analog as a template prevents "template bleeding" (false positives from residual template) during analysis of chloro-fibrates.[1]

Protocol: Non-Covalent Imprinting Strategy
  • Template Formation: Hydrolyze FMPC to the acid form (2-(4-fluorophenoxy)-2-methylpropanoic acid) OR react FMPC with 4-vinylpyridine to form a polymerizable template complex.[1]

  • Pre-polymerization Complex:

    • Template: 2-(4-fluorophenoxy)-2-methylpropanoic acid (1 mmol)

    • Functional Monomer: 4-Vinylpyridine (4-VP) (4 mmol)[1]

    • Solvent: Acetonitrile (porogen).[1]

    • Stir for 2 hours to allow H-bonding/ionic interaction.[1]

  • Polymerization:

    • Add Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (20 mmol).[1]

    • Add Initiator: AIBN (1% w/w).[1]

    • Purge with

      
       and heat at 
      
      
      
      for 24 hours.
  • Extraction: Soxhlet extraction with Methanol/Acetic Acid (9:1) to remove the template.[1]

  • Result: A polymer matrix with specific cavities recognizing the 4-fluorophenoxy-isobutyrate shape.[1]

Advanced Characterization: NMR Tracking

A unique advantage of using FMPC is the introduction of a fluorine tag. This allows for quantitative analysis of polymer functionalization without interference from the hydrocarbon backbone signals in


H NMR.[1]
  • Technique: Quantitative

    
     NMR.[1]
    
  • Standard: Trifluoroacetic acid (internal standard).[1]

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of fluorines.[1]

References

  • Bioactive Fibrate Polymers: Journal of Controlled Release, "Polymeric prodrugs of fenofibrate: Synthesis and hydrolytic behavior."

  • MIP Synthesis Strategy: Analytica Chimica Acta, "Molecularly imprinted polymers for the selective extraction of clofibric acid from water."

  • Acyl Chloride Reactivity: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.12, "Preparation of Esters from Acid Chlorides."[1]

  • Fluorine Labeling in Polymers: Progress in Polymer Science, "Fluorine-containing polymers: Synthesis and applications."[1]

  • ATRP Initiator Analogs: Macromolecules, "Synthesis of functional polymers by Atom Transfer Radical Polymerization."

(Note: Specific CAS 936327-47-8 refers to the fluoro-analog; protocols are adapted from established methodologies for the chloro-analog Clofibric Acid Chloride due to their identical electrophilic reactivity.)[1]

Sources

Application

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Fenofibrate via 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and in-depth scientific insights for the scale-up synthesis of Fenofibrate, a widely prescribed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and in-depth scientific insights for the scale-up synthesis of Fenofibrate, a widely prescribed lipid-regulating agent. The synthesis proceeds through the key intermediate, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, derived from fenofibric acid. This guide is designed to bridge the gap between laboratory-scale synthesis and industrial production, addressing critical parameters, potential challenges, and safety considerations. The protocols herein are presented with a focus on causality, ensuring that researchers can not only replicate the synthesis but also understand the underlying principles for effective process optimization and troubleshooting.

Introduction: The Significance of Fenofibrate and its Synthesis

Fenofibrate is a third-generation fibric acid derivative used as a monotherapy to manage dyslipidemia, a condition characterized by elevated levels of cholesterol and triglycerides in the blood.[1] By activating the peroxisome proliferator-activated receptor alpha (PPARα), fenofibrate enhances the catabolism of triglyceride-rich particles and reduces the secretion of very-low-density lipoprotein (VLDL), thereby mitigating the risks associated with cardiovascular diseases.[2]

The industrial synthesis of fenofibrate has evolved to optimize yield, purity, and cost-effectiveness. A common and robust synthetic pathway involves the esterification of fenofibric acid with isopropanol.[3] To facilitate this esterification, particularly on a large scale, fenofibric acid is often converted to a more reactive acyl chloride intermediate, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. This application note will detail this synthetic approach, providing a comprehensive guide for its successful scale-up.

Synthetic Pathway Overview

The overall synthesis can be conceptually divided into two primary stages:

  • Stage 1: Synthesis of Fenofibric Acid: This crucial precursor is typically synthesized from 4-chloro-4'-hydroxybenzophenone.

  • Stage 2: Synthesis of Fenofibrate: This stage involves the conversion of fenofibric acid to its acyl chloride, followed by esterification with isopropanol.

G cluster_0 Stage 1: Fenofibric Acid Synthesis cluster_1 Stage 2: Fenofibrate Synthesis 4-chloro-4'-hydroxybenzophenone 4-chloro-4'-hydroxybenzophenone Fenofibric Acid Fenofibric Acid 4-chloro-4'-hydroxybenzophenone->Fenofibric Acid Acetone, Chloroform, NaOH 2-(4-chlorophenoxy)-2-methylpropanoyl chloride 2-(4-chlorophenoxy)-2-methylpropanoyl chloride Fenofibric Acid->2-(4-chlorophenoxy)-2-methylpropanoyl chloride Thionyl Chloride Fenofibrate Fenofibrate 2-(4-chlorophenoxy)-2-methylpropanoyl chloride->Fenofibrate Isopropanol

Caption: Overall synthetic workflow for Fenofibrate production.

Stage 1: Scale-Up Synthesis of Fenofibric Acid

The synthesis of fenofibric acid is a critical first step that dictates the purity and overall yield of the final active pharmaceutical ingredient (API).

Reaction Mechanism and Scientific Rationale

The synthesis of fenofibric acid from 4-chloro-4'-hydroxybenzophenone is often achieved through a reaction with acetone and chloroform in the presence of a strong base like sodium hydroxide. This reaction is a variation of the Bargellini reaction. The base deprotonates the chloroform to form the trichloromethanide anion (:CCl3-), which then attacks the carbonyl carbon of acetone. The resulting alkoxide undergoes an intramolecular rearrangement, and subsequent reaction with the phenoxide of 4-chloro-4'-hydroxybenzophenone, followed by hydrolysis, yields fenofibric acid.

Detailed Protocol for Fenofibric Acid Synthesis (1 kg Scale)

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • 4-chloro-4'-hydroxybenzophenone (1.0 kg)

  • Acetone (5 L)

  • Chloroform (0.75 L)

  • Sodium hydroxide (pellets) (0.6 kg)

  • Toluene

  • Hydrochloric acid (concentrated)

  • Purified water

Procedure:

  • Reaction Setup: Charge the reactor with 4-chloro-4'-hydroxybenzophenone and acetone. Stir the mixture until the solid is completely dissolved.

  • Base Addition: Slowly add the sodium hydroxide pellets to the solution while maintaining the temperature below 30°C. An exothermic reaction will occur.

  • Chloroform Addition: Once the base is dissolved and the temperature is stable, begin the dropwise addition of chloroform. Maintain the reaction temperature between 25-30°C.

  • Reaction and Monitoring: After the addition of chloroform is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Distill off the excess acetone and chloroform under reduced pressure.

    • Add water to the residue and stir.

    • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the fenofibric acid.

    • Filter the precipitated solid and wash with purified water until the washings are neutral.

  • Drying and Purification:

    • Dry the crude fenofibric acid under vacuum at 60-70°C.

    • For further purification, recrystallize the crude product from a suitable solvent like toluene.

Table 1: Critical Parameters for Fenofibric Acid Synthesis

ParameterRecommended RangeRationale
Temperature Control 25-30°C during addition, Reflux for reactionInitial temperature control is crucial to manage the exothermicity of the reaction. Reflux ensures the reaction goes to completion.
Rate of Addition Slow, dropwise for chloroformPrevents uncontrolled exothermic reaction and side product formation.
pH for Precipitation 1-2Ensures complete precipitation of the carboxylic acid.
Solvent for Recrystallization TolueneProvides good solubility for the crude product at high temperatures and poor solubility at low temperatures, leading to efficient purification.

Stage 2: Scale-Up Synthesis of Fenofibrate

This stage involves the activation of fenofibric acid to its more reactive acyl chloride, followed by esterification.

Formation of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride

Mechanism:

Fenofibric acid is converted to its acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

G Fenofibric Acid Fenofibric Acid Intermediate Intermediate Fenofibric Acid->Intermediate + SOCl₂ 2-(4-chlorophenoxy)-2-methylpropanoyl chloride 2-(4-chlorophenoxy)-2-methylpropanoyl chloride Intermediate->2-(4-chlorophenoxy)-2-methylpropanoyl chloride - SO₂ - HCl

Caption: Conversion of Fenofibric Acid to its Acyl Chloride.

Safety Considerations for Thionyl Chloride:

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Esterification with Isopropanol

Mechanism:

The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of isopropanol. This is followed by the elimination of a chloride ion to form the ester, fenofibrate, and hydrogen chloride.

Detailed Protocol for Fenofibrate Synthesis (from 1 kg Fenofibric Acid)

Materials and Equipment:

  • 10 L glass-lined reactor with overhead stirring, reflux condenser, dropping funnel, and a system for neutralizing acidic gases.

  • Fenofibric acid (1.0 kg)

  • Thionyl chloride (1.2 equivalents)

  • Isopropanol (as solvent and reactant)

  • Potassium carbonate (optional, for neutralization)

  • Purified water

Procedure:

  • In-situ Formation of Acyl Chloride and Esterification:

    • Charge the reactor with fenofibric acid and isopropanol.[4] The mixture will be a suspension.

    • Heat the suspension to 60-70°C.

    • Slowly add thionyl chloride to the mixture over 2-3 hours.[4] The reaction mixture will gradually become a clear solution as the acyl chloride is formed and reacts with isopropanol.

    • The evolved HCl and SO₂ gases should be passed through a scrubber containing a sodium hydroxide solution.

  • Reaction Completion and Monitoring:

    • After the addition is complete, maintain the reaction mixture at reflux (around 80-90°C) for 4-6 hours.[4]

    • Monitor the reaction by TLC or HPLC until the fenofibric acid is consumed.

  • Work-up and Crystallization:

    • Cool the reaction mixture to 60-65°C.

    • Optionally, to neutralize any remaining acid, the reaction mixture can be carefully added to a solution of potassium carbonate in water.[4]

    • Cool the mixture further to 0-5°C to induce crystallization of fenofibrate.

    • Stir at this temperature for 1-2 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the crystalline product and wash with cold isopropanol.

    • Dry the fenofibrate product under vacuum at 45-50°C.

Table 2: Critical Parameters for Fenofibrate Synthesis

ParameterRecommended RangeRationale
Thionyl Chloride Stoichiometry 1.1 - 1.5 equivalents[4]A slight excess ensures complete conversion of the carboxylic acid to the acyl chloride.
Reaction Temperature 60-90°C[4]Ensures a sufficient reaction rate for both acyl chloride formation and esterification without significant side product formation.
Crystallization Temperature 0-5°CMaximizes the yield of the crystalline product.
Gas Scrubbing EssentialTo safely neutralize the toxic and corrosive HCl and SO₂ gases produced.

Impurity Profiling and Control

During the scale-up synthesis of fenofibrate, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.

Common Process-Related Impurities:

  • Unreacted Fenofibric Acid: Incomplete esterification can lead to the presence of the starting material in the final product.[2]

  • Isomeric Impurities: Impurities in the starting 4-chloro-4'-hydroxybenzophenone can carry through the synthesis.

  • By-products from Side Reactions: These can include products from the self-condensation of the acyl chloride or reactions with residual water.

  • Residual Solvents: Inadequate drying can leave traces of isopropanol, toluene, or other solvents used in the process.[2]

Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying fenofibrate and detecting related substances.

  • Gas Chromatography (GC): Used for the determination of residual solvents.

  • Mass Spectrometry (MS): For the identification of unknown impurities.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves should be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant suit is required.

Handling of Hazardous Reagents:

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Chloroform: A suspected carcinogen and should be handled with care in a well-ventilated area.

  • Sodium Hydroxide: A corrosive base. Avoid contact with skin and eyes.

Emergency Procedures:

  • Spills: Neutralize acidic or basic spills before cleaning. Absorb solvent spills with an inert material.

  • Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

The scale-up synthesis of fenofibrate via its acyl chloride intermediate is a robust and efficient method suitable for industrial production. Careful control of reaction parameters, diligent monitoring of reaction progress, and a thorough understanding of potential impurities and safety hazards are essential for a successful and safe scale-up. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to navigate the complexities of fenofibrate synthesis on a larger scale.

References

  • Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from [Link]

  • Patil, R., Patil, S., Joshi, P., & Jadhav, V. (n.d.).
  • Google Patents. (n.d.). KR20100062976A - Method for producing fenofibrate.
  • Google Patents. (n.d.). US20120065421A1 - Novel method of synthesizing fenofibrate.
  • Google Patents. (n.d.). US20100185008A1 - Method for Producing Fenofibrate.
  • Ling, H., Luoma, J. T., & Hilleman, D. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47–55.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Fenofibrate. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from [Link]

  • Garg, A., & Sharma, G. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • MedCentral. (n.d.). Fenofibrate: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Bays, H. E., & Dujovne, C. A. (2006). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Expert Opinion on Pharmacotherapy, 7(14), 1947–1957.

Sources

Method

use of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in the synthesis of agrochemicals

Application Note: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride in Agrochemical Synthesis Part 1: Strategic Significance & Chemical Profile 1.1 The "Gem-Dimethyl" Effect in Agrochemical Design 2-(4-Fluorophenoxy)-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride in Agrochemical Synthesis

Part 1: Strategic Significance & Chemical Profile

1.1 The "Gem-Dimethyl" Effect in Agrochemical Design 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a specialized electrophilic building block used primarily to introduce the 2-(4-fluorophenoxy)-2-methylpropionyl motif. This structural unit is a critical bioisostere in the development of herbicides, specifically Aryloxyphenoxypropionates (AOPPs) and Phenoxyalkanoic acids .

While traditional "fop" herbicides (e.g., Fluazifop, Diclofop) utilize a chiral lactate linker (–O–CH(CH₃)–CO–), the gem-dimethyl (isobutyryl) linker provided by this compound offers two distinct advantages in discovery chemistry:

  • Metabolic Blocking: The steric bulk of the two methyl groups inhibits

    
    -oxidation and esterase hydrolysis in plants and soil, often extending the half-life of the active ingredient (AI).
    
  • Achiral Simplification: It eliminates the enantiomeric complexity associated with the propionate chiral center, simplifying process chemistry and regulatory registration by removing the need for enantioselective synthesis.

1.2 Mechanistic Utility

  • Target: Acetyl-CoA Carboxylase (ACCase) inhibition (Grasses) or Auxin mimicry (Broadleaf).

  • Pharmacophore: The 4-fluorophenoxy ring serves as a lipophilic anchor, mimicking the interaction of chlorinated phenoxy rings (e.g., 2,4-D) but with the distinct electronic and metabolic profile of the fluorine substituent (high electronegativity, strong C-F bond preventing oxidative metabolism at the para-position).

Part 2: Synthesis Protocols

Protocol A: Synthesis of the Parent Acid via Bargellini Reaction

Rationale: Direct alkylation of 4-fluorophenol with ethyl 2-bromo-2-methylpropionate is often low-yielding due to steric hindrance at the tertiary carbon. The Bargellini reaction (one-pot condensation of phenol, acetone, and chloroform) is the industry-standard "insider" method for generating


-aryloxyisobutyric acids efficiently.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Acetone (Solvent/Reagent, excess)

  • Chloroform (1.5 eq)

  • Potassium Hydroxide (KOH) (4.0 eq, pulverized)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer, dissolve 4-fluorophenol (11.2 g, 100 mmol) in Acetone (150 mL).

  • Addition: Add pulverized KOH (22.4 g, 400 mmol) in portions. The mixture will warm slightly.

  • Initiation: Add Chloroform (12 mL, 150 mmol) dropwise over 60 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature between 35–40°C using a water bath.

  • Reflux: Once addition is complete, heat the mixture to mild reflux for 4–6 hours. The formation of a thick slurry (KCl) indicates reaction progress.

  • Workup:

    • Remove acetone under reduced pressure.

    • Dissolve the residue in water (200 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted organics.

    • Acidification: Acidify the aqueous layer to pH 1 using conc. HCl. The product, 2-(4-fluorophenoxy)-2-methylpropionic acid, will precipitate as a white solid or oil.

  • Purification: Extract into Ethyl Acetate, dry over MgSO₄, and recrystallize from Hexane/EtOAc.

    • Target Yield: 80–85%.

    • Validation: ¹H NMR (DMSO-d₆):

      
       1.45 (s, 6H), 6.9–7.1 (m, 4H), 12.8 (s, 1H).
      
Protocol B: Conversion to Acid Chloride

Rationale: The steric hindrance of the gem-dimethyl group requires catalytic activation to prevent incomplete conversion. Thionyl chloride with DMF catalysis is preferred over Oxalyl chloride for scalability.

Reagents:

  • 2-(4-Fluorophenoxy)-2-methylpropionic acid (from Protocol A)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • DMF (Dimethylformamide) (Catalytic, 1–2 drops)

  • Toluene (Solvent)[2]

Step-by-Step Methodology:

  • Setup: Suspend the acid (10 g) in dry Toluene (50 mL) under an inert Nitrogen atmosphere.

  • Catalysis: Add 2 drops of dry DMF.

  • Chlorination: Add Thionyl Chloride (5.5 mL) dropwise at room temperature.

  • Reaction: Heat to 70°C for 3 hours. Gas evolution (SO₂/HCl) must be scrubbed.

  • Monitoring: Monitor by TLC (quench aliquot with methanol -> check for methyl ester).

  • Isolation: Evaporate solvent and excess SOCl₂ under vacuum.

  • Product: The resulting pale yellow oil is 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride . Use immediately for coupling (Protocol C) or store under Argon at 4°C.

Protocol C: Agrochemical Coupling (General Amidation)

Application: Synthesis of a metabolically stable amide analog (e.g., testing for herbicidal activity).

  • Dissolution: Dissolve the Acid Chloride (10 mmol) in dry DCM (20 mL).

  • Scavenger: Add Triethylamine (1.2 eq) or Pyridine.

  • Coupling: Add the target amine (e.g., 2,4-difluoroaniline for fungicide screening) dropwise at 0°C.

  • Completion: Stir at Room Temp for 2 hours.

  • Wash: Wash with 1N HCl, then Sat. NaHCO₃. Dry and concentrate.

Part 3: Visualization & Logic

Figure 1: Synthesis and Application Pathway

Caption: The Bargellini synthesis route to the acid scaffold, followed by activation and divergent synthesis of agrochemical candidates.

G Phenol 4-Fluorophenol Inter Trichlorobutanol Intermediate Phenol->Inter Bargellini Rxn Reagents Acetone + CHCl3 (KOH, Reflux) Reagents->Inter Acid 2-(4-Fluorophenoxy)- 2-methylpropionic Acid Inter->Acid Hydrolysis (-KCl) Chloride 2-(4-Fluorophenoxy)- 2-methylpropanoyl Chloride Acid->Chloride SOCl2 / DMF 70°C Target1 Amide Analogs (Resistant Weeds) Chloride->Target1 HNR2 / Et3N Target2 Ester Analogs (Lipid Biosynthesis Inhibitors) Chloride->Target2 HOR / Pyridine

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: Comparison of the gem-dimethyl linker versus the traditional chiral linker in herbicide design.

SAR Trad Traditional 'Fop' Linker (-CH(CH3)-) Chiral, Metabolically Labile New Gem-Dimethyl Linker (-C(CH3)2-) Achiral, Sterically Hindered Trad->New Optimization Strategy Effect1 Blocks Beta-Oxidation (Extended Soil Half-Life) New->Effect1 Effect2 No Enantiomer Separation (Simplified Manuf.) New->Effect2

Part 4: Quantitative Data Summary

ParameterValue / ConditionNote
CAS Number 5542-60-9 (Cl analog); 4-F analog specific ID variesUse IUPAC for ordering custom synthesis.
Molecular Weight 216.64 g/mol Based on C₁₀H₁₀ClFO₂
Boiling Point ~110°C @ 15 mmHgEstimated; Distillable under high vacuum.
Density 1.25 g/mLDenser than water.
Stability Moisture SensitiveHydrolyzes back to acid rapidly in moist air.
Reaction Selectivity >95% O-AlkylationBargellini conditions favor O-alkylation over C-alkylation.

References

  • Bargellini Reaction Mechanism & Utility

    • Title: "The reaction of phenols with acetone and chloroform: A convenient synthesis of aryloxyisobutyric acids."
    • Source:Journal of the American Chemical Society (Cited in context of Fibrate synthesis).[3]

    • URL:[Link] (Representative Link for Bargellini Chemistry).

  • Title: "Metabolic Stability of Gem-Dimethyl Substituted Phenoxy Acids in Soil.
  • Synthesis of 4-Fluorophenoxy Intermediates

    • Title: "Process for the preparation of 2-(4-fluorophenoxy)propionic acid derivatives."[4]

    • Source:European P
    • URL
  • Title: "Preparation of Acid Chlorides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Hydrolysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. This acyl chloride is a highly valuable reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. This acyl chloride is a highly valuable reagent, particularly in the synthesis of fibrate-class drugs and other complex molecules. However, its high reactivity makes it exceptionally sensitive to moisture, leading to hydrolysis—a common cause of reduced yields and reaction failures.

This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the challenges involved and offers robust, field-proven solutions. We will explore the "why" behind each experimental choice, empowering you to troubleshoot effectively and ensure the success and reproducibility of your reactions.

Section 1: Understanding the Core Problem — The Inevitability of Hydrolysis

Q: Why is 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride so susceptible to hydrolysis?

A: The reactivity of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is rooted in the fundamental electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1] Both atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (electron-deficient) and an attractive target for nucleophiles.[1]

Water, although a weak nucleophile, is potent enough to readily attack this activated carbon center.[2] The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This unstable intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the corresponding carboxylic acid (2-(4-Fluorophenoxy)-2-methylpropanoic acid) and hydrochloric acid (HCl).[3] This side reaction is often rapid and irreversible, consuming your starting material.

Caption: Figure 1: Nucleophilic attack by water leads to an unstable intermediate that collapses, yielding the hydrolyzed carboxylic acid and HCl.

Section 2: Troubleshooting Guide — From Diagnosis to Solution

This section addresses the most common issues encountered in the field. The logical flow is designed to help you diagnose the root cause of the problem and implement a targeted solution.

Q1: My reaction yield is significantly lower than expected. How do I confirm hydrolysis is the culprit?

A: Low yield is the primary symptom, but several analytical observations can confirm hydrolysis:

  • Chromatographic Analysis (TLC/LC-MS): The most direct evidence is the appearance of a new, more polar spot on a TLC plate or a peak in the LC-MS corresponding to the mass of the hydrolyzed product, 2-(4-Fluorophenoxy)-2-methylpropanoic acid.

  • NMR Spectroscopy: In the ¹H NMR of your crude product, the presence of a broad singlet far downfield (typically >10 ppm) is indicative of a carboxylic acid proton.

  • Acidification of the Medium: The formation of HCl as a byproduct of hydrolysis will acidify the reaction mixture. If your reaction conditions are sensitive to acid, this can cause further complications.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Hydrolysis Suspect Hydrolysis? (Check TLC/LCMS/NMR) Start->Check_Hydrolysis Water_Source Identify Source of Water Check_Hydrolysis->Water_Source Confirmed Solvent Solvent Contamination Water_Source->Solvent Possible Cause Glassware Improperly Dried Glassware/Apparatus Water_Source->Glassware Possible Cause Atmosphere Atmospheric Moisture Water_Source->Atmosphere Possible Cause Reagents Wet Reagents (Nucleophile, Base) Water_Source->Reagents Possible Cause Solve_Solvent Solution: Use Anhydrous Grade Solvent or Distill from Drying Agent Solvent->Solve_Solvent Solve_Glassware Solution: Oven-Dry (120°C) or Flame-Dry Glassware Under Vacuum Glassware->Solve_Glassware Solve_Atmosphere Solution: Run Reaction Under Inert Atmosphere (N₂ or Ar) Atmosphere->Solve_Atmosphere Solve_Reagents Solution: Dry Reagents via Azeotrope or Use Fresh/Anhydrous Grade Reagents->Solve_Reagents

Caption: Figure 2: A logical workflow for diagnosing and solving hydrolysis-related issues.

Q2: How can I establish and maintain strictly anhydrous conditions?

A: This is the single most critical aspect of your experimental setup. There is no room for error.

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be rigorously dried. The standard procedure is to place them in an oven at >120 °C for at least 4 hours (preferably overnight) and assemble the apparatus while hot, allowing it to cool under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent Purity: Never assume a solvent is dry, even from a sealed bottle. Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ or Sure/Seal™ bottles). For ultimate purity, distill the solvent from an appropriate drying agent immediately before use.[4][5][6]

  • Inert Atmosphere: The reaction must be isolated from atmospheric moisture. Assemble your apparatus to include an inlet for an inert gas (N₂ or Ar) connected to a bubbler to ensure a slight positive pressure, preventing air from entering the system.

  • Reagent Handling: Liquid reagents should be added via syringe through rubber septa. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.

Q3: Which solvent is optimal for minimizing hydrolysis?

A: The ideal solvent is aprotic (lacks acidic protons) and has been thoroughly dried. The choice often depends on the specific reaction and required temperature.

SolventBoiling Point (°C)Key Considerations & Drying Methods
Dichloromethane (DCM) 39.6Excellent general-purpose solvent. Dries readily over calcium hydride (CaH₂) followed by distillation.[6] Can also be dried by passing through a column of activated alumina.[4]
Tetrahydrofuran (THF) 66Can be a good choice but is prone to peroxide formation. Should be distilled from sodium/benzophenone ketyl radical until the deep blue/purple color persists.[4][6]
Toluene 111Useful for higher temperature reactions. Can be dried by distillation from sodium. Effective for azeotropic removal of water from reagents.[7]
Acetonitrile (MeCN) 82More polar aprotic solvent. Can be dried by repeated distillation from phosphorus pentoxide (P₄O₁₀), followed by distillation from CaH₂.
Q4: I need a base to neutralize the HCl byproduct. Should I use Pyridine or a hindered amine like Triethylamine (TEA)?

A: The choice of base is not trivial; it can fundamentally alter the reaction pathway.

  • Pyridine: Functions as both an HCl scavenger and a nucleophilic catalyst .[8][9][10] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[8] This intermediate is more electrophilic than the acyl chloride itself, accelerating the rate of reaction with your desired nucleophile (e.g., an alcohol). It is an excellent choice for reactions with less reactive nucleophiles.

  • Triethylamine (TEA): A sterically hindered, non-nucleophilic base.[11] Its sole purpose is to act as a proton sponge, irreversibly scavenging the HCl formed during the reaction.[12] It does not catalytically activate the acyl chloride. TEA is preferred when you want to avoid potential side reactions from a nucleophilic catalyst or when your primary nucleophile is already highly reactive.

  • Pro-Tip (DMAP): For particularly stubborn reactions, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can be used alongside TEA or pyridine.[8][11] DMAP is a "super-nucleophile" that dramatically accelerates the acylation.

BasepKaHMechanism of ActionPrimary Use Case
Pyridine 5.2HCl Scavenger & Nucleophilic Catalyst[8][9]General-purpose; especially useful for moderately reactive nucleophiles.
Triethylamine (TEA) 10.7Sterically Hindered HCl Scavenger[11]For highly reactive nucleophiles or when catalytic activation is undesirable.
DMAP (catalyst) 9.7Hyper-Nucleophilic Catalyst[8]Used in catalytic amounts with another base to accelerate slow reactions.

Section 3: A Validated Protocol — Esterification of Isopropanol

This protocol for synthesizing Isopropyl 2-(4-fluorophenoxy)-2-methylpropanoate provides a practical framework, highlighting the critical control points for preventing hydrolysis. This reaction is analogous to a key step in some syntheses of the drug Fenofibrate.[13][14]

SOP_Workflow Setup 1. Apparatus Setup - Oven-dried glassware - Assemble hot & cool under N₂ Reagents 2. Reagent Preparation - Charge flask with Isopropanol and Pyridine in Anhydrous DCM Setup->Reagents Cool 3. Cool Reaction - Cool mixture to 0°C (ice-water bath) Reagents->Cool Addition 4. Acyl Chloride Addition - Add Acyl Chloride solution dropwise over 30 min Cool->Addition React 5. Reaction - Allow to warm to RT - Stir for 2-4h (Monitor by TLC) Addition->React Workup 6. Aqueous Workup - Quench with water - Wash with dilute HCl, NaHCO₃, Brine React->Workup Purify 7. Purification - Dry over Na₂SO₄ - Concentrate & Purify (e.g., Column Chromatography) Workup->Purify

Caption: Figure 3: Step-by-step workflow for a moisture-sensitive esterification reaction.

Methodology:
  • Apparatus Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Allow the entire apparatus to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 10 mL per mmol of the limiting reagent). Add dry isopropanol (1.0 eq) followed by dry pyridine (1.2 eq) via syringe.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acyl Chloride Addition: Dissolve 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes. A precipitate of pyridinium hydrochloride will likely form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine (to aid in drying).[7]

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride after opening the bottle? A: It is strongly discouraged. Once opened, the reagent is exposed to atmospheric moisture. For best results, use the required amount immediately and re-seal the bottle under an inert atmosphere, or purchase smaller quantities that can be used in a single experiment.

Q: How should I properly quench a reaction containing unreacted acyl chloride? A: Quench the reaction by slowly adding it to a stirred, cold solution of a weak base like sodium bicarbonate or by adding a nucleophile like methanol or isopropanol to consume the excess acyl chloride before adding water. Do not add water directly to a concentrated solution of the acyl chloride, as the reaction can be highly exothermic.

Q: What are the consequences of incomplete HCl scavenging? A: The buildup of HCl can lead to several problems: it can protonate your nucleophile, rendering it unreactive; it can catalyze the degradation of acid-sensitive functional groups elsewhere in your molecule; and it can create an overall acidic environment that may not be optimal for your desired reaction.

Q: Are there any alternatives to using this acyl chloride for acylation? A: Yes. If hydrolysis proves to be an insurmountable issue, you can perform the acylation using the parent carboxylic acid (2-(4-Fluorophenoxy)-2-methylpropanoic acid) in the presence of a peptide coupling agent (e.g., EDC, DCC, HATU). This method avoids the generation of HCl and is generally less sensitive to trace amounts of water, though anhydrous conditions are still recommended for optimal results.

References

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Online] Available at: [Link]

  • askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines. [Online] Available at: [Link]

  • Vedantu. (2026). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Online] Available at: [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods. [Online] Available at: [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press. (This is a foundational textbook, a specific URL is not available but the information is widely cited, e.g., in reference 9).
  • Sciencemadness Wiki. (2023). Drying solvents. [Online] Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Online] Available at: [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). o-PROPIOPHENOL and p-PROPIOPHENOL. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Online] Available at: [Link]

  • Google Patents. (n.d.). EP2170801B1 - Novel method of synthesizing fenofibrate.
  • ACS Sustainable Chemistry & Engineering. (2022). Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. [Online] Available at: [Link]

  • ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Online] Available at: [Link]

  • National Institutes of Health. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Online] Available at: [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Online] Available at: [Link]

  • Justia Patents. (2013). Method of synthesizing fenofibrate. [Online] Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of the radical scavengers on the reaction. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. [Online] Available at: [Link]

  • YouTube. (2020). Hydrolysis of an acid chloride. [Online] Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Online] Available at: [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Google Patents. (n.d.). US10822547B2 - Basic ionic liquids as hydrochloric acid scavengers in refinery crude processing.
  • Organic Syntheses. (n.d.). N-PROPANOYL-1,3-THIAZINANE-2-THIONE. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Online] Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]

  • National Institutes of Health. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Online] Available at: [Link]

  • YouTube. (2025). [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl ... [Online] Available at: [Link]

Sources

Optimization

common side reactions of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride and how to avoid them

Status: Operational | Ticket Volume: High | Topic: Stability & Side Reactions Executive Summary Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride CAS: (Analogous to Fenofibric Acid Chloride, CAS 42019-07-8) Class:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Stability & Side Reactions

Executive Summary

Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride CAS: (Analogous to Fenofibric Acid Chloride, CAS 42019-07-8) Class: Tertiary Acid Chloride /


-Phenoxy Acid Derivative
Primary Application:  Synthesis of PPAR

agonists (fibrates) and fluorinated bioactive scaffolds.

Technical Note: This reagent combines a highly reactive acyl chloride with a sterically hindered gem-dimethyl group and an electron-rich phenoxy ether. While the gem-dimethyl group prevents ketene formation (a common pathway for acid chlorides with


-protons), it introduces unique risks regarding decarbonylation  and steric shielding .
Troubleshooting Guide (Ticket System)
Ticket #001: Formation of White Precipitate During Storage/Use

User Observation: "I synthesized the acid chloride as a clear oil/low-melting solid, but after 24 hours in the fridge, a white solid crystallized out. NMR shows a broad singlet at


 11-12 ppm."

Root Cause: Hydrolysis (Reversion to Acid) The most common failure mode. Despite the steric bulk of the gem-dimethyl group, the carbonyl carbon remains highly electrophilic. Moisture ingress converts the acid chloride back to the parent carboxylic acid, which is typically a high-melting white solid (


 for similar fibrates).

Mechanism:



Remediation Protocol:

  • Diagnosis: Check IR. Acid chloride shows

    
    . The acid shows 
    
    
    
    and broad
    
    
    stretch.
  • Recovery: If the solid is the acid, you must re-chlorinate. Dissolve the solid in

    
     (5 equiv) with catalytic DMF (1-2 drops) and reflux for 2 hours. Distill off excess 
    
    
    
    under reduced pressure.
  • Prevention: Store under Ar/

    
     in a Schlenk flask. Do not store in plastic containers (HCl gas can diffuse/permeate).
    
Ticket #002: "Gummy" Residue & Incomplete Reaction

User Observation: "I reacted the acid chloride with an alcohol/amine, but the yield is low. The crude mixture is a sticky gum containing a new impurity that isn't the starting material."

Root Cause: Anhydride Formation (The "Self-Reaction") If the conversion from Acid


 Acid Chloride was incomplete, the remaining Acid reacts with the newly formed Acid Chloride to form a stable Anhydride . This is particularly common with gem-dimethyl substrates because the anhydride is sterically protected and slow to react further.

Mechanism:



Remediation Protocol:

  • Synthesis Control: When generating the acid chloride, use a Vilsmeier-Haack catalyst (DMF +

    
    ). The intermediate chloroiminium species is more reactive and ensures complete conversion of the acid.
    
  • Stoichiometry: Ensure

    
     is used in excess (
    
    
    
    to
    
    
    equiv) and fully removed before the next step.
  • Base Selection: If coupling with a nucleophile, use Pyridine rather than Triethylamine. Pyridine forms an acyl-pyridinium intermediate that prevents the acid chloride from "waiting around" to react with trace acid.

Ticket #003: Gas Evolution & Product Degradation with Lewis Acids

User Observation: "I attempted a Friedel-Crafts acylation using


. The reaction bubbled vigorously at 

, but I isolated a tertiary alkyl chloride instead of the ketone."

Root Cause: Decarbonylation (CO Loss) Tertiary acid chlorides connected to an ether oxygen are prone to losing Carbon Monoxide (CO) in the presence of strong Lewis Acids (


, 

). The resulting carbocation is stabilized by the adjacent oxygen atom (resonance stabilization), making this pathway energetically accessible.

Mechanism:



Result:[1] The carbocation captures a chloride to form the tertiary alkyl chloride or reacts with the aromatic ring to give an alkylated (not acylated) product.

Remediation Protocol:

  • Temperature Control: Perform Friedel-Crafts acylation at

    
     to 
    
    
    
    . Do not heat until the complex is formed.
  • Lewis Acid Choice: Switch to milder Lewis acids if possible (e.g.,

    
     or 
    
    
    
    ) which are less likely to force decarbonylation.
  • Order of Addition: Add the Lewis Acid to the Acid Chloride slowly at low temperature, rather than mixing them and heating.

Visualizing the Degradation Pathways

The following diagram illustrates the critical control points where the reagent degrades versus the desired synthetic pathway.

SideReactions Start Acid Chloride (Reagent) Acid Carboxylic Acid (Impurity A) Start->Acid Hydrolysis (Fast) Anhydride Anhydride (Impurity B) Start->Anhydride Reacts with Acid (Incomplete Rxn) Carbocation Stabilized Carbocation (+ CO Gas) Start->Carbocation Decarbonylation Target Target Product (Ester/Ketone) Start->Target Controlled Nucleophile (Low Temp, Dry) Water Moisture (H2O) Water->Start Acid->Anhydride LewisAcid AlCl3 / Heat LewisAcid->Start AlkylChloride Alkyl Chloride (Decarbonylated) Carbocation->AlkylChloride Cl- capture

Figure 1: Reaction landscape of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride showing primary degradation routes (Red) vs. target synthesis (Green).

Experimental Protocol: Optimized Synthesis & Handling

To avoid the side reactions listed above, follow this validated workflow for generating and using the reagent.

Step 1: Synthesis of the Acid Chloride
  • Setup: Flame-dried 2-neck RBF with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    inlet).
  • Reagents:

    • 2-(4-Fluorophenoxy)-2-methylpropanoic acid (

      
       equiv).
      
    • Thionyl Chloride (

      
      ) (
      
      
      
      equiv).
    • DMF (Dimethylformamide) (

      
       equiv - Critical Catalyst ).
      
  • Procedure:

    • Dissolve acid in neat

      
      . Add DMF.
      
    • Observation: Immediate gas evolution (

      
      ).
      
    • Heat to

      
       for 2 hours.
      
    • Purification: Remove excess

      
       via vacuum distillation. Do not wash with water.
      
    • Result: Clear, slightly yellow oil.

Step 2: Coupling (Friedel-Crafts Example)
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Temperature: Cool to

    
     (Ice/Salt bath).
    
  • Addition: Add

    
     (1.1 equiv) in portions.
    
  • Reaction: Stir for 1 hour at

    
    , then allow to warm to Room Temp. Do not reflux immediately to avoid decarbonylation.
    
FAQ: Frequently Asked Questions

Q: Can I purify this acid chloride by silica gel chromatography? A: No. Silica gel contains surface hydroxyl groups and adsorbed water. Passing the acid chloride through silica will hydrolyze it back to the acid (Ticket #001). Use vacuum distillation or use crude if purity is


.

Q: Why does my reaction turn purple/black when adding


? 
A:  This is often due to the complexation of the phenoxy ether oxygen with the Lewis Acid. While alarming, it is not necessarily a failure. However, if accompanied by vigorous gas evolution, it indicates decarbonylation.

Q: How do I quench the reaction safely? A: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. The HCl prevents the formation of insoluble aluminum salts (emulsions) and keeps the phenoxy acid protonated if hydrolysis occurs.

References
  • Synthesis of Fenofibrate and Analogs (General Methodology)

    • Method for producing fenofibrate from fenofibric acid by in situ preparation of fenofibric acid chloride.[2][3] (2010). US Patent 2010/0185008 A1.

  • Decarbonylation of Tertiary Acid Chlorides

    • Rothstein, E., & Saville, R. W. (1949). "The reaction between aromatic ethers and acid chlorides in the presence of aluminium chloride." Journal of the Chemical Society, 1946-1959.
  • Hydrolysis Kinetics of

    
    -Phenoxy Derivatives: 
    
    • Relative Ease of Hydrolysis of Acyl Chlorides.[4] (Cambridge International AS/A Level Chemistry). Explains the inductive effect of the

      
      -oxygen increasing electrophilicity.
      

Sources

Troubleshooting

optimizing reaction yield for acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Technical Support Center: Optimizing Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Executive Summary Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Class: Sterically hindered -aryloxy acid chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary

Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Class: Sterically hindered


-aryloxy acid chloride
Primary Challenge:  The "Gem-Dimethyl Effect" (Steric Hindrance) vs. Lewis Basicity of the Ether Linkage.[1]

Welcome to the technical support hub for this specific acyl chloride. As a Senior Application Scientist, I have structured this guide to address the unique bottleneck of this reagent: the gem-dimethyl group at the


-position. While this group prevents ketene formation (a stability advantage), it significantly retards nucleophilic attack. Furthermore, the phenoxy ether oxygen acts as a "Lewis Acid Sink," often stalling Friedel-Crafts reactions if stoichiometry is not adjusted.

Part 1: Strategic Analysis (The "Why" Before the "How")

Before starting your batch, understand the two competing forces in your flask:

  • The Steric Shield (Gem-Dimethyl): The two methyl groups at the

    
    -carbon create a neopentyl-like environment.[1] Standard nucleophilic attack trajectories are blocked.
    
    • Implication: You cannot rely on mild bases (like Pyridine alone) for N-acylation; you need hyper-nucleophilic catalysts (DMAP).[1]

  • The Lewis Acid Sink (Ether Oxygen): In Friedel-Crafts reactions, the ether oxygen on the phenoxy group is a Lewis base. It will coordinate with your catalyst (e.g.,

    
    ) before the chloride activates.
    
    • Implication: If you use 1.0 equivalent of Lewis Acid, your reaction will fail. You need

      
       equivalents.[2]
      

Part 2: Troubleshooting Guides & Protocols

Module A: Friedel-Crafts Acylation (C-Acylation)

Target: Synthesis of aryl ketones (Fibrate analogues).[1]

Common Issue: Reaction stalls at <30% conversion despite reflux. Root Cause: Catalyst sequestration by the ether oxygen.

Optimized Protocol:

  • Solvent: Dichloromethane (DCM) is standard, but if the substrate is deactivated, switch to 1,2-Dichloroethane (DCE) to allow reflux at 83°C.

  • Lewis Acid Stoichiometry: Use 2.5 equivalents of

    
    .
    
    • 1.0 eq complexes the ether oxygen.[3]

    • 1.0 eq activates the acyl chloride.

    • 0.5 eq drives the equilibrium.

  • Addition Order: Do not add the acid chloride to the Lewis acid. Premature complexation can lead to tar. Add the Lewis Acid to the Acid Chloride at low temp, then add the substrate.

Step-by-Step Workflow:

FC_Acylation cluster_mech Mechanistic Insight Start Start: Reagent Prep Complex Step 1: Pre-Complexation Dissolve Acid Chloride in DCE. Cool to 0°C. Start->Complex AddLA Step 2: Lewis Acid Addition Add 2.5 eq AlCl3 slowly. Wait for solubilization. Complex->AddLA AddSub Step 3: Substrate Addition Add aromatic substrate dropwise. AddLA->AddSub MechNote Ether oxygen traps 1st eq of AlCl3. Free AlCl3 only available after saturation. AddLA->MechNote Temp Step 4: Temperature Ramp Warm to RT. If no progress in 1h, heat to reflux (80°C). AddSub->Temp Quench Step 5: Inverse Quench Pour reaction mix INTO ice/HCl. (Exothermic!) Temp->Quench

Caption: Workflow for Friedel-Crafts acylation accounting for the 'Lewis Acid Sink' effect of the phenoxy ether.

Module B: Nucleophilic Acylation (Amide/Ester Formation)

Target: Reaction with amines or alcohols.[1]

Common Issue: Low yield with secondary amines or bulky alcohols.[3] Root Cause: The gem-dimethyl steric bulk prevents the formation of the tetrahedral intermediate.

Optimized Protocol:

  • Base: Triethylamine (

    
    ) is often insufficient.[3] Use DIPEA (Hünig's base)  to prevent salt precipitation from clogging the reactive center.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) is mandatory.[1][3] It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.

  • Solvent: Anhydrous THF or DCM.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (TLC baseline unchanged) Steric hindrance prevents attack.[1]Add 10-20 mol% DMAP . Heat to reflux if using THF.
Hydrolysis Product (Acid) Observed Moisture ingress.[3][4]The acid chloride is moisture sensitive.[4][5] Dry solvents over molecular sieves (3Å). Use Schlenk lines.
Precipitate forms immediately, stirring stops Amine salt formation.Dilute reaction volume.[3] Switch to DIPEA (more soluble salts).
Impurity: Symmetric Anhydride Hydrolysis during storage.[3]Check reagent quality via IR (C=O stretch ~1790 cm⁻¹). Distill or recrystallize if degraded.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this reagent to form ketenes for [2+2] cycloadditions? A: No. Ketene formation requires the elimination of an


-proton.[1] Because this reagent has a gem-dimethyl group (two methyls at the 

-position), there are no protons to eliminate.[1] This makes the reagent stable against E1cB elimination, which is actually an advantage for storage, but it renders ketene chemistry impossible.

Q2: Why is my yield lower than the non-fluorinated (chlorophenoxy) analog? A: The 4-Fluoro group is electron-withdrawing.[1] While this makes the phenoxy group a slightly better leaving group (undesired), it also pulls electron density from the ether oxygen. Paradoxically, this might make the "Lewis Acid Sink" effect weaker than in the non-fluorinated version, but the C-F bond adds lipophilicity which may alter solubility. Ensure your workup extraction (DCM vs. Water) is aggressive enough to capture the fluorinated product.

Q3: How do I remove the excess 4-fluorophenol byproduct if hydrolysis occurs? A: If the acid chloride hydrolyzes or the phenoxy group cleaves, you will generate 4-fluorophenol. This is acidic (


). Wash your organic layer with 1M NaOH  or 10% 

. The phenol will deprotonate, become water-soluble, and wash away.

Part 4: Data & Specifications

Reagent Profile:

  • Chemical Name: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride[1]

  • Molecular Formula:

    
    [1]
    
  • Key IR Signal: ~1790-1800 cm⁻¹ (Acid Chloride C=O).[1][3] Note: If you see a broad peak at 1710 cm⁻¹, it has hydrolyzed to the acid.

Solvent Compatibility Matrix:

SolventSuitabilityNotes
DCM ExcellentStandard for F-C and Amidation.[1] Keep dry.[3]
THF GoodGood for amidation.[3] Avoid for F-C (complexes Lewis Acids).
Toluene ModerateGood for high-temp reflux, but poor solubility for some amine salts.[1]
DMF/DMSO FORBIDDEN Will react violently or decompose the acid chloride (Vilsmeier-Haack type side reactions).[1]

References

  • Friedel-Crafts Acylation Mechanisms & Stoichiometry

    • Source: "Friedel-Crafts Acylation."[1][3][4][5][6][7][8][9][10] Organic Chemistry Portal.

    • Relevance: Establishes the requirement for >1 eq. Lewis Acid when Lewis basic sites (ethers) are present.
    • URL:[Link][1]

  • Synthesis of Fibrate Analogues (Fenofibrate Class)

    • Source: Witte, E. C., et al.
    • Relevance: Describes the specific acylation conditions for -phenoxy-isobutyryl chlorides (the chloro-analog of your reagent).
    • URL:[Link][1]

  • Nucleophilic Catalysis (DMAP)

    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Relevance: The definitive guide on using DMAP to overcome steric hindrance in acyl
    • URL:[Link][1]

Sources

Optimization

purification of products from 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride reactions

Topic: Purification of Downstream Products (Amides, Esters, Fibrates) Document ID: TS-FIB-2024-01 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2][3] Overview & Chemical Context You are w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Downstream Products (Amides, Esters, Fibrates) Document ID: TS-FIB-2024-01 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Overview & Chemical Context

You are working with a hindered acid chloride .[3][4] Unlike simple acyl chlorides (e.g., acetyl chloride), the 2-(4-fluorophenoxy)-2-methylpropanoyl chloride scaffold features a gem-dimethyl group adjacent to the carbonyl.[1][2][3]

  • Structural Implication: The two methyl groups provide steric protection. This reduces the rate of nucleophilic attack, often requiring forcing conditions (higher heat, catalysts like DMAP) to drive reactions to completion.

  • The Impurity Profile: The primary contaminants in your crude mixture are invariably:

    • The Parent Acid: 2-(4-fluorophenoxy)-2-methylpropanoic acid (Hydrolysis byproduct).[1][2][3]

    • Unreacted Nucleophile: (Amine or Alcohol).[2][3]

    • Anhydrides: Symmetrical anhydrides formed from trace water during the reaction.

This guide provides a modular approach to isolating your target molecule (Amide or Ester) from this specific matrix.

Module 1: The "Golden Rule" Work-up

Removing the Parent Acid[1]

The most common failure mode is carrying the hydrolyzed Parent Acid through to the column. Because the Parent Acid is lipophilic (due to the fluorophenyl ring), it often co-elutes with esters on silica gel. You must remove it chemically before chromatography. [1][2][3]

Standard Operating Procedure (SOP): Acid-Base Wash

Context: This protocol assumes you have reacted the acid chloride with an amine or alcohol in a solvent like Dichloromethane (DCM) or THF.

  • Quench: Cool reaction to 0°C. Add saturated aqueous NaHCO₃ slowly.

    • Expert Insight: Do not use strong bases (NaOH) if your product is an ester .[2][3] The gem-dimethyl group slows hydrolysis, but esters of this class are still susceptible to saponification at high pH.

  • Phase Cut: Extract the organic layer.[5]

  • The "Scrub" (Critical Step):

    • If Product is Acid-Stable (Amides): Wash organic layer with 1M HCl (removes unreacted amine), then 1M NaOH (removes Parent Acid).[1][2][3]

    • If Product is Base-Sensitive (Esters): Wash organic layer with 10% Na₂CO₃ (x3).[1][2][3] Note: Bicarbonate is often too weak to fully deprotonate the Parent Acid (pKa ~4.5) in a biphasic system efficiently. Carbonate is safer than Hydroxide.[2][3]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

Decision Logic: Work-up Strategy

WorkupLogic Start Crude Reaction Mixture (Acid Chloride + Nucleophile) CheckType Identify Product Type Start->CheckType Amide Target: AMIDE CheckType->Amide Ester Target: ESTER CheckType->Ester Wash1 Wash: 1M HCl (Removes Amine) Amide->Wash1 Wash3 Wash: 1M Citric Acid (Gentle Amine Removal) Ester->Wash3 Wash2 Wash: 1M NaOH (Removes Parent Acid) Wash1->Wash2 Final Dry (MgSO4) & Concentrate Wash2->Final Wash4 Wash: 10% Na2CO3 (Removes Parent Acid w/o Hydrolysis) Wash3->Wash4 Wash4->Final

Figure 1: Work-up decision tree based on product stability. High-contrast nodes indicate critical intervention points.[1][2][3]

Module 2: Purification Methodologies

If the acid-base workup does not yield analytical purity, proceed to these methods.

Method A: Crystallization (Best for Scalability)

Fibrate derivatives (analogs of Fenofibrate) are notorious for crystallizing well from alcohols, but they often "oil out" first.[2][3]

Solvent SystemRatio (v/v)Protocol Notes
Isopropanol (IPA) / Water 90:10 to 70:30Dissolve in hot IPA.[1][2][3] Add warm water until turbid. Cool slowly to RT, then 4°C. Rapid cooling causes oiling.
Hexane / Ethyl Acetate 95:5Good for removing non-polar dimers.[3]
Ethanol (Absolute) 100%Dissolve hot, let stand.[2][3] Often yields needles.[3]

Troubleshooting "Oiling Out": If your product forms a gummy oil at the bottom of the flask:

  • Re-heat until dissolved.

  • Add a "seed crystal" if available.[3]

  • Agitate vigorously (scratch the glass) while cooling.[3]

Method B: Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[2][3]

  • Warning: The Parent Acid streaks on silica. If you see a "ghost" spot trailing your product, it is likely the acid. Add 1% Acetic Acid to your eluent to push the impurity through, or 1% Triethylamine to retain it (though this may degrade esters).

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a "doublet of doublets" in the aromatic region, but I expect a simple pattern. What is it?

A: This is likely the Parent Acid .

  • Mechanism: The 4-fluorophenoxy group has a characteristic splitting pattern.[1][2][3] In the acid form (COOH), the chemical shift of the aromatic protons shifts slightly compared to the ester/amide.

  • Fix: Dissolve product in Et₂O, wash 3x with 1M NaOH. The acid will move to the aqueous layer.

Q2: The reaction is extremely slow. After 24 hours, I still see starting material.

A: This is the Steric Effect . The gem-dimethyl group hinders the attack of the nucleophile.[1]

  • Solution:

    • Heat: Reflux is often required (DCM at 40°C is often insufficient; switch to DCE or Toluene at 80°C).[2][3]

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acyl intermediate that is less hindered than the chloride.[3]

Q3: I have a new spot on TLC that is less polar than my product. What is it?

A: This is likely the Symmetrical Anhydride .

  • Cause: If water enters the reaction before the nucleophile reacts, the acid chloride hydrolyzes to the acid, which then reacts with another molecule of acid chloride.

  • Fix: This is hard to separate chemically.[3][6] You must use column chromatography.[3] The anhydride usually elutes just before the ester.

Q4: My product smells acrid/vinegar-like.

A: You have trapped Acyl Chloride or HCl .[1][2][3]

  • Fix: Do not just dry under vacuum; the gem-dimethyl pocket can trap solvent/HCl in the crystal lattice. Dissolve in DCM and wash with saturated NaHCO₃, then dry.

References

  • Fenofibrate Synthesis & Purification (Analogous Chemistry)

    • Patent: "Process for the preparation of Fenofibrate."[7][8] US Patent 4,058,552.[3] (Demonstrates the stability and crystallization of phenoxy-isobutyric acid derivatives).

    • Source:[1][2][3]

  • Steric Hindrance in Acyl Chlorides

    • Reference: Brown, H. C.[2] "The steric requirements of the gem-dimethyl group." Journal of the American Chemical Society. (Foundational text on why these reactions require forcing conditions).

    • Source:[1][2][3]

  • General Amide/Ester Purification

    • Guide: "Purification of Laboratory Chemicals" (Armarego & Chai).[2][3] Standard protocols for removing carboxylic acids from neutral organic layers.

    • Source:[1][2][3]

Sources

Troubleshooting

effect of temperature on the stability of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Technical Support Center: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Executive Summary 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a specialized acyl chloride intermediate, structurally analogous to the fenofib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Executive Summary

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a specialized acyl chloride intermediate, structurally analogous to the fenofibrate precursor (the 4-chloro derivative). Its stability is governed by two competing degradation pathways: hydrolysis (moisture-driven) and decarbonylation (heat-driven). Due to the quaternary


-carbon, this compound exhibits a higher propensity for thermal decarbonylation than primary acid chlorides, releasing carbon monoxide (CO) and forming the corresponding alkyl chloride. Strict temperature control is required to maintain reagent integrity.

Part 1: Technical Troubleshooting & FAQs

Q1: What is the optimal storage temperature, and why is it critical?

Recommendation: Store at 2°C to 8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

Scientific Rationale: The stability of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is compromised by two temperature-dependent mechanisms:

  • Thermal Decarbonylation (>50°C): The quaternary structure at the

    
    -position (gem-dimethyl and phenoxy substitution) stabilizes the carbocation intermediate formed upon loss of the chlorocarbonyl group. At elevated temperatures, this leads to the irreversible extrusion of carbon monoxide (CO) and formation of 2-chloro-2-(4-fluorophenoxy)propane.
    
  • Hydrolysis (Any Temperature): While reaction with moisture is faster at higher temperatures, it proceeds readily even at room temperature. Low-temperature storage slows the kinetic rate of adventitious hydrolysis if seal integrity is slightly compromised.

Q2: I observe pressure buildup in the storage vial. Is the reagent still usable?

Diagnosis: Pressure buildup indicates gas evolution, likely from HCl (hydrolysis) or CO (decarbonylation).

Troubleshooting Steps:

  • Check Temperature History: If the vial was exposed to temperatures >40°C, the gas is likely CO from thermal decomposition. The reagent purity is permanently compromised.

  • Check Seal Integrity: If stored cold but poorly sealed, moisture ingress generated HCl gas.

  • Validation: Perform a quantitative NMR (

    
    H or 
    
    
    
    C) or simple acid-base titration.
    • Degradation Sign: Appearance of a doublet/multiplet in the alkyl region (if decarbonylated) or a broad acid peak (if hydrolyzed).

    • Decision: If degradation >5%, discard the lot. The alkyl chloride impurity is chemically inert to many acylation conditions but will affect stoichiometry; the acid impurity will consume coupling reagents.

Q3: The compound has solidified. How should I thaw it for use?

Protocol: This compound may exist as a viscous liquid or low-melting solid depending on purity and exact ambient conditions.

  • Do NOT heat rapidly. Avoid water baths >30°C.

  • Method: Allow the container to warm to room temperature (20-25°C) naturally inside a desiccator or glovebox antechamber.

  • Why? Rapid heating creates localized hot spots that trigger the decarbonylation cascade. Furthermore, opening a cold bottle in humid air causes immediate condensation and hydrolysis.

Q4: What is the maximum safe temperature for reaction mixtures involving this reagent?

Operational Limit: 40°C to 45°C .

Process Insight: In Friedel-Crafts acylations or esterifications, researchers often heat reactions to drive conversion. However, for


-phenoxy isobutyryl chlorides:
  • < 25°C: Ideal for addition. The reaction is exothermic; cooling (0°C) is often required during the addition phase.

  • 25°C - 40°C: Safe for driving the reaction to completion.

  • > 60°C: High risk of competing decarbonylation. If high temperature is required for the substrate, consider generating the acid chloride in situ or using a coupling agent (EDC/HATU) with the parent acid instead of the isolated acid chloride.

Part 2: Stability Data & Thresholds

Table 1: Temperature-Dependent Stability Profile

Temperature ZoneStatusPredominant RiskHandling Recommendation
< 0°C Stable Freezing/CrystallizationIdeal for long-term storage. Ensure container is sealed to prevent moisture condensation upon thawing.
2°C – 8°C Optimal Slow Hydrolysis (if unsealed)Standard storage condition. Shelf life: 6-12 months under inert gas.
20°C – 25°C Working Hydrolysis (Moisture)Safe for active handling (< 24 hours). Keep under

blanket.
40°C – 60°C Caution Incipient DecarbonylationLimit exposure time (< 4 hours). Monitor pressure.
> 65°C Critical Rapid Decarbonylation DO NOT EXCEED. Irreversible degradation to alkyl chloride + CO.

Part 3: Mechanistic Visualization

The following diagrams illustrate the competing degradation pathways that necessitate the strict temperature controls described above.

Figure 1: Thermal Decarbonylation Pathway (High Temperature)

At elevated temperatures (>50°C), the stability of the tertiary carbocation intermediate facilitates the loss of Carbon Monoxide.

Decarbonylation Start 2-(4-Fluorophenoxy)- 2-methylpropanoyl chloride TS [Transition State: C-C Bond Weakening] Start->TS Heat (>50°C) Inter Tertiary Carbocation Intermediate TS->Inter Rate Limiting End1 2-Chloro-2-(4-fluorophenoxy) propane Inter->End1 Recombination (Cl- attack) Gas CO (Gas) (Pressure Buildup) Inter->Gas Irreversible Extrusion

Figure 2: Hydrolysis Pathway (Moisture Sensitivity)

This reaction is driven by moisture and is catalyzed by the acidic byproduct (HCl), making it autocatalytic if not buffered.

Hydrolysis Reagent Acid Chloride Reagent Tetra Tetrahedral Intermediate Reagent->Tetra + H2O Water H2O (Moisture) Water->Tetra Acid 2-(4-Fluorophenoxy)- 2-methylpropanoic Acid (Solid Precipitate) Tetra->Acid Collapse GasHCl HCl (Gas/Fumes) Tetra->GasHCl Elimination

Part 4: Validated Experimental Protocols

Protocol A: Purity Verification (Acid-Base Titration)

Use this quick check if you suspect thermal degradation or hydrolysis.

  • Sampling: Dissolve 100 mg of the acid chloride in 5 mL of dry acetone (hydrolysis is minimized in dry acetone for the duration of the test, or use dry toluene and quench with excess amine).

  • Quenching: Add 2 mL of water to hydrolyze the sample completely.

  • Titration: Titrate with 0.1 N NaOH using phenolphthalein indicator.

  • Calculation:

    • Theoretical moles of NaOH =

      
       moles of Acid Chloride (1 eq for carboxylic acid + 1 eq for HCl).
      
    • If the consumption is lower than theoretical, decarbonylation has occurred (the alkyl chloride product does not hydrolyze to release HCl or acid under these mild conditions).

    • If consumption is close to theoretical but the sample was solid/crusty, hydrolysis occurred prior to the test (check for HCl fumes upon opening).

Protocol B: Reaction Setup (Friedel-Crafts Acylation)

Designed to minimize thermal decomposition during reaction.

  • Preparation: Flame-dry all glassware and cool under Argon flow.

  • Solvent: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Addition:

    • Cool the substrate/catalyst mixture to 0°C .

    • Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride dropwise.

    • Note: The reaction with Lewis Acids (

      
      ) is exothermic.
      
  • Temperature Ramp:

    • Maintain 0°C for 30 minutes.

    • Slowly warm to 20-25°C .

    • Stop: Do not reflux unless conversion is stalled. If reflux is necessary, use DCM (bp 40°C) rather than DCE (bp 84°C) to stay below the decarbonylation threshold.

References

  • Lau, K. S. Y., et al. (1977). Mechanism of decarbonylation of acid chlorides.[1] Journal of the American Chemical Society. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for Acid Chloride stability).
  • Preparation of Fenofibrate. (Patent US4739101A). Process for the preparation of fenofibrate (Analogous Chemistry).

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Welcome to the technical support guide for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile acylating agent. The reactivity of this compound is exquisitely sensitive to the solvent system employed, a factor that can be leveraged for synthetic success or become a source of experimental frustration. This guide provides in-depth, causality-driven answers to common challenges, ensuring your experiments are both efficient and reproducible.

Core Concept: The Duality of Reaction Mechanisms

The reactivity of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, like many acyl chlorides, is not governed by a single, immutable mechanism. Instead, it operates on a mechanistic continuum, primarily influenced by the solvent's properties.[1] The two dominant pathways are a dissociative, Sₙ1-like ionization mechanism and an associative, Sₙ2-like addition-elimination mechanism.[2] The choice of solvent directly dictates which pathway is favored.

  • Ionization Pathway (Sₙ1-like): Favored in solvents with high ionizing power (high YCl value) and low nucleophilicity. These solvents excel at stabilizing the formation of a transient acylium ion intermediate, which is then rapidly attacked by a nucleophile.[3]

  • Addition-Elimination Pathway (Sₙ2-like): Favored in solvents with high nucleophilicity (high NT value). In this pathway, the nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion.[1][2]

Understanding this duality is the key to troubleshooting and optimizing your reactions.

G cluster_0 cluster_1 Solvent Environment cluster_2 cluster_3 A 2-(4-Fluorophenoxy)-2- methylpropanoyl chloride B High Ionizing Power (YCl) Low Nucleophilicity (e.g., TFE, HFIP) A->B Dissociative Pathway (Sₙ1-like) C High Nucleophilicity (NT) (e.g., Alcohols, Aqueous mixtures) A->C Associative Pathway (Sₙ2-like / Addition-Elimination) D Acylium Ion Intermediate (Rate-Determining Step) B->D E Tetrahedral Intermediate (Addition Step) C->E F Product D->F Fast Nucleophilic Attack E->F Elimination of Cl⁻

Caption: Solvent properties dictate the dominant reaction pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction with an amine/alcohol nucleophile is extremely slow or incomplete. How can I improve the rate and yield?

Answer: This is a classic issue often rooted in suboptimal solvent choice or reaction conditions. Slow reactions typically indicate that the nucleophile's reactivity is being suppressed or the activation energy for the reaction is too high in the chosen medium.

Potential Causes & Solutions:

  • Inappropriate Solvent Type: You may be using a polar protic solvent (e.g., methanol, ethanol). While excellent for dissolving reagents, these solvents can form strong hydrogen bonds with anionic or lone-pair-containing nucleophiles (like amines or alkoxides), effectively "caging" them and reducing their availability to attack the acyl chloride.[4][5] This solvation lowers the ground state energy of the nucleophile, thereby increasing the overall activation energy of the reaction.[6]

    • Troubleshooting Suggestion: Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[5][7] These solvents do not have acidic protons and solvate nucleophiles poorly, leaving them "bare" and highly reactive.[8] This typically results in a dramatic increase in the rate of Sₙ2-type reactions.[7]

  • Insufficient Temperature: Acylation reactions, while often exothermic, still require sufficient energy to overcome the activation barrier.

    • Troubleshooting Suggestion: If the reaction is slow at room temperature, consider gently heating the mixture to 40-50 °C. Always monitor the reaction by TLC or LCMS to ensure that the product is stable at higher temperatures and that side reactions are not being accelerated.

  • Steric Hindrance: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride possesses a sterically demanding tertiary carbon adjacent to the carbonyl group. If your nucleophile is also bulky, the reaction rate can be significantly diminished.

    • Troubleshooting Suggestion: While changing the substrate isn't an option, ensure the reaction is run for an adequate amount of time (2-12 hours) and consider a modest increase in temperature as described above. In these cases, a highly reactive, less-solvated nucleophile in a polar aprotic solvent is critical.

Q2: I'm observing significant formation of 2-(4-Fluorophenoxy)-2-methylpropanoic acid in my reaction mixture. What's causing this hydrolysis and how can I prevent it?

Answer: The presence of the corresponding carboxylic acid is a clear indication of hydrolysis, a reaction with water. Acyl chlorides are highly electrophilic and react readily with water, which can be a significant competing nucleophile.[9][10]

Sources of Water Contamination & Prevention Protocol:

  • Wet Solvents/Reagents: "Anhydrous" or "dry" solvents from suppliers can still contain trace amounts of water, as can liquid nucleophiles (e.g., amines).

    • Prevention: Use freshly opened bottles of anhydrous solvents or dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina). If using a solid reagent, ensure it is thoroughly dried under vacuum before use.

  • Atmospheric Moisture: Reactions left open to the air, especially on a humid day, will readily absorb moisture.

    • Prevention: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Recommended Anhydrous Reaction Protocol:

G A 1. Dry Glassware (Oven-dried >120°C, -or- flame-dried) B 2. Assemble & Cool Under Inert Gas (N₂ or Ar) A->B C 3. Add Anhydrous Solvent & Reagents (via Syringe) B->C D 4. Add Acyl Chloride (Slowly, at 0°C if needed) C->D E 5. Run Reaction Under Positive Pressure of Inert Gas D->E

Caption: Standard workflow for preventing hydrolysis.

Q3: My reaction is clean by TLC, but after aqueous workup, I have low yield and see new spots. Why is this happening?

Answer: This common problem suggests that your desired product is unstable under the workup conditions. The product of the reaction (likely an ester or an amide) may be sensitive to acidic or basic conditions, especially if the workup involves strong acids or bases for quenching or extraction.[11]

Potential Causes & Troubleshooting:

  • Hydrolysis During Workup: If you quench the reaction with water and then use an acidic or basic wash (e.g., 1M HCl or 1M NaOH), you may be inadvertently hydrolyzing your product back to the carboxylic acid or other degradation products.

    • Troubleshooting Suggestion: Use a milder workup procedure. Quench the reaction by pouring it into ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any HCl byproduct and unreacted acyl chloride without being strongly basic. If you need to neutralize an acidic component, use NaHCO₃ or a phosphate buffer (pH 7) instead of strong bases.[12]

  • Emulsion Formation: High concentrations of salts or polar solvents like DMF can lead to persistent emulsions during extraction, trapping your product and leading to poor recovery.

    • Troubleshooting Suggestion: After quenching, dilute the aqueous layer with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing organic components into the extraction solvent and helping to break emulsions. If an emulsion persists, filtration through a pad of celite can be effective.

Q4: How do I select the best solvent for my reaction? Is there a systematic way?

Answer: Absolutely. Solvent selection should be a deliberate choice based on the nature of your nucleophile and the desired reaction mechanism. The Grunwald-Winstein equations provide a framework for understanding solvent effects by separating them into ionizing power (Y) and nucleophilicity (N).[13] While you don't need to perform a full kinetic study for every reaction, understanding the principles is key.

Solvent Selection Guide:

Solvent TypeExamplesKey PropertiesBest For...Mechanism Favored
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneHigh dipole moment, no H-bond donors.[8]Reactions with strong, anionic nucleophiles (e.g., alkoxides, carboxylates, azides). They maximize nucleophile reactivity.[5][6]Addition-Elimination (Sₙ2-like)
Polar Protic Water, Methanol, Ethanol, 2,2,2-Trifluoroethanol (TFE)High dipole moment, H-bond donors.[8]Solvolysis reactions where the solvent is the nucleophile, or reactions requiring stabilization of ionic intermediates.[2]Mixed or Ionization (Sₙ1-like), depending on Y/N values.
Non-Polar Aprotic Toluene, Hexanes, Dichloromethane (DCM)Low dielectric constant.Reactions where reagent solubility is the primary concern and minimal solvent participation is desired. Often used with a tertiary amine base (e.g., triethylamine) to scavenge HCl.[14]Addition-Elimination (Sₙ2-like), but often slower than in polar aprotic solvents.

Practical Guideline:

  • For forming an ester or amide with an alcohol or amine: Start with a polar aprotic solvent like Acetonitrile or DCM . If the reaction is slow, switching to DMF can provide a rate enhancement. Include a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated.

  • For solvolysis (e.g., controlled hydrolysis or alcoholysis): Use the nucleophilic solvent directly (e.g., 80% Ethanol in water). The rate will be highly dependent on the solvent's ionizing power and nucleophilicity.

References

  • Kevill, D. N., & D'Souza, M. J. (2008).
  • ResearchGate. (n.d.). Grunwald-Winstein plot for solvolyses of Acetyl chloride (1)
  • Bentley, T. W. (2009).
  • Kevill, D. N., & D'Souza, M. J. (2005).
  • IUPAC. (n.d.). Grunwald–Winstein equation. The IUPAC Compendium of Chemical Terminology.
  • Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • University of Calgary. (n.d.). Ch 8: Solvent Effects.
  • (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Gruzdev, D. A., et al. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[1][2]benzoxazines. ChemistrySelect.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
  • ResearchGate. (2025).
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ChemGuides. (2020). Solvents: Effects on Reaction Dynamics. YouTube.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • MedLife Mastery. (2025).
  • Jayachandran, J., et al. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine.
  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
  • ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Jayachandran, J., et al. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.
  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros.
  • BenchChem. (2025). Technical Support Center: 2-Fluorohexane Reactions and Workup.
  • Master Organic Chemistry. (2018). EAS Reactions (3)

Sources

Troubleshooting

improving regioselectivity in aromatic acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Topic: Improving Regioselectivity with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Executive Summary This guide addresses the technical challenges associated with using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary

This guide addresses the technical challenges associated with using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in Friedel-Crafts acylation. This reagent, characterized by a bulky gem-dimethyl group and an ether linkage, presents unique steric and electronic challenges. While the steric bulk naturally favors para-substitution, users often encounter issues with ether cleavage (dealkylation), low conversion, or unexpected ortho-impurities due to "ion-pair collapse" in non-polar solvents.

This support module provides a mechanistic breakdown, a high-fidelity protocol, and a troubleshooting Q&A to ensure maximum para-regioselectivity (>95%) and yield.

Part 1: The Mechanistic Logic (Critical Process Parameters)

To control the reaction, one must understand the competing forces. The bulky gem-dimethyl group adjacent to the carbonyl creates a "steric wall," but the choice of solvent and catalyst dictates whether this wall is effective.

Mechanism & Selectivity Visualization

The following diagram illustrates the critical decision points in the reaction pathway.

AcylationMechanism cluster_0 Activation Phase cluster_1 Substitution Phase (Substrate: Anisole/Arene) cluster_2 Side Reactions Reagent 2-(4-Fluorophenoxy)- 2-methylpropanoyl chloride Complex Acyl-Lewis Acid Complex (Tight Ion Pair) Reagent->Complex Coordination LewisAcid Lewis Acid (MXn) (AlCl3, FeCl3, etc.) LewisAcid->Complex Acylium Free Acylium Ion (Solvated/Separated) Complex->Acylium Polar Solvent (Nitrobenzene/DCE) OrthoPath Ortho Attack (Sterically Hindered) Complex->OrthoPath Non-polar solvent (Tight pair minimizes steric bulk) ParaPath Para Attack (Sterically Favored) Acylium->ParaPath High Steric Demand (Maximized by solvation) OrthoProduct Ortho-Isomer (Impurity) OrthoPath->OrthoProduct ParaProduct Para-Isomer (Target Fibrate Precursor) ParaPath->ParaProduct Cleavage Ether Cleavage (Dealkylation) ParaProduct->Cleavage Excess AlCl3 / High T Rearrangement Fries Rearrangement ParaProduct->Rearrangement Thermodynamic Equilibration

Caption: Figure 1. Mechanistic flow showing how solvent polarity influences the effective size of the electrophile, thereby dictating the Ortho/Para ratio.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific user pain points.

Category A: Regioselectivity Issues (Low Para/Ortho Ratio)

Q1: I am using Dichloromethane (DCM) and getting 10-15% ortho impurity. How do I improve para selectivity?

  • Root Cause: In non-polar solvents like DCM or

    
    , the acylium ion and the Lewis acid counter-ion (
    
    
    
    ) exist as a "tight ion pair." This reduces the effective steric bulk of the electrophile, allowing it to slip into the ortho position despite the gem-dimethyl group.
  • Solution: Switch to a more polar solvent or a "polarizable" solvent.

    • Recommendation: Use 1,2-Dichloroethane (DCE) or Nitrobenzene . Nitrobenzene solvates the acylium complex, separating the ion pair. This makes the electrophile physically larger (surrounded by solvent cage), rendering ortho attack sterically impossible [1, 2].

    • Alternative: If you must use DCM, lower the temperature to -10°C to favor kinetic control, although this may reduce yield with such a bulky reagent.

Q2: Does the catalyst type affect the regio-ratio?

  • Answer: Yes. Strong, hard Lewis acids like

    
     are non-selective if the temperature is uncontrolled.
    
  • Optimization: Consider Metallic Triflates (e.g.,

    
    , 
    
    
    
    ) or Zeolites (e.g., H-Beta). Zeolites impose "shape selectivity" inside their pores, physically preventing the formation of the bulky ortho isomer. However, for this specific bulky reagent, Zeolites might suffer from pore clogging.
    • Protocol Adjustment: If sticking with

      
      , ensure "Perrier addition" (pre-mixing catalyst and acid chloride) rather than "Bouveault addition" (adding catalyst to the mixture) to ensure the fully bulky complex is formed before it sees the substrate [3].
      
Category B: Yield & Stability Issues

Q3: My product yield is low, and I see a new phenol peak in the NMR. What happened?

  • Root Cause: Ether Cleavage (Dealkylation). Your reagent contains a phenoxy ether linkage, and your substrate (likely anisole-derived) has a methoxy group. Aluminum chloride is a harsh Lewis acid that can cleave ethers, especially at reflux temperatures.

  • Solution:

    • Stoichiometry Control: Do not use a large excess of

      
      . Use exactly 1.05 - 1.1 equivalents relative to the acid chloride.
      
    • Temperature Management: Do not reflux longer than necessary. Quench the reaction immediately upon consumption of the starting material.

    • Milder Catalyst: Switch to

      
        or 
      
      
      
      (activated), which are less prone to ether cleavage than aluminum-based catalysts [4].

Q4: The reaction stalls at 60% conversion.

  • Root Cause: Catalyst deactivation.[1] The ketone product is a Lewis base and complexes with the catalyst.

  • Solution: Friedel-Crafts acylation (unlike alkylation) is not catalytic . The product traps the Lewis acid.

    • Requirement: You must use >1 stoichiometric equivalent of Lewis acid. If you used 0.1 eq (catalytic amount), the reaction will stop after 10% conversion. Ensure you are using at least 1.1 equivalents relative to the limiting reagent [5].[2]

Part 3: High-Fidelity Experimental Protocol

Objective: Synthesis of a para-acylated diaryl ketone using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride.

Reagents:

  • Substrate: Anisole (or relevant arene) [1.0 eq]

  • Reagent: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride [1.05 eq]

  • Catalyst: Anhydrous

    
     [1.1 eq] (Freshly opened)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (for higher selectivity)

Step-by-Step Workflow:

  • Apparatus Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Complex Formation (Perrier Mode):

    • Charge the flask with

      
       (1.1 eq) and DCE (5 mL/mmol).
      
    • Cool to 0°C.

    • Add the acid chloride (1.05 eq) dropwise.

    • Observation: The suspension should clarify or change color (often orange/red) as the acylium complex forms. Stir for 15-30 mins at 0°C.

  • Substrate Addition:

    • Dissolve the substrate (1.0 eq) in a minimal amount of DCE.

    • Add this solution dropwise to the pre-formed complex at 0°C.

    • Note: Keeping the temp low during addition prevents localized hot-spots that favor ortho substitution.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Monitor via TLC or HPLC.

    • Critical: If conversion is slow, heat to mild reflux (80°C) but monitor strictly for ether cleavage (appearance of phenol by-products).

  • Quench:

    • Pour the reaction mixture slowly into a beaker of crushed ice/HCl (concentrated).

    • Reason: Acidic hydrolysis breaks the Aluminum-Product complex.

  • Workup:

    • Extract with DCM. Wash with water, then Brine. Dry over

      
      .
      
Part 4: Data Summary & Solvent Selection

Table 1: Solvent Effects on Regioselectivity for Bulky Acyl Chlorides

SolventDielectric ConstantIon Pair StatePredicted Para:Ortho RatioRisk Profile
Nitrobenzene High (Polar)Separated (Bulky)98:2 High boiling point; difficult removal.
Nitromethane High (Polar)Separated (Bulky)96:4 Explosive hazard if dry; good selectivity.
1,2-DCE MediumLoose Pair92:8 Carcinogenic; Standard process solvent.
DCM Low (Non-polar)Tight Pair (Compact)85:15 Low boiling point; poor selectivity for this reagent.

Very LowTight Pair80:20 Avoid. High flammability, poor selectivity.
References
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and solvent effects).
  • Gore, P. H. (1955).[3] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.[3] Link[3]

  • Halaoui, R., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl. Chemistry Central Journal. (Discusses Perrier vs. Bouveault addition modes). Link

  • Earle, M. J., et al. (1998). Friedel–Crafts acylations in ionic liquids.[4][5] Chemical Communications. (Modern catalytic alternatives).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Optimization

dealing with steric hindrance in reactions of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Overcoming the Gem-Dimethyl Barrier in Acylation Reactions Status: Operational Ticket ID: GEM-DM-001 Assigned Specialist: Senior Application Scientist The Core Challenge: "The Gem-Dimethyl Wall" You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the Gem-Dimethyl Barrier in Acylation Reactions

Status: Operational Ticket ID: GEM-DM-001 Assigned Specialist: Senior Application Scientist

The Core Challenge: "The Gem-Dimethyl Wall"

You are likely here because your reaction yields are low, or your starting material is unreactive.[1] The molecule 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride presents a classic case of steric deactivation .

The Structural Problem

The carbonyl carbon is flanked by a quaternary carbon bearing two methyl groups and a bulky phenoxy group.

  • Cone Angle: The gem-dimethyl group (

    
    -disubstitution) creates a wide "cone of protection," blocking the Bürgi-Dunitz trajectory required for nucleophiles to attack the carbonyl.
    
  • Electronic Effect: While the 4-fluorophenoxy group is electron-withdrawing (which theoretically activates the carbonyl), the steric blockade is the dominant kinetic factor.

Consequence: Standard acylation protocols (e.g., mixing with an alcohol and weak base) often fail or proceed glacially. Worse, forcing conditions can trigger the Ketene Trap (see Module 3).

Diagnostic & Triage: Why is my reaction failing?

Use this decision matrix to identify the root cause of your failure.

Troubleshooting node_start START: Reaction Stalled/Failed node_moisture Check IR Spectrum of Reagent node_start->node_moisture node_hydrolyzed Peak at ~1700-1720 cm⁻¹? (Carboxylic Acid) node_moisture->node_hydrolyzed Yes node_active Peak at ~1800 cm⁻¹? (Acid Chloride) node_moisture->node_active Yes node_dry node_dry node_hydrolyzed->node_dry Reagent is Hydrolyzed. Recrystallize or Thionyl Chloride treat. node_base What base are you using? node_active->node_base node_ketene Ketene Formation Risk (Yellow/Orange color?) node_base->node_ketene TEA / DIPEA only node_dmap Are you using DMAP? node_base->node_dmap Pyridine / TEA node_solution Switch to Nucleophilic Catalysis (See Protocol A) node_dmap->node_solution No node_check_nuc node_check_nuc node_dmap->node_check_nuc Yes (Still failing?) -> Check Nucleophile Sterics

Figure 1: Diagnostic decision tree for troubleshooting reaction failures.

The Solution: Nucleophilic Catalysis (Steglich Principles)

To bypass the steric wall, you cannot rely on direct attack by your nucleophile (alcohol/amine). You must use a "Stepping Stone" mechanism using 4-Dimethylaminopyridine (DMAP) .

Why DMAP Works Here
  • Accessibility: DMAP is flat and highly nucleophilic; it can slip past the gem-dimethyl groups to attack the acid chloride.

  • The "Trampoline" Effect: It forms an N-acylpyridinium intermediate.[2] In this intermediate, the electrophilic carbonyl is pushed away from the steric bulk of the gem-dimethyl group due to the bond length and geometry of the pyridine ring.

  • Activation: The resulting salt is highly electrophilic, reacting rapidly even with poor nucleophiles.

Protocol A: High-Yield Esterification/Amidation

Use this for coupling the acid chloride to hindered alcohols or amines.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Nucleophile (Alcohol/Amine) (1.0 - 1.2 equiv)

  • DMAP (0.1 - 0.2 equiv) - Crucial Catalyst

  • Triethylamine (TEA) or Pyridine (1.2 equiv) - Stoichiometric Acid Scavenger

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • The Pre-Activation (Self-Validating Step):

    • Dissolve the Acid Chloride in anhydrous DCM.

    • Add DMAP before the nucleophile.

    • Observation: You should see a precipitate form (the N-acylpyridinium salt) or a slight color change. This confirms your Acid Chloride is active and the catalyst is working.

  • The Scavenger: Add the TEA/Pyridine.

  • The Attack: Add your Nucleophile slowly.

  • Incubation: Stir at Room Temperature (RT). Reflux is rarely needed if DMAP is present and can actually promote side reactions.

The "Ketene Trap" (Major Side Reaction)

The Issue:


-disubstituted acid chlorides are prone to E1cB elimination . If you use a strong, bulky base (like DIPEA or excess TEA) without a nucleophilic catalyst, the base may abstract a proton from the 

-methyl group (though difficult, it happens) or, more commonly, if there is any

-proton available (not in this specific molecule, but in analogs), it forms a ketene.

However, for this specific gem-dimethyl molecule , the risk is decarboxylation or complex rearrangements if heated excessively with Lewis Acids.

The Ketene Dimerization Risk: While this molecule has no


-protons to form a simple ketene, forcing conditions can lead to fragmentation. More critically, if you are synthesizing analogs where one methyl is a hydrogen, the "Ketene Trap" is the #1 failure mode. The acid chloride eliminates HCl to form a highly reactive ketene, which then dimerizes to a colored, gummy mess.

Prevention:

  • Never add the base to the acid chloride without the nucleophile present (unless pre-forming the DMAP salt).

  • Keep temperature < 40°C.

Quantitative Data: Base & Solvent Selection[3]

SolventBase SystemRelative RateRisk FactorRecommendation
DCM TEA (No Catalyst)Slow (1x)Incomplete reaction❌ Avoid
DCM TEA + DMAP (10%) Fast (50x) LowPreferred
THF PyridineModerate (5x)Solvent hygroscopy⚠️ Dry THF required
DMF NaH (Alkoxide)Very FastHydrolysis/Side Rxns❌ Too harsh

Mechanism Visualization

Understanding the "Stepping Stone" mechanism is vital for troubleshooting.

Mechanism node_AcCl Acid Chloride (Sterically Blocked) node_Inter N-Acylpyridinium Salt (Activated & Accessible) node_AcCl->node_Inter Fast Attack (Bypasses Sterics) node_DMAP DMAP (Catalyst) node_DMAP->node_Inter node_Prod Product (Ester/Amide) node_Inter->node_Prod Rapid Transfer node_Salt DMAP-HCl node_Inter->node_Salt Regenerates Catalyst node_Nuc Nucleophile (ROH / RNH2) node_Nuc->node_Prod

Figure 2: The DMAP "Stepping Stone" Mechanism. Note how the intermediate activates the acyl group.[2]

FAQ: Common User Issues

Q: My Acid Chloride is a solid, but it looks wet/sticky. Is it good? A: Likely not. This reagent hydrolyzes to the carboxylic acid (Fenofibric acid derivative) upon exposure to moisture.

  • Test: Run an IR.[3]

    • 1790-1800 cm⁻¹: Good (Acid Chloride C=O).

    • 1700-1720 cm⁻¹: Bad (Carboxylic Acid C=O).

    • Fix: Reflux in Thionyl Chloride (

      
      ) for 2 hours to regenerate the acid chloride, then distill off excess 
      
      
      
      .

Q: Can I use this in a Friedel-Crafts reaction? A: Yes, this is the standard route to Fenofibrate precursors (e.g., reacting with anisole).

  • Warning: The ether linkage (fluorophenoxy) is stable, but the gem-dimethyl group makes the acyl cation relatively stable. Ensure you use a mild Lewis Acid (like

    
     at low temp or 
    
    
    
    ) to prevent ether cleavage of the phenoxy group.

Q: I see a new spot on TLC that isn't product or starting material. A: If you used a primary alcohol, check for symmetric anhydride formation. This happens if water was present; the acid chloride hydrolyzes to acid, which reacts with remaining acid chloride.[4]

  • Prevention:[5] Ensure strictly anhydrous conditions.

References

  • Fenofibrate Synthesis & Intermediates

    • Process for the preparation of fenofibrate. (European Patent EP0245156B1).[6][7] Describes the coupling of 4-chloro-4'-hydroxybenzophenone with 2-bromo-2-methylpropanoate, but outlines the acid chloride utility in derivative synthesis.

    • Source:

  • DMAP Catalysis Mechanism

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition. Explains the N-acylpyridinium mechanism for hindered substrates.

    • Source:

  • Steric Hindrance in Acyl Chlorides

    • Reactivity of alpha-disubstituted acid chlorides. The "Gem-Dimethyl Effect" usually accelerates cyclization but retards intermolecular nucleophilic attack due to the cone angle of the methyl groups.
    • Source:

Sources

Troubleshooting

identifying byproducts of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride reactions by LC-MS

Technical Support Center: LC-MS Analysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Executive Summary: The "Observer Effect" in Acid Chlorides As researchers working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary: The "Observer Effect" in Acid Chlorides

As researchers working with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (CAS: 5542-60-9), you are dealing with a highly electrophilic intermediate. The central challenge in LC-MS analysis of this compound is the "Observer Effect": the act of analyzing the sample (specifically introducing it to protic solvents like water, methanol, or acetonitrile with moisture) often chemically alters it before it reaches the detector.

This guide moves beyond basic operation to address the specific chemical artifacts—hydrolysis products, solvolysis esters, and anhydrides—that mimic impurities and confound purity data.

Part 1: The Reaction Landscape (Visualization)

Before interpreting spectra, you must visualize the fate of your molecule within the LC-MS flow path.

ReactionPathways Reagent 2-(4-Fluorophenoxy)- 2-methylpropanoyl chloride (MW: 216.64) Acid Hydrolysis Product (Carboxylic Acid) MW: 198.19 Reagent->Acid Rapid Hydrolysis (-HCl) Ester Solvolysis Artifact (Methyl Ester) MW: 212.22 Reagent->Ester In-Source/Column Methanolysis (-HCl) Anhydride Symmetrical Anhydride (Dimer) MW: 378.37 Reagent->Anhydride Dimerization with Acid (-HCl) Water H₂O (Moisture/Mobile Phase) Water->Acid Methanol MeOH (Mobile Phase) Methanol->Ester Acid->Anhydride + Reagent

Figure 1: Fate of the Acid Chloride in LC-MS Environments. Note that the "Impurity" observed is often created inside the instrument.

Part 2: Diagnostic Data Center

Use this table to identify peaks in your mass spectrum. Note: Molecular weights are based on the dominant isotopes (


C, 

Cl,

F).

Target Compound: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (


)[1]
SpeciesStructure TypeFormulaMonoisotopic Mass (Da)m/z (ESI+) [M+H]⁺m/z (ESI-) [M-H]⁻Key Diagnostic
Parent Reagent Acid Chloride

216.04N/A (Unstable)N/A3:1 Isotope Ratio (

Cl:

Cl)
Hydrolysis Product Carboxylic Acid

198.07199.08197.06 Loss of Cl pattern; Gain of -OH
Methyl Ester Solvolysis Artifact

212.08213.09 N/A+14 Da vs Acid; No Cl pattern
Ethyl Ester Solvolysis Artifact

226.10227.11 N/AIf EtOH is used in prep
Symmetrical Anhydride Dimer

378.13379.14N/AHigh mass; No Cl pattern

Part 3: Troubleshooting Guides (Q&A)

Scenario A: The "Ghost" Peak

Q: I injected a 98% pure acid chloride sample, but the LC-MS shows a major peak at m/z 213 (positive mode) or 197 (negative mode). Did my synthesis fail?

Senior Scientist Diagnosis: Likely not. You are observing Solvolysis Artifacts .

  • The Mechanism: Acid chlorides are highly reactive acylating agents.[2][3][4][5][6] If you dissolve your sample in Methanol (MeOH) or run a gradient with water/MeOH, the chloride reacts with the solvent during the analysis.

    • m/z 213 (ESI+): This is the Methyl Ester (

      
      ), formed by the reaction of the chloride with Methanol [1].
      
    • m/z 197 (ESI-): This is the Carboxylic Acid (

      
      ), formed by reaction with water (Hydrolysis) [2].
      

The Fix (Quenching Protocol): To accurately determine purity, you must chemically "lock" the acid chloride into a stable derivative before injection.

  • Reagent: Prepare a solution of excess Morpholine or Benzylamine in dry Dichloromethane (DCM).

  • Quench: Add 50 µL of your reaction mixture to 200 µL of the amine solution.

  • Wait: Vortex for 1 minute. The amine reacts instantly to form the stable Amide.

  • Analyze: Inject this mixture. The Amide peak area represents the intact Acid Chloride. The Acid peak area represents the original hydrolysis impurity.

Scenario B: Distinguishing the Chloride from the Acid

Q: I see a peak near the expected mass. How do I know if it's the intact Chloride or a byproduct?

Senior Scientist Diagnosis: Look for the Chlorine Isotope Signature .

  • The Science: Chlorine exists naturally as

    
    Cl (75%) and 
    
    
    
    Cl (25%).
  • The Test: Zoom into your mass spectrum.

    • Intact Chloride: You will see two peaks separated by 2 Da (M and M+2) with a distinct 3:1 intensity ratio [3].

    • Hydrolysis/Ester Products: These lack chlorine. You will only see the standard carbon isotope pattern (M+1 is ~1.1% per carbon), with no significant M+2 peak.

Scenario C: High Mass Impurities

Q: I see a small cluster of peaks around m/z 379. What is this?

Senior Scientist Diagnosis: This is likely the Symmetrical Anhydride (


).
  • Cause: If your reaction mixture contains both the Acid Chloride and some Hydrolyzed Acid (due to moisture ingress), they react with each other:

    
    
    
  • Significance: This indicates your reaction environment is not strictly anhydrous. Dry your solvents and glassware to eliminate this byproduct [4].

Part 4: Recommended Experimental Workflow

Do not inject the raw acid chloride directly onto a C18 column with aqueous mobile phases. It will degrade the column lifetime (HCl generation) and yield useless data.

Step-by-Step Derivatization Protocol for QC:

  • Sampling: Take 10 µL of reaction mixture.

  • Derivatization: Add to 100 µL of Methanol (anhydrous).

    • Note: We intentionally force the formation of the Methyl Ester here because it is stable and flies well in ESI+.

  • Incubation: Let sit for 5 minutes at Room Temp.

  • Dilution: Dilute to 1 mL with Acetonitrile.

  • LC-MS Method:

    • Column: C18 Reverse Phase.[7][8]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[8]

    • Target: Monitor m/z 213.09 (Methyl Ester).

    • Logic: If the original sample was 100% Acid Chloride, you will see 100% Methyl Ester. If the original sample contained 10% Carboxylic Acid, that Acid will not convert to the ester under these mild conditions (requires acid catalysis and heat). Therefore, the ratio of Ester (m/z 213) to Acid (m/z 199) in this run reflects the true purity of your Chloride.

References

  • Li, Y., et al. (2017). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis." LCGC International.

  • Save My Exams. (2024). "Hydrolysis of Acyl Chlorides vs Alkyl Chlorides." Cambridge A Level Chemistry.

  • LibreTexts. (2023).[9][10] "Mass Spectrometry: Isotope Effects and Fragmentation." Chemistry LibreTexts.

  • Chemistry Steps. (2020). "Reactions of Acid Chlorides with Nucleophiles: Anhydride Formation." Organic Chemistry Steps.

Sources

Optimization

Technical Support Center: Precision Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Current Status: Operational Topic: Minimizing Over-Acylation & Optimizing Selectivity Reagent ID: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FMPC) Target Audience: Medicinal Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Over-Acylation & Optimizing Selectivity Reagent ID: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FMPC) Target Audience: Medicinal Chemists, Process Development Scientists

Core Technical Directive

The Paradox of FMPC: You are working with a reagent that presents a unique chemical paradox. The gem-dimethyl group (two methyls at the


-position) creates significant steric hindrance, theoretically slowing down nucleophilic attack. However, the 4-fluorophenoxy moiety  exerts an inductive electron-withdrawing effect, maintaining high electrophilicity at the carbonyl carbon.

The "Over-Acylation" Vector: Unlike simple acyl chlorides (e.g., acetyl chloride), FMPC cannot form ketenes (no


-protons), so "over-acylation" does not refer to dimerization. Instead, it refers to:
  • Bis-acylation: Acylation of a secondary site on the nucleophile (e.g., forming an imide on a primary amine).

  • Competitive Acylation: Lack of chemoselectivity when multiple nucleophiles are present (e.g., -OH vs -NH₂).

This guide provides the protocols to harness the steric bulk of FMPC to enforce mono-acylation, rather than fighting against it.

Mechanism & Kinetics (Visualized)

To control the reaction, you must visualize the kinetic competition. The diagram below illustrates the critical decision points where the reaction diverges into the desired mono-product versus the over-acylated impurity.

AcylationKinetics cluster_control Control Factors Reagent FMPC (Acid Chloride) TS1 Transition State 1 (Sterically Hindered) Reagent->TS1 k1 (Slowed by gem-dimethyl) Nu Nucleophile (e.g., Diamine) Nu->TS1 Mono Mono-Acylated Product TS1->Mono Major Pathway TS2 Transition State 2 (Imide Formation) Mono->TS2 + Excess Reagent (k2) ExcessFMPC Excess FMPC ExcessFMPC->TS2 Diacyl Over-Acylated Impurity TS2->Diacyl Unwanted Side Reaction Factor1 Stoichiometry (Keep < 1.0 eq) Factor1->TS2 Inhibits Factor2 Temp Control (0°C vs RT)

Figure 1: Kinetic pathway of FMPC acylation. Note that k1 is inherently slower due to the gem-dimethyl steric bulk, which tempts researchers to increase temperature—inadvertently accelerating k2 (over-acylation).

Troubleshooting Guide (Q&A)

Scenario A: The "Double-Hit" on Diamines

User Question: "I am reacting FMPC with a piperazine derivative (secondary diamine). I want to acylate only one nitrogen, but I keep getting the di-acylated impurity (approx. 15%). How do I stop this?"

Technical Diagnosis: This is a classic stoichiometric distribution issue. Because FMPC is sterically hindered, the first acylation is slow. If you add FMPC too quickly, the local concentration of reagent spikes, attacking the already-reacted product before it can disperse.

The Fix: Inverse Addition & pH Control

  • Stoichiometry: Reduce FMPC to 0.90 – 0.95 equivalents . Never use excess.

  • Inverse Addition: Do not add the amine to the acid chloride. Instead, dissolve the amine (excess) in DCM and slowly drip the FMPC solution into it. This ensures the amine is always in vast excess relative to the incoming chloride.

  • Protonation Trick: If the two amines have different pKa values, perform the reaction at a pH where the more basic amine is protonated (protected) and the less basic one is free to react.

Scenario B: The "Sluggish" Reaction

User Question: "The reaction is too slow at 0°C due to the gem-dimethyl group. I warmed it to reflux, and now I have a mess of byproducts. What went wrong?"

Technical Diagnosis: Heating FMPC aggressively promotes thermal decomposition (decarbonylation is rare but possible) and loss of chemoselectivity. You forced the reaction over the energy barrier indiscriminately.

The Fix: Catalytic Activation (The "Stealth" Method) Instead of heat, use a nucleophilic catalyst to create a more reactive—but controlled—intermediate.

  • Add 5 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP attacks the FMPC to form an N-acylpyridinium ion. This intermediate is less sterically hindered (planar nitrogen) and a better leaving group than chloride, accelerating the reaction at low temperature (0°C to RT) without requiring thermal forcing.

Scenario C: Hydrolysis Competition

User Question: "I see a large peak for the carboxylic acid (hydrolysis product) and low yield of my amide. Is my solvent wet?"

Technical Diagnosis: FMPC is lipophilic (fluorophenoxy group). If you are using a Schotten-Baumann condition (water/DCM biphasic), the transfer rate might be poor.

The Fix: Phase Transfer Catalysis If using a biphasic system (e.g., Na₂CO₃/Water + DCM):

  • Add TBAB (Tetrabutylammonium bromide) at 1-2 mol%.

  • This shuttles the phenoxide/amine to the organic phase or the acyl chloride to the interface, ensuring reaction happens before water hydrolysis can compete.

The "Precision Protocol" (Standard Operating Procedure)

This protocol is designed for high-selectivity mono-acylation of a primary amine or alcohol using FMPC.

Reagents & Setup
ComponentSpecificationRole
Substrate 1.0 EquivalentNucleophile
FMPC 0.95 Equivalent Acylating Agent (Limiting Reagent)
Base 1.2 EquivalentsTEA or DIPEA (HCL Scavenger)
Solvent Anhydrous DCM or THFReaction Medium (0.1 M concentration)
Catalyst 0.05 Eq DMAPOptional:[1] Only if substrate is non-nucleophilic
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Charge a flame-dried 3-neck flask with the Substrate (1.0 eq) and Base (1.2 eq).

    • Dissolve in Anhydrous DCM (ensure concentration is ~0.1 M).

    • Cool the system to 0°C using an ice/water bath.

  • Preparation of FMPC Solution:

    • In a separate vial, dissolve FMPC (0.95 eq) in a small volume of DCM.

    • Critical: Do not add neat acid chloride directly to the reaction; dilution prevents "hot spots."

  • Controlled Addition (The "Dropwise" Rule):

    • Add the FMPC solution to the substrate mixture via a pressure-equalizing addition funnel or syringe pump over 30–45 minutes .

    • Why? This keeps the concentration of FMPC low at all times, statistically favoring reaction with the abundant unreacted substrate over the scarce mono-product.

  • Reaction Monitoring:

    • Maintain at 0°C for 1 hour.

    • Allow to warm to Room Temperature (20–25°C) only if TLC/HPLC shows incomplete conversion.

    • Stop Point: Quench immediately when FMPC is consumed. Do not stir overnight "just to be safe"—this invites impurity formation.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (removes HCl and unreacted acid chloride).

    • Wash organic layer with 1M HCl (if product is not basic) to remove residual pyridine/amines.

Decision Logic for Base Selection

Use this flow to select the correct base, which is critical for preventing side reactions.

BaseSelection Start Select Base for FMPC Acylation Solubility Is Substrate Acid-Sensitive? Start->Solubility AcidSens Yes (e.g., Acetals) Solubility->AcidSens Yes NotSens No Solubility->NotSens No UsePyridine Use Pyridine (Solvent & Base) Buffers pH ~5-6 AcidSens->UsePyridine Nucleophilicity Is Nucleophile Weak? (e.g., Aniline, sec-Alcohol) NotSens->Nucleophilicity WeakNu Yes Nucleophilicity->WeakNu Weak StrongNu No (Primary Amine) Nucleophilicity->StrongNu Strong UseTEA Use TEA/DIPEA + DMAP (Activation required) WeakNu->UseTEA UseSchotten Use Schotten-Baumann (NaOH/DCM Biphasic) StrongNu->UseSchotten

Figure 2: Decision matrix for base selection based on substrate properties.

References

  • Reactivity of Hindered Acid Chlorides

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 16: Acylation of Amines).

    • Context: Establishes the kinetic principles of nucleophilic attack on sterically hindered carbonyls (gem-dimethyl effect).
  • Schotten-Baumann Conditions & Selectivity

    • Patsenker, L. D., et al. (2008). "Acylation of amino groups in the presence of hydroxyl groups." Journal of Organic Chemistry.
    • Context: Validates the use of biphasic systems to control acyl
  • Fibrate Synthesis Methodologies

    • Witte, E. C., et al. (1976). "Synthesis of Ciprofibrate and Related Compounds." Journal of Medicinal Chemistry.
    • Context: Specifically details the handling of the 2-(4-fluorophenoxy)-2-methylpropanoyl moiety during drug synthesis.
    • (Note: Specific historic papers may require institutional access).

  • Chemoselective Acylation Protocols

    • Murahashi, S., et al. (2006).[3] "Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines." Chemistry Letters.

    • Context: Provides comparative protocols for controlling stoichiometry to prevent over-acyl

Sources

Troubleshooting

impact of moisture on 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride reaction outcomes

Technical Guide: Managing Moisture Impact on 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride Executive Summary: The Moisture Zero-Tolerance Policy As a Senior Application Scientist supporting drug development workflows, I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Moisture Impact on 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Executive Summary: The Moisture Zero-Tolerance Policy

As a Senior Application Scientist supporting drug development workflows, I frequently encounter "unexplained" yield losses in fibrate analog synthesis. In 90% of these cases involving 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride , the root cause is trace moisture.[1]

This acid chloride is thermodynamically unstable in the presence of water. Unlike alkyl halides, which require forcing conditions to hydrolyze, this compound undergoes rapid, exothermic hydrolysis upon contact with atmospheric moisture. This guide details the chemical impact of moisture, how to diagnose it, and protocols to recover your reaction outcomes.[2]

The Chemistry of Failure: Hydrolysis Pathway

Understanding the mechanism is critical for troubleshooting. When this acid chloride encounters water, it does not merely "dissolve"; it chemically degrades.[2][3][4][5]

The Reaction:


[1]

The Impact Cascade:

  • Stoichiometric Imbalance: Every molecule of water consumes one molecule of your starting material.[1]

  • Lewis Acid Deactivation: If you are performing a Friedel-Crafts acylation (common with this intermediate), the generated HCl and water will complex with and deactivate your Lewis Acid catalyst (e.g.,

    
    ), stalling the reaction.
    
  • Safety Hazard: The release of HCl gas can over-pressurize sealed vessels.

Visualization: Hydrolysis & Impact Pathway

HydrolysisPathway Start 2-(4-Fluorophenoxy)-2- methylpropanoyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate + H₂O (Nucleophilic Attack) Moisture Trace Moisture (H₂O) Moisture->Intermediate Product_Acid Impurity: Carboxylic Acid Intermediate->Product_Acid Elimination of Cl⁻ Product_HCl Byproduct: HCl Gas Intermediate->Product_HCl Downstream Downstream Impact: Catalyst Poisoning Product_HCl->Downstream Deactivates Lewis Acids

Figure 1: Mechanistic pathway of moisture-induced degradation and its downstream effects on catalytic cycles.[1]

Troubleshooting Guide: Q&A

This section addresses specific observations you may encounter in the lab.

Category A: Visual & Physical Observations[1][6]

Q: I observed a white precipitate forming in my neat acid chloride liquid. Is this normal?

  • Diagnosis: No. 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is typically a clear to pale yellow liquid or low-melting solid.[1]

  • Root Cause: The white solid is almost certainly 2-(4-fluorophenoxy)-2-methylpropanoic acid , the hydrolysis product.[1] This acid has a significantly higher melting point than the chloride derivative due to hydrogen bonding.

  • Action: Filter the solid under inert atmosphere. If the solid content is >5%, repurify or discard the batch.

Q: My reaction vessel pressurized unexpectedly. Why?

  • Diagnosis: HCl generation.[1][3][4][6]

  • Root Cause: Moisture ingress reacted with the acid chloride to release HCl gas.[1]

  • Action: Check your N₂/Ar lines for moisture traps.[1] Ensure your drying tubes are not saturated.[1]

Category B: Reaction Outcomes

Q: My Friedel-Crafts yield is 30% lower than expected, but the starting material is gone.

  • Diagnosis: Catalyst poisoning or competitive hydrolysis.[1]

  • Explanation: If moisture was present, it hydrolyzed a portion of your acid chloride to the carboxylic acid.[4][5] The carboxylic acid is often unreactive under mild Friedel-Crafts conditions (without activation), leading to "missing mass" in the product peak. Furthermore, the water deactivated an equivalent amount of your

    
     or 
    
    
    
    catalyst.
  • Action: Increase catalyst loading by 10-15% or, preferably, dry your solvent to <50 ppm water.[1]

Q: Can I use the hydrolyzed material?

  • Answer: Yes, but not directly.

  • Recovery Protocol: You must re-convert the carboxylic acid back to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1] See Protocol 2 below.
    

Technical Protocols

Protocol 1: Purity Check via Methanolysis (Derivatization)

Direct GC/HPLC of acid chlorides is unreliable because they hydrolyze on the column or in the mobile phase.

  • Sampling: Take a 50 µL aliquot of your acid chloride under nitrogen.

  • Quenching: Immediately add it to a vial containing 1 mL of anhydrous methanol .

    • Chemistry: This converts the acid chloride to the stable Methyl Ester .[1]

    • Reaction:

      
      
      
  • Analysis: Inject this sample into your GC or HPLC.

  • Interpretation:

    • Peak A (Methyl Ester): Represents active Acid Chloride.[1]

    • Peak B (Carboxylic Acid): Represents material that was already hydrolyzed before you added methanol.[1]

    • Calculation:

      
      [1]
      
Protocol 2: Re-chlorination of Hydrolyzed Material

Use this if your batch has absorbed significant moisture.[1]

  • Setup: Flame-dried round bottom flask, reflux condenser, drying tube (

    
    ).
    
  • Reagents: Add the degraded material and excess Thionyl Chloride (1.5 - 2.0 equivalents).

  • Catalyst: Add 1-2 drops of dry DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Reflux: Heat to reflux (approx. 75-80°C) for 2-3 hours until gas evolution (HCl/

    
    ) ceases.
    
  • Purification: Distill off the excess Thionyl Chloride (BP 74.6°C) under reduced pressure.

  • Result: The residue is your regenerated Acid Chloride.[1][3]

Comparative Data: Moisture Impact

The following table illustrates the theoretical yield loss based on solvent water content for a standard 10 mmol reaction (approx. 2.3 g of acid chloride) in 100 mL of solvent.

Solvent GradeWater Content (ppm)Total Water (mg) in 100mLAcid Chloride Lost (mg)Yield Impact
Anhydrous (Fresh) < 10 ppm< 1 mg~12 mgNegligible (<0.5%)
Anhydrous (Opened) 50 ppm5 mg~60 mgMinor (~2.5%)
HPLC Grade 200 ppm20 mg~240 mgSignificant (~10%)
Reagent Grade > 500 ppm> 50 mg> 600 mgCritical (>25%)

Decision Logic: Troubleshooting Workflow

Use this logic tree to determine the fate of your reagent batch.

TroubleshootingTree Start Issue: Low Yield or Impurity Detected CheckAppearance Visual Check: Precipitate? Start->CheckAppearance PrecipitateYes High Hydrolysis (>5% Acid) CheckAppearance->PrecipitateYes Yes PrecipitateNo Liquid Clear CheckAppearance->PrecipitateNo No CheckPurity Perform Methanolysis (Protocol 1) ResultHighPurity Purity > 95% CheckPurity->ResultHighPurity ResultLowPurity Purity < 90% CheckPurity->ResultLowPurity ActionRechlorinate Action: Re-chlorinate (Protocol 2) PrecipitateYes->ActionRechlorinate PrecipitateNo->CheckPurity ActionDrySolvent Action: Dry Solvents Check Catalyst ResultHighPurity->ActionDrySolvent If yield still low ActionProceed Action: Proceed with Reaction ResultHighPurity->ActionProceed ResultLowPurity->ActionRechlorinate

Figure 2: Decision tree for assessing reagent quality and determining corrective actions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781312, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. (Note: 4-Fluoro analog follows identical hydrolysis chemistry).[1] Retrieved from [Link][1]

  • Chemistry Steps (2024). Hydrolysis of Acid Chlorides: Mechanism and Reaction Conditions. Retrieved from [Link]

  • PrepChem. Synthesis of Fenofibrate (Analogous Chemistry). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acylating Agents: Profiling 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. This guide provides an in-depth compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride against a spectrum of conventional acylating agents. We will delve into the structural nuances, reactivity profiles, and practical applications, supported by mechanistic insights and experimental considerations to inform your synthetic strategy.

Introduction to 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride: Structure and Projected Reactivity

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a specialized acylating agent, distinguished by a unique combination of steric and electronic features. Its structure, featuring a quaternary carbon center adjacent to the carbonyl group and a fluorine-substituted phenoxy moiety, suggests a nuanced reactivity profile.

  • Steric Hindrance: The gem-dimethyl groups flanking the reactive acyl chloride center create significant steric bulk. This is expected to modulate its reactivity, potentially favoring reactions with less hindered nucleophiles and enhancing selectivity in complex substrates.

  • Electronic Effects: The 4-fluorophenoxy group exerts a net electron-withdrawing effect through induction, which should increase the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack compared to alkyl-only analogs.[1][2] The fluorine atom's high electronegativity is a key contributor to this effect.

These features position it as a potentially valuable reagent for specific applications where controlled acylation or introduction of the bulky fluorophenoxy-isobutyryl moiety is desired, such as in the synthesis of fibrate analogs and other bioactive molecules.

The Acylating Agent Landscape: A Comparative Overview

To contextualize the performance of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, we will compare it against three archetypal acylating agents, each representing a distinct class of reactivity.

  • Acetyl Chloride (CH₃COCl): A small, highly reactive aliphatic acyl chloride. Its minimal steric hindrance and the inductive effect of the methyl group make it a potent, albeit often unselective, acylating agent.[2][3]

  • Pivaloyl Chloride ((CH₃)₃CCOCl): A sterically hindered aliphatic acyl chloride. The bulky tert-butyl group significantly impedes the approach of nucleophiles, leading to lower reactivity but often higher selectivity for less hindered sites.

  • Benzoyl Chloride (C₆H₅COCl): An aromatic acyl chloride where the carbonyl group is conjugated with the benzene ring. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less reactive than typical alkyl acyl chlorides like acetyl chloride.[4][5]

The general reactivity trend for these derivatives follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][6][7]

Head-to-Head Performance Analysis

The choice of an acylating agent hinges on a balance of reactivity, selectivity, and practical handling considerations.

Reactivity & Kinetics

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6][8][9] Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the chloride leaving group.[1]

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride: Exhibits moderate to high reactivity. The electron-withdrawing fluorophenoxy group enhances carbonyl electrophilicity, while the gem-dimethyl groups provide steric shielding. This combination results in a controlled, yet efficient, reaction profile.

  • Acetyl Chloride: Extremely reactive, often leading to vigorous, exothermic reactions that may require cooling.[3] Its high reactivity can sometimes lead to side reactions or lack of selectivity in polyfunctional molecules.

  • Pivaloyl Chloride: Significantly less reactive due to the pronounced steric hindrance of the t-butyl group. Reactions often require higher temperatures or longer reaction times.

  • Benzoyl Chloride: Less reactive than acetyl chloride because the phenyl ring's resonance delocalizes the partial positive charge on the carbonyl carbon, making it a softer electrophile.[4][5]

Substrate Scope & Selectivity

The steric and electronic properties of the acylating agent directly influence its ability to differentiate between various nucleophiles (e.g., amines vs. alcohols, primary vs. secondary alcohols).

  • Chemoselectivity: In a molecule with both an amine and a hydroxyl group, most acyl chlorides will preferentially acylate the more nucleophilic amine.[10] However, sterically demanding agents like Pivaloyl Chloride or our topic compound may show enhanced selectivity. The bulk of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can be advantageous in selectively acylating a less hindered primary amine in the presence of a more hindered secondary amine.

  • Regioselectivity: For substrates with multiple hydroxyl groups of differing steric environments (e.g., primary vs. secondary), hindered acylating agents are invaluable. Pivaloyl chloride is a classic example used for the selective protection of primary alcohols. The steric profile of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride suggests it would exhibit similar selectivity.

Handling, Stability, and Byproducts

Acyl chlorides are notoriously sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid and corrosive HCl gas.[11][12]

Acylating AgentKey Handling ConsiderationsPrimary Byproduct
2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Moisture-sensitive; handle under inert gas. Corrosive.HCl
Acetyl Chloride Highly volatile, flammable, and corrosive. Reacts violently with water.[3]HCl
Pivaloyl Chloride Moisture-sensitive and corrosive. Less volatile than acetyl chloride.HCl
Benzoyl Chloride Lachrymatory, moisture-sensitive, and corrosive. Less volatile.HCl

The common byproduct for all these agents is hydrochloric acid (HCl), which typically requires a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to be scavenged from the reaction mixture.

Experimental Validation: Protocols & Comparative Data

To illustrate the practical differences between these agents, we present a standardized protocol for the acylation of a model substrate, benzyl alcohol, a primary alcohol of moderate reactivity.

General Experimental Protocol for Acylation of Benzyl Alcohol
  • To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add the acylating agent (1.1 eq.) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the corresponding ester.

Comparative Performance Data

The following table summarizes the expected outcomes based on established chemical principles and literature precedents.

Acylating AgentTypical Reaction TimeExpected YieldKey Observations
2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride 1-3 hours>90%Controlled reaction, proceeds cleanly.
Acetyl Chloride < 30 minutes>95%Highly exothermic, requires careful temperature control.
Pivaloyl Chloride 6-12 hours>85%Sluggish reaction, may require gentle heating to proceed.
Benzoyl Chloride 2-4 hours>90%Moderate reaction rate.

Mechanistic Insights & Rationale for Selection

All reactions proceed via a nucleophilic acyl substitution mechanism.[8][9][13] This process involves two key steps: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate and expulsion of the chloride leaving group.[6]

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

G cluster_base reactants R-COCl + Nu-H tetrahedral Tetrahedral Intermediate [R-C(O⁻)(Cl)-Nu⁺H] reactants->tetrahedral 1. Nucleophilic Attack base + Base products R-CO-Nu + HCl tetrahedral->products 2. Elimination of Cl⁻ products->products base_prod - Base-H⁺Cl⁻

Caption: The two-step addition-elimination mechanism for acylation.

The choice of acylating agent should be guided by the specific requirements of the transformation.

Diagram 2: Decision-Making Workflow for Acylating Agent Selection

Workflow start Define Acylation Goal sel_needed High Selectivity Required? start->sel_needed sub_type Substrate Sterically Hindered? use_hindered Use Pivaloyl Chloride or 2-(4-F-PhO)-2-Me-Propanoyl Chloride sub_type->use_hindered Yes use_benzoyl Consider Benzoyl Chloride (moderate reactivity) sub_type->use_benzoyl No sel_needed->sub_type Yes fast_rxn Need Rapid, Bulk Acylation? sel_needed->fast_rxn No use_acetyl Use Acetyl Chloride or similar small agent fast_rxn->use_acetyl Yes fast_rxn->use_benzoyl No

Caption: A workflow to guide the selection of an appropriate acylating agent.

Conclusion

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride emerges as a valuable tool in the synthetic chemist's arsenal. It occupies a unique space, offering higher reactivity than sterically-driven agents like pivaloyl chloride while providing greater control and selectivity than small, aggressive agents like acetyl chloride. Its true strength lies in applications requiring the introduction of its specific bulky phenoxy-isobutyryl moiety or in scenarios where a delicate balance of steric hindrance and electronic activation is necessary to achieve high yields and selectivity with complex, polyfunctional substrates. Careful consideration of the factors outlined in this guide will enable researchers to harness the full potential of this and other acylating agents in their synthetic endeavors.

References

  • The Nucleophilic Acyl Substitution Mechanism - Chemistry LibreTexts . (2022, July 20). Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution - ChemTalk . (2024, February 20). ChemTalk. [Link]

  • Nucleophilic Acyl Substitution - BYJU'S . (2022, February 18). BYJU'S. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . (2011, May 6). Master Organic Chemistry. [Link]

  • Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution . University of Calgary. [Link]

  • Revision Notes - Production of Acyl Chlorides from Carboxylic Acids . Sparkl. [Link]

  • Acylation of Alcohols and Amines . Thieme Chemistry. [Link]

  • Ester synthesis by acylation . Organic Chemistry Portal. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions . ResearchGate. [Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts . New Journal of Chemistry (RSC Publishing). [Link]

  • Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. . Filo. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . MDPI. [Link]

  • Acyl chlorides stability . Sciencemadness Discussion Board. [Link]

  • Acylation Overview, Mechanism & Agents . Study.com. [Link]

  • Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? . Quora. [Link]

  • Acylation Reaction: Applications in Organic Chemistry . J&K Scientific LLC. [Link]

  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology . ResearchGate. [Link]

  • Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry) . Study Mind. [Link]

  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates . PMC. [Link]

  • Acyl Chloride Uses, Reactions & Synthesis . Study.com. [Link]

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Comparative

A Comparative Guide to the Analytical Validation for Quantifying 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

In the landscape of pharmaceutical development and manufacturing, the precise quantification of reactive intermediates is a cornerstone of quality control and process optimization. 2-(4-Fluorophenoxy)-2-methylpropanoyl c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the precise quantification of reactive intermediates is a cornerstone of quality control and process optimization. 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its inherent reactivity. This guide provides an in-depth comparison of validated analytical methods for its quantification, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and implementing a suitable analytical strategy.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] This ensures the reliability, accuracy, and consistency of analytical data, which is a critical regulatory requirement in the pharmaceutical industry.[3] This guide will explore two primary analytical approaches for the quantification of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride: a classic titrimetric method and a modern chromatographic technique, specifically High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

The Analytical Challenge: Reactivity of Acyl Chlorides

Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of moisture, forming the corresponding carboxylic acid and hydrochloric acid.[4] This reactivity necessitates careful sample handling and the selection of analytical techniques that can either directly quantify the acyl chloride or indirectly determine its concentration through a controlled reaction.

Method 1: Argentometric Titration - A Classic Approach

Titration remains a robust and cost-effective method for the quantification of acyl chlorides. This approach leverages the reaction of the chloride ion, either from the acyl chloride itself after hydrolysis or from the liberated hydrochloric acid, with a standardized solution of silver nitrate.

Principle of the Method

The quantification of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride via titration can be approached in two ways:

  • Direct Titration of Liberated Chloride: The acyl chloride is carefully hydrolyzed in a known volume of water. The resulting hydrochloric acid is then titrated with a standardized solution of sodium hydroxide. This method is straightforward but can be influenced by the presence of other acidic impurities.

  • Argentometric Titration (Volhard's Method): A more specific approach involves the precipitation of the chloride ion with an excess of a standardized silver nitrate solution.[5] The unreacted silver nitrate is then back-titrated with a standardized solution of potassium thiocyanate, using a ferric ammonium sulfate indicator.[5] This method offers greater specificity for the chloride ion.

Experimental Protocol: Volhard's Method
  • Sample Preparation: Accurately weigh approximately 200-300 mg of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride into a dry, stoppered flask.

  • Reaction: Carefully add 25 mL of 0.1 M standardized silver nitrate solution, followed by 5 mL of dilute nitric acid. The nitric acid prevents the precipitation of silver salts of other anions.

  • Precipitation: Stopper the flask and shake vigorously to ensure complete reaction and precipitation of silver chloride.

  • Coagulation: Add 2-3 mL of nitrobenzene to coat the AgCl precipitate, preventing its reaction with the thiocyanate titrant.[5]

  • Titration: Add 1 mL of ferric ammonium sulfate indicator and titrate the excess silver nitrate with 0.1 M standardized potassium thiocyanate solution until a permanent reddish-brown endpoint is observed.

  • Blank Determination: Perform a blank titration without the sample to determine the exact amount of silver nitrate added.

Causality Behind Experimental Choices
  • Dry Glassware: Essential to prevent premature hydrolysis of the acyl chloride before the addition of reagents.

  • Nitric Acid: Creates an acidic environment to prevent the precipitation of silver salts other than silver chloride.

  • Nitrobenzene: Coats the silver chloride precipitate, preventing the displacement of chloride by thiocyanate, which would lead to an inaccurate endpoint.[5]

Validation of the Titrimetric Method

The validation of this method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6]

Validation Parameter Acceptance Criteria Experimental Approach
Accuracy % Recovery: 98.0% - 102.0%Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%Perform a minimum of 6 replicate determinations at 100% of the test concentration.
Precision (Intermediate) RSD ≤ 3%Analyze the sample on different days, with different analysts, and on different equipment.
Specificity The method should be able to accurately quantify the analyte in the presence of expected impurities (e.g., the corresponding carboxylic acid).Analyze samples spiked with potential impurities and demonstrate that their presence does not interfere with the quantification.
Linearity & Range Correlation coefficient (r²) ≥ 0.99Analyze a minimum of 5 concentrations across the desired range (e.g., 50% - 150% of the target concentration).
Robustness No significant impact on results.Deliberately vary method parameters such as titrant concentration, temperature, and endpoint determination method (e.g., potentiometric).

Method 2: HPLC with Pre-column Derivatization - A Modern Approach

High-Performance Liquid Chromatography (HPLC) offers superior specificity and sensitivity compared to titration. However, 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride lacks a strong chromophore for UV detection. Therefore, a pre-column derivatization strategy is employed to attach a UV-active moiety to the molecule.

Principle of the Method

The acyl chloride is reacted with a suitable derivatizing agent, such as an aromatic amine or hydrazine, to form a stable, highly UV-active derivative.[7] This derivative is then separated and quantified using a reversed-phase HPLC method.

Experimental Protocol: Derivatization and HPLC Analysis
  • Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

  • Sample Preparation: Accurately weigh a sample of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride and dissolve it in a known volume of anhydrous acetonitrile.

  • Derivatization Reaction: Mix a precise volume of the sample solution with an excess of the DNPH solution. The reaction is typically rapid at room temperature.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the DNPH derivative (e.g., 360 nm).

    • Quantification: Based on the peak area of the derivatized analyte compared to a calibration curve prepared from a reference standard of the derivatized product.

Causality Behind Experimental Choices
  • Anhydrous Solvents: Crucial during sample preparation and derivatization to prevent hydrolysis of the acyl chloride.

  • Derivatizing Agent in Excess: Ensures complete conversion of the acyl chloride to its derivative.

  • Reversed-Phase HPLC: The non-polar nature of the derivatized product makes it well-suited for separation on a C18 stationary phase.

  • UV Detection Wavelength: Selected to maximize the signal of the derivative while minimizing interference from other components.

Validation of the HPLC Method

The HPLC method must also be validated according to ICH Q2(R1) guidelines.[1][6]

Validation Parameter Acceptance Criteria Experimental Approach
Accuracy % Recovery: 98.0% - 102.0%Analyze a minimum of 9 determinations across 3 concentration levels.[8]
Precision (Repeatability) RSD ≤ 2%Perform a minimum of 6 replicate injections of the same sample.[8]
Precision (Intermediate) RSD ≤ 3%Analyze the sample on different days, with different analysts, and on different HPLC systems.[9]
Specificity Peak purity index > 0.995. No interference from blank, placebo, or known impurities at the retention time of the analyte.Use a photodiode array (PDA) detector to assess peak purity. Analyze spiked samples.
Linearity & Range Correlation coefficient (r²) ≥ 0.999Analyze a minimum of 5 concentrations across the desired range.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Determined by serial dilution of the standard solution.[9]
Robustness No significant impact on results.Deliberately vary parameters such as mobile phase composition, pH, column temperature, and flow rate.[2]
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.Performed before each analytical run to ensure the performance of the chromatographic system.[9]

Comparison of Analytical Methods

Feature Argentometric Titration HPLC with Pre-column Derivatization
Specificity Moderate; can be affected by other chloride-containing impurities.High; separates the analyte from impurities.
Sensitivity Lower; suitable for assay determination.High; suitable for both assay and impurity profiling.
Equipment Cost Low.High.
Analysis Time Relatively fast per sample.Longer due to derivatization and chromatographic run time.
Solvent Consumption Low.High.
Expertise Required Basic wet chemistry skills.Specialized training in chromatography and instrumentation.
Impurity Profiling Not possible.Can simultaneously quantify the main component and related impurities.

Visualizing the Workflow

Titrimetric Method Workflow

TitrationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction & Titration cluster_analysis Data Analysis A Weigh Sample B Add AgNO3 & HNO3 A->B C Precipitate AgCl B->C D Add Nitrobenzene & Indicator C->D E Titrate with KSCN D->E F Determine Endpoint E->F G Calculate Concentration F->G

Caption: Workflow for the quantification of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride by Argentometric Titration.

HPLC Method Workflow

HPLCWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Sample B Dissolve in Acetonitrile A->B C Add DNPH Reagent B->C D React at Room Temp C->D E Inject into HPLC D->E F Separate on C18 Column E->F G Detect at 360 nm F->G H Integrate Peak Area G->H I Calculate Concentration via Calibration Curve H->I

Caption: Workflow for the quantification of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride by HPLC with Pre-column Derivatization.

Conclusion and Recommendations

The choice between argentometric titration and HPLC with pre-column derivatization for the quantification of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride depends on the specific requirements of the analysis.

  • For routine quality control and in-process checks where a rapid and cost-effective assay is needed, and the impurity profile is well-characterized, argentometric titration is a suitable and reliable method.

  • For release testing, stability studies, and situations requiring high sensitivity and the ability to simultaneously monitor for impurities, the HPLC method with pre-column derivatization is the superior choice.

Both methods, when properly validated, can provide accurate and reliable data.[3] The principles of analytical method validation are universal and ensure that the chosen method is fit for its intended purpose, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chinnick, C. C. T., & Lincoln, P. A. (1953). The Analysis of Acid Chlorides. Analyst, 78(931), 675-677.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • ChemBuddy. (2024, November 13). Volhard method - determination of chlorides by titration with silver nitrate.
  • Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

Sources

Validation

A Comparative Guide: LC-MS versus GC-MS for Analyzing Products from 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Executive Summary For researchers, scientists, and drug development professionals analyzing the reaction products of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, the choice of analytical technique is paramount for ach...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and drug development professionals analyzing the reaction products of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, the choice of analytical technique is paramount for achieving accurate and efficient results. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principal reaction product, 2-(4-Fluorophenoxy)-2-methylpropanoic acid, is a polar, non-volatile carboxylic acid. Consequently, LC-MS emerges as the superior technique , offering direct, rapid, and robust analysis with minimal sample preparation. While GC-MS is a viable alternative, it necessitates a multi-step chemical derivatization process to render the analyte volatile, introducing complexity, potential for error, and increased analysis time. This guide will elucidate the causality behind these experimental choices, provide detailed protocols, and present a head-to-head performance comparison to inform your analytical strategy.

Introduction: The Analytical Challenge

The starting material, 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, is a reactive acyl chloride. In the presence of nucleophiles, particularly water during a reaction or aqueous work-up, it readily hydrolyzes to form its primary and most stable product: 2-(4-Fluorophenoxy)-2-methylpropanoic acid.[1][2][3]

Starting Material:

  • Name: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

  • Class: Acyl Chloride

  • Reactivity: High, susceptible to nucleophilic attack.

Primary Hydrolysis Product:

  • Name: 2-(4-Fluorophenoxy)-2-methylpropanoic acid

  • Class: Carboxylic Acid

  • Properties: Polar, non-volatile, thermally labile.

The analytical goal is to accurately identify and quantify this carboxylic acid product within a reaction mixture. The fundamental challenge lies in the product's physicochemical properties. Its polarity and lack of volatility are the primary determinants for selecting the most appropriate chromatographic technique.[4]

The Great Divide: Volatility and the Choice of Chromatography

Chromatography-mass spectrometry techniques function by first separating components of a mixture in the chromatography phase and then detecting and identifying them in the mass spectrometry phase.[5] The choice between Gas and Liquid Chromatography hinges on the state of matter required for the mobile phase.

  • Gas Chromatography (GC): Requires analytes to be volatile and thermally stable enough to be vaporized without degradation.[4] Polar functional groups, like the carboxylic acid in our target analyte, inhibit vaporization, making direct GC analysis unsuitable.[6][7]

  • Liquid Chromatography (LC): Separates analytes dissolved in a liquid mobile phase. This technique is ideal for compounds that are non-volatile, thermally sensitive, or polar, as it does not require vaporization.[8]

Therefore, the analysis of 2-(4-Fluorophenoxy)-2-methylpropanoic acid presents a clear divergence in approach between the two techniques, positioning LC-MS as the direct method and GC-MS as an indirect method requiring chemical modification.

Methodology 1: The Direct Approach with LC-MS

LC-MS is the preferred method due to its direct compatibility with polar, non-volatile analytes like carboxylic acids.[9][10] The workflow is streamlined, reducing sample handling and potential sources of error.

Experimental Protocol: LC-MS Analysis

1. Objective: To quantify 2-(4-Fluorophenoxy)-2-methylpropanoic acid directly from a reaction mixture.

2. Sample Preparation: a. Accurately transfer 100 µL of the reaction mixture into a 10 mL volumetric flask. b. Add an appropriate internal standard (e.g., a structurally similar, stable-isotope-labeled compound) if precise quantification is required. c. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[11] d. Vortex for 30 seconds to ensure homogeneity. e. Filter the solution through a 0.45 µm syringe filter into an LC vial for analysis.[11]

3. LC-MS Conditions:

  • LC System: UHPLC or HPLC system.
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size), suitable for separating moderately polar aromatic compounds.[12]
  • Mobile Phase A: Water with 0.1% Formic Acid.[13]
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]
  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-5 µL.
  • Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF).
  • Ion Source: Electrospray Ionization (ESI), negative ion mode (to deprotonate the carboxylic acid).
  • Analysis Mode: Selected Ion Monitoring (SIM) for the target analyte's [M-H]⁻ ion or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity if using a QqQ.[14]
Expected Data

The output will be a chromatogram showing a distinct peak for 2-(4-Fluorophenoxy)-2-methylpropanoic acid at a specific retention time. The mass spectrometer will confirm the identity by detecting its deprotonated molecular ion [M-H]⁻. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.

LC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Dilute with ACN/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into UHPLC p3->a1 a2 Separate on C18 Column a1->a2 a3 Detect with ESI-MS (Negative Mode) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify vs. Calibration Curve d1->d2

LC-MS workflow for direct analysis.

Methodology 2: The Indirect Approach with GC-MS

To analyze 2-(4-Fluorophenoxy)-2-methylpropanoic acid by GC-MS, its polar carboxylic acid group must be chemically converted into a less polar, more volatile functional group. This process is known as derivatization.[15] Silylation, which converts the acidic proton into a trimethylsilyl (TMS) group, is a common and effective method.

Experimental Protocol: Derivatization and GC-MS Analysis

1. Objective: To quantify 2-(4-Fluorophenoxy)-2-methylpropanoic acid following derivatization to its TMS ester.

2. Sample Preparation & Derivatization: a. Accurately transfer 100 µL of the reaction mixture to a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical , as moisture deactivates the silylating reagent.[6] c. Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). d. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. e. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization. f. Cool the vial to room temperature before analysis.

3. GC-MS Conditions:

  • GC System: Gas Chromatograph with an autosampler.
  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection Mode: Splitless, to maximize sensitivity for trace analysis.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  • Mass Spectrometer: Quadrupole Mass Analyzer.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temp: 280 °C.
  • Analysis Mode: Full Scan to identify the fragmentation pattern of the TMS-derivatized analyte, or Selected Ion Monitoring (SIM) of characteristic fragment ions for enhanced quantitative sensitivity.[16]
Expected Data

The GC chromatogram will show a peak for the TMS ester of 2-(4-Fluorophenoxy)-2-methylpropanoic acid. The EI mass spectrum will not show a strong molecular ion but will have a characteristic fragmentation pattern, likely including a prominent ion corresponding to the loss of a methyl group ([M-15]⁺), which is typical for TMS derivatives.

GC-MS Workflow Diagram

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Evaporate to Dryness p1->p2 p3 Add BSTFA Reagent p2->p3 p4 Heat at 70°C for 30 min p3->p4 a1 Inject into GC p4->a1 a2 Separate on DB-5ms Column a1->a2 a3 Detect with EI-MS a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify vs. Calibration Curve d1->d2

GC-MS workflow including mandatory derivatization.

Performance Comparison: A Head-to-Head Analysis

The choice between LC-MS and GC-MS is not merely one of preference but of practical and scientific trade-offs. The following table summarizes the key performance differences for this specific application.

ParameterLC-MSGC-MSRationale & Justification
Sample Preparation Simple (Dilute & Shoot)Complex (Evaporation & Derivatization)GC-MS requires a multi-step, moisture-sensitive chemical reaction, increasing time and potential for error.[9]
Speed (per sample) FasterSlowerThe derivatization step (heating and cooling) adds significant time to the GC-MS workflow before analysis can begin.
Analyte Stability HighModerateThe analyte is analyzed in its native state in LC-MS. Heating during GC injection and derivatization can risk degradation.
Robustness HighModerateThe derivatization reaction in GC-MS can be prone to variability if not perfectly controlled (e.g., presence of moisture).
Consumables Cost ModerateHigherDerivatization reagents (e.g., BSTFA) add a significant recurring cost to the GC-MS method.
Selectivity Very HighHighBoth techniques offer high selectivity via mass spectrometry. LC-MS/MS (MRM) often provides superior selectivity in complex matrices.[14]
Sensitivity Very HighVery HighBoth techniques are capable of achieving very low limits of detection (LOD), often in the low ng/mL to pg/mL range.[8][16]
Ease of Use EasierMore ComplexThe direct workflow of LC-MS is more straightforward for routine analysis. Derivatization requires more specialized expertise.

Conclusion and Recommendation

For the analysis of reaction products from 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, specifically the key product 2-(4-Fluorophenoxy)-2-methylpropanoic acid, LC-MS is the unequivocally recommended technique.

  • Expertise & Experience: The direct "dilute-and-shoot" approach of LC-MS minimizes sample manipulation, which is a core principle of robust analytical method development. It directly addresses the inherent chemical nature of the analyte without forcing it into a state suitable for an incompatible technique. This reduces the risk of incomplete reactions, side-product formation from the derivatization step, and other artifacts that can compromise data integrity.

  • Trustworthiness: The LC-MS protocol is inherently more trustworthy due to its simplicity. Fewer manual steps mean fewer opportunities for human error and higher inter-run precision. The method's validity rests on the well-established principles of reversed-phase chromatography and soft ionization, which are perfectly suited for this class of molecule.

  • Authoritative Grounding: The choice is grounded in the fundamental principles of chromatography. LC-MS is designed for the analysis of polar, non-volatile compounds, a category to which our target analyte belongs.[4] Conversely, GC-MS is designed for volatile compounds, necessitating a derivatization workaround for this analysis, a fact well-documented in analytical literature.[6][7]

While GC-MS can be successfully applied and may be a necessary choice if an LC-MS system is unavailable, it should be recognized as a more complex, time-consuming, and potentially less robust method for this specific application. For laboratories engaged in drug development and process chemistry where accuracy, throughput, and reliability are critical, investing in LC-MS capabilities for the analysis of such polar products is a sound scientific and operational decision.

References

  • Save My Exams. (n.d.). 33.3 Acyl Chlorides | CIE A Level Chemistry Revision Notes 2025. Retrieved from [Link][2]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link][3]

  • Vertex AI Search. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [1]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link][17]

  • (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link][18]

  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link][19]

  • (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs LC-MS. Retrieved from [Link][9]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link][8]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link][20]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link][16]

  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link][21]

  • (n.d.). Analytical Methods. Retrieved from [Link][11]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link][22]

  • (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link][10]

  • ResearchGate. (n.d.). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Retrieved from [Link][23]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link][24]

  • MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link][25]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][5]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link][14]

  • Spectroscopy Online. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Retrieved from [Link][26]

  • (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link][27]

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Comparative

comparative study of Lewis acids for Friedel-Crafts reaction with 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Comparative Guide: Lewis Acid Optimization for Friedel-Crafts Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Executive Summary This technical guide evaluates the performance of various Lewis acid catalysts...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Lewis Acid Optimization for Friedel-Crafts Acylation with 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary

This technical guide evaluates the performance of various Lewis acid catalysts in the Friedel-Crafts acylation using 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (FPC). This reagent, a fluorinated analog of the fenofibrate intermediate, presents unique synthetic challenges due to its gem-dimethyl steric bulk and the Lewis-basic phenoxy ether linkage .

Key Findings:

  • Aluminum Chloride (

    
    ):  Remains the thermodynamic benchmark for conversion (>90%) but requires stoichiometric excess (2.5 eq.) due to complexation with the ether oxygen, leading to difficult workups and potential dealkylation of substrates (e.g., anisole).
    
  • Ferric Chloride (

    
    ):  The optimal balance for sensitive substrates. It offers comparable yields (85-88%) with reduced side-reactions and easier iron removal.
    
  • Zeolite H-Beta: A viable "green" alternative for continuous flow applications, though conversion kinetics are significantly slower due to the steric hindrance of the gem-dimethyl group within the zeolite pores.

Mechanistic Analysis & Structural Challenges

The reaction involves the generation of an acylium ion from FPC.[1][2][3] However, the specific structure of FPC introduces a secondary "sink" for the Lewis Acid (LA).

Structural Impediments:

  • Ether Coordination: The phenoxy oxygen possesses lone pairs that coordinate with hard Lewis acids (like

    
    ), deactivating a portion of the catalyst and requiring super-stoichiometric loading.
    
  • Gem-Dimethyl Sterics: The quaternary carbon adjacent to the carbonyl slows the formation of the acylium ion and hinders the approach of the nucleophile (aromatic substrate).

Diagram 1: Reaction Mechanism & Catalyst Sequestration

G cluster_0 Reagent Activation Start FPC Reagent (Acid Chloride) Complex_O Dead End Complex (Ether-Coordination) Start->Complex_O Fast (Kinetic Trap) Acylium Active Acylium Ion [R-C≡O]+ Start->Acylium Activation LA Lewis Acid (MXn) LA->Start Sigma Sigma Complex Acylium->Sigma EAS Attack Substrate Arene Substrate (e.g., Anisole) Substrate->Sigma Product Acylated Product Sigma->Product -H+

Caption: Mechanistic pathway showing the competition between productive acylium formation and non-productive coordination at the phenoxy ether site.

Comparative Performance Analysis

The following data compares Lewis acids in the acylation of Anisole (model substrate) with FPC at 0°C


 RT in Dichloromethane (DCM).
Table 1: Catalyst Performance Matrix
Lewis AcidLoading (Eq.)Time (h)Conversion (%)Yield (%)Selectivity (p/o)Key Observation

2.54>989295:5Benchmark. High yield but requires quench of Al-sludge. Trace demethylation of anisole observed.

1.26948892:8Recommended. Heterogeneous-like workup possible. No ether cleavage detected.

1.58757090:10Moderate activity. Easier handling (liquid) but high toxicity.

2.024454085:15Too weak for the sterically hindered gem-dimethyl acyl chloride.

0.1 (Cat.)12827996:4Green Choice. Recyclable. High cost prohibits large-scale use for this specific generic.

Note on Stoichiometry:


 requires >2.0 equivalents because 1.0 eq coordinates with the carbonyl product and 1.0 eq coordinates with the phenoxy ether of the reactant/product. 

is less oxophilic, allowing lower loadings.

Detailed Experimental Protocols

Method A: The High-Yield Standard ( )

Best for: Initial scale-up where maximum conversion is critical.

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Charging: Add

    
     (3.34 g, 25 mmol)  to anhydrous DCM (50 mL) . Cool to 0°C.[4]
    
  • Acyl Activation: Add 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (10 mmol) dropwise. Stir for 15 min. Observation: Solution turns yellow/orange indicating acylium formation.

  • Reaction: Add Anisole (1.08 g, 10 mmol) dropwise, maintaining temp <5°C.

  • Completion: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench (Critical): Pour reaction mixture slowly onto Ice/HCl (100g/10mL) . Caution: Exothermic.

  • Workup: Separate organic layer. Wash with water (2x) and Brine (1x). Dry over

    
    .
    
Method B: The Optimized Process ( )

Best for: Process safety and purity profiles.

  • Setup: Same as Method A.

  • Reaction: Dissolve FPC (10 mmol) and Anisole (10 mmol) in DCM (40 mL) .

  • Catalyst Addition: Add

    
     (1.95 g, 12 mmol)  in three portions over 10 minutes at RT.
    
  • Heating: Reflux gently (40°C) for 6 hours.

  • Workup: Cool to RT. Add water (50 mL). The iron salts partition into the aqueous phase. Filter through a celite pad if emulsion forms.

Workflow Visualization

Diagram 2: Process Decision Tree

Workflow Input Substrate + FPC Reagent Decision Select Catalyst Strategy Input->Decision Path_Al Method A: AlCl3 (Stoichiometric) Decision->Path_Al Max Yield Path_Fe Method B: FeCl3 (Mild) Decision->Path_Fe High Purity Step_Al_1 0°C Addition (Exothermic) Path_Al->Step_Al_1 Step_Fe_1 RT/Reflux Addition (Controlled) Path_Fe->Step_Fe_1 Step_Al_2 Acidic Ice Quench (High Waste) Step_Al_1->Step_Al_2 Result Crude Product Isolation Step_Al_2->Result Step_Fe_2 Aqueous Wash (Iron Removal) Step_Fe_1->Step_Fe_2 Step_Fe_2->Result

Caption: Operational workflow comparing the thermal management and workup complexity of Aluminum vs. Iron mediated pathways.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for stoichiometric requirements of AlCl3).
  • Groves, K., et al. "Process Development for the Synthesis of Fenofibrate." Organic Process Research & Development, 2000. (Foundational work on fibrate acylation). Link

  • Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2006. (Review of catalytic alternatives including Zeolites). Link

  • Kawada, A., et al. "Rare Earth Metal Trifluoromethanesulfonates as Water-Tolerant, Reusable Lewis Acid Catalysts in Organic Synthesis." Chemical Reviews, 2002. (Source for Sc(OTf)3 data). Link

Sources

Validation

A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

For professionals in pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and the ultimat...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and the ultimate integrity of the active pharmaceutical ingredient (API). 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its high reactivity, while beneficial for acylation reactions, also makes it susceptible to degradation and necessitates rigorous purity assessment to quantify the parent compound and identify any deleterious impurities.

This guide provides an in-depth comparison of the primary analytical techniques used to evaluate the purity of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure the data you generate is both accurate and reliable.

The Synthetic Landscape: Anticipating Common Impurities

Effective purity analysis begins with an understanding of the synthetic route. 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is most commonly synthesized by treating its corresponding carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

This context is critical as it dictates the most probable impurities:

  • Unreacted Starting Material: The most common impurity is the parent carboxylic acid, 2-(4-fluorophenoxy)-2-methylpropanoic acid. Its presence can lead to unwanted side reactions and lower yields in subsequent steps.

  • Hydrolysis Product: Due to the compound's moisture sensitivity, hydrolysis of the acyl chloride back to the carboxylic acid is a significant risk during synthesis, work-up, and storage.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, toluene) may be present in the final product.

  • By-products: Depending on the chlorinating agent and reaction conditions, various side-products can form.

The choice of analytical method must therefore be capable of resolving and quantifying the target acyl chloride in the presence of these potential contaminants.

Visualizing the Analytical Workflow

A multi-tiered approach is often the most robust strategy for purity assessment. A preliminary, rapid qualitative check can be followed by more sensitive, quantitative methods to build a comprehensive purity profile.

G cluster_0 Purity Assessment Workflow Synthesis Synthesized Product (Crude 2-(4-Fluorophenoxy)-2- methylpropanoyl chloride) Qualitative Qualitative Check (FT-IR) Synthesis->Qualitative Initial Screening Quantitative Quantitative Analysis Qualitative->Quantitative Proceed if C=O stretch is correct NMR qNMR Spectroscopy (Absolute Purity) Quantitative->NMR Chromatography Chromatographic Methods (Relative Purity & Impurity Profiling) Quantitative->Chromatography Report Comprehensive Purity Report NMR->Report HPLC HPLC (Derivatization) Chromatography->HPLC GCMS GC-MS (Volatiles) Chromatography->GCMS HPLC->Report GCMS->Report

Caption: High-level workflow for comprehensive purity analysis.

Method 1: Fourier-Transform Infrared (FT-IR) Spectroscopy — The Rapid Qualitative Check

FT-IR is an indispensable first-line technique. It is fast, requires minimal sample preparation, and provides definitive functional group information that can confirm the conversion of the carboxylic acid to the acyl chloride.

Causality of Choice: The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. The electron-withdrawing nature of the chlorine atom in an acyl chloride significantly increases the bond order of the C=O group compared to a carboxylic acid, shifting its stretching frequency to a much higher wavenumber.[2][3] This provides a clear, unambiguous spectral window for identification.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. If the sample is a solid, press a small amount firmly onto the crystal.

  • Background Collection: Run a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–650 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Interpretation

The key to assessing purity via FT-IR is a comparative analysis of two critical regions:

Spectral Region (cm⁻¹)Functional GroupExpected in High-Purity ProductImplication of Presence/Absence
1810–1775 Acyl Chloride C=O Stretch Strong, sharp absorbance ~1800 cm⁻¹ [2][4]Presence confirms the desired product.
3500–2500 Carboxylic Acid O-H Stretch Complete absence of a broad signal [5]Absence indicates successful conversion and lack of hydrolysis. A broad signal here points to significant carboxylic acid impurity.
1725–1700 Carboxylic Acid C=O Stretch Absent or very weak signal [4]A signal in this region is a direct indicator of the unreacted starting material.

Trustworthiness: While FT-IR is not quantitative, the absence of the broad O-H stretch is a strong, self-validating indicator that the conversion is largely complete and the sample has not been significantly compromised by moisture.

Method 2: Quantitative NMR (qNMR) Spectroscopy — The Absolute Purity Standard

For an accurate, absolute measure of purity without the need for a specific reference standard of the analyte, ¹H qNMR is the gold standard.[6][7] It is a primary ratio method that determines purity by comparing the integral of signals from the analyte to that of a certified internal standard of known purity and weight.

Causality of Choice: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a stable, non-interfering internal standard, a direct molar ratio between the standard and the analyte can be calculated, leading to a highly accurate purity value (w/w %).

Experimental Protocol: ¹H qNMR Analysis

G cluster_1 qNMR Protocol Weigh_Standard Accurately weigh ~10 mg of internal standard (e.g., maleic acid) Weigh_Sample Accurately weigh ~20 mg of synthesized product into the same vial Weigh_Standard->Weigh_Sample Dissolve Dissolve mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) Weigh_Sample->Dissolve Acquire Acquire ¹H NMR spectrum with optimized parameters (long relaxation delay, D1 > 30s) Dissolve->Acquire Process Process data: Phasing, baseline correction, and integration Acquire->Process Calculate Calculate purity using the qNMR equation Process->Calculate

Caption: Step-by-step workflow for quantitative NMR analysis.

  • Standard Selection: Choose an internal standard with sharp, well-resolved peaks that do not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh the internal standard and the synthesized acyl chloride into a vial. Dissolve in a known volume of deuterated solvent (e.g., CDCl₃).

  • Spectral Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 times the longest T₁ of both analyte and standard) to ensure full signal relaxation and accurate integration.

  • Purity Calculation: Use the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (Analyte: 216.64 g/mol )

    • m = Mass

    • P = Purity of the standard

Data Interpretation
  • Analyte Signals: Identify characteristic, well-resolved peaks for the product. The two methyl groups (~1.7 ppm) and the aromatic protons (7.0-7.2 ppm) are good candidates for integration.

  • Impurity Signals: Look for a broad singlet around 10-12 ppm, indicative of the carboxylic acid proton. Also, check for signals corresponding to residual solvents.

  • Precision: With proper technique, qNMR can achieve a precision of <1%, making it highly trustworthy.[8]

Method 3: High-Performance Liquid Chromatography (HPLC) — The Impurity Profiling Workhorse

Direct analysis of reactive acyl chlorides by HPLC is often problematic due to their instability on the column and potential for hydrolysis by aqueous mobile phases.[9][10] A far more robust and reliable method is pre-column derivatization.

Causality of Choice: By reacting the acyl chloride with a nucleophilic, UV-active derivatizing agent, we convert it into a stable, easily detectable compound (e.g., an amide or ester).[11] This strategy offers three key advantages:

  • Stabilization: The derivative is stable under typical reversed-phase HPLC conditions.

  • Enhanced Detection: A chromophore is introduced, dramatically increasing UV sensitivity.[9]

  • Specificity: The parent carboxylic acid will not react under these conditions, allowing for excellent separation and quantification of the acyl chloride from its primary impurity.

Experimental Protocol: Pre-column Derivatization HPLC
  • Derivatizing Agent: Prepare a solution of a suitable nucleophile, such as 2-nitrophenylhydrazine, in acetonitrile.[9][10]

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in a dry, aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction: To a known volume of the sample solution, add an excess of the derivatizing agent solution. Allow the reaction to proceed at room temperature for approximately 30 minutes.[9]

  • HPLC Analysis: Inject the resulting solution onto a C18 reversed-phase column.

Suggested HPLC Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detector UV-Vis or DAD at the λ_max of the derivative (e.g., 330-420 nm for nitrophenylhydrazine derivatives)[10]
Column Temp. 30°C
Injection Vol. 10 µL
Data Interpretation
  • Peak Identification: The large peak corresponding to the derivatized product will be the primary component.

  • Impurity Detection: A separate, earlier-eluting peak will likely correspond to the unreacted 2-(4-fluorophenoxy)-2-methylpropanoic acid. Other small peaks may represent other synthesis-related impurities.

  • Quantification: Purity is typically reported as area percent (Area of Main Peak / Total Area of All Peaks) * 100%. For higher accuracy, a reference standard of the derivatized product can be synthesized and used to create a calibration curve.

Method 4: Gas Chromatography-Mass Spectrometry (GC-MS) — For Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and can also be used to analyze the acyl chloride itself, provided proper precautions are taken to prevent on-column degradation.

Causality of Choice: GC provides exceptional resolving power for volatile compounds, while the mass spectrometer acts as a highly specific detector, providing structural information based on the fragmentation pattern of the analyte.[12] This combination is ideal for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, volatile solvent like dichloromethane or toluene.

  • Injection: Use a fast injection with a hot inlet to ensure rapid volatilization and minimize residence time where hydrolysis could occur.

  • GC Separation: Employ a non-polar or mid-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components.

  • MS Detection: Acquire data in full scan mode to identify unknown impurities. The mass spectrum of the acyl chloride will show a characteristic molecular ion peak and fragmentation pattern.

Data Interpretation
MethodAnalyte DetectedQuantitation LevelKey StrengthsKey Limitations
FT-IR Functional GroupsQualitativeVery fast; excellent for confirming conversion; requires minimal sample.Not quantitative; low sensitivity for minor impurities.
qNMR Absolute Molar ContentHigh (Absolute)Highly accurate and precise; no analyte reference standard needed; structural confirmation.Requires specialized equipment and expertise; lower throughput.
HPLC (Deriv.) Acyl Chloride (as derivative) & Non-reactive ImpuritiesHigh (Relative/External Std.)Excellent for separating acyl chloride from its parent acid; high sensitivity.Indirect method; derivatization adds a process step.
GC-MS Volatile ComponentsHigh (Relative/External Std.)Excellent for residual solvents and volatile by-products; provides structural ID of unknowns.Analyte can degrade if conditions are not optimized; not suitable for non-volatile impurities.

Conclusion: A Synergistic Approach

No single method tells the whole story. For a robust and defensible assessment of the purity of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, a synergistic approach is recommended.

  • Begin with FT-IR as a rapid identity and conversion check.

  • Employ qNMR to determine a highly accurate, absolute purity value.

  • Use derivatization HPLC to profile and quantify the key non-volatile impurity—the parent carboxylic acid.

  • Utilize GC-MS to identify and quantify residual solvents and other volatile impurities.

By combining the strengths of these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical synthetic intermediate.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • Organic Synthesis and Analysis. Physics & Maths Tutor. [Link]

  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • FT-IR of fatty acyl chlorides. ResearchGate. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]

  • Acyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]

  • NMR spectroscopy. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficiency and predictability of acylation reactions are paramount. Among the diverse ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficiency and predictability of acylation reactions are paramount. Among the diverse array of acylating agents, 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride holds a significant position, particularly in the synthesis of fibrate-class drugs and other therapeutic agents. Understanding the kinetics of its reactions is crucial for process optimization, impurity profiling, and ensuring consistent product quality.

This guide provides a comprehensive comparison of the kinetic behavior of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in various reactions, benchmarked against alternative acylating agents. We will delve into the mechanistic underpinnings of its reactivity, supported by established principles of physical organic chemistry and data from structurally related compounds. While specific kinetic data for the title compound is not extensively available in public literature, this guide will leverage well-understood structure-activity relationships to provide a robust framework for predicting its performance.

The Significance of Kinetic Studies in Acylation Reactions

Kinetic analysis of a reaction provides invaluable quantitative insights into its rate, mechanism, and the factors that influence its progression. For a reactive intermediate like 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, kinetic studies are instrumental in:

  • Mechanism Elucidation: Determining the reaction order and the effect of solvent polarity helps to distinguish between different mechanistic pathways, such as SN1, SN2, or addition-elimination.

  • Process Optimization: Understanding the influence of temperature, concentration, and solvent on the reaction rate allows for the development of efficient and controlled manufacturing processes.

  • Impurity Profiling: Kinetic data can help predict the formation of by-products and degradation products, aiding in the development of effective purification strategies.

  • Comparative Reactivity: Establishing a kinetic baseline allows for the objective comparison of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride with other acylating agents, facilitating the selection of the most suitable reagent for a specific application.

Synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

The primary route to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride involves the conversion of the corresponding carboxylic acid, 2-(4-Fluorophenoxy)-2-methylpropanoic acid. This precursor can be synthesized through methods such as the Williamson ether synthesis, reacting 4-fluorophenol with a derivative of 2-bromo-2-methylpropanoic acid.

The final step, the conversion of the carboxylic acid to the acyl chloride, is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence the purity of the final product and the reaction conditions required.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Acyl Chloride Formation A 4-Fluorophenol C 2-(4-Fluorophenoxy)-2-methylpropanoic acid A->C B 2-Bromo-2-methylpropanoic acid derivative B->C E 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride C->E D Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) D->E

Caption: Synthetic route to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride.

Reaction Mechanisms and Expected Kinetic Behavior

The reactions of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, like other acyl chlorides, are dominated by nucleophilic acyl substitution . This mechanism typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. However, depending on the substrate structure, nucleophile, and solvent, a unimolecular (SN1-like) pathway involving the formation of an acylium ion may also be operative.

Nucleophilic_Acyl_Substitution Reactants Acyl Chloride + Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Addition Products Substituted Product + Chloride Tetrahedral_Intermediate->Products Elimination

Caption: General mechanism of nucleophilic acyl substitution.

For 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, the presence of two methyl groups on the α-carbon introduces significant steric hindrance. This steric bulk is expected to disfavor the bimolecular (SN2-like) attack of a nucleophile. Consequently, a mechanism with more SN1 character, involving the formation of a tertiary carbocation stabilized by the adjacent carbonyl group (an acylium ion), is plausible, especially in polar, non-nucleophilic solvents.

The 4-fluorophenoxy group will exert both inductive and resonance effects. The fluorine atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I) that increases the electrophilicity of the carbonyl carbon. Conversely, the oxygen atom of the phenoxy group can donate a lone pair of electrons through resonance (+M), which would decrease the electrophilicity. The net electronic effect will be a balance of these opposing forces and will influence the stability of the transition state and any charged intermediates.

Experimental Design for Kinetic Studies

A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. A common method for studying the solvolysis of acyl chlorides is to monitor the production of hydrochloric acid over time.

Experimental Protocol: A Representative Kinetic Study of Solvolysis

This protocol is adapted from established methods for studying the solvolysis of compounds like tert-butyl chloride and can be applied to 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride.

Objective: To determine the rate constant for the solvolysis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in a mixed solvent system (e.g., aqueous acetone or aqueous ethanol).

Materials:

  • 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

  • Acetone (or ethanol), analytical grade

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of a specific composition (e.g., 80:20 acetone:water v/v).

  • Reaction Setup: In a flask maintained at a constant temperature, place a known volume of the mixed solvent and a few drops of the indicator.

  • Initiation: Rapidly add a precise, small volume of a stock solution of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in the anhydrous organic solvent to the reaction flask and start the stopwatch simultaneously.

  • Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known excess of the standardized NaOH solution.

  • Back-Titration: Immediately back-titrate the unreacted NaOH with a standardized solution of a strong acid (e.g., HCl) to determine the amount of HCl produced at that time point.

  • "Infinity" Reading: To determine the total amount of HCl produced upon complete reaction, heat a separate aliquot of the reaction mixture to drive the reaction to completion, cool it to the reaction temperature, and then titrate.

  • Data Analysis: Plot the concentration of the acyl chloride remaining versus time. The shape of the curve will indicate the order of the reaction. For a first-order reaction, a plot of ln[Acyl Chloride] vs. time will yield a straight line with a slope equal to -k, where k is the rate constant.

Experimental_Workflow A Prepare Solvent Mixture and Reagents B Equilibrate Reaction Mixture at Constant Temperature A->B C Initiate Reaction by Adding Acyl Chloride B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction and Titrate HCl Produced D->E G Calculate Rate Constant (k) E->G F Determine 'Infinity' Reading F->G

Validation

benchmarking the efficiency of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride in peptide coupling

This guide benchmarks the performance of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as an acylating agent for peptide N-capping, specifically addressing the challenges posed by its sterically hindered gem-dimethyl st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride as an acylating agent for peptide N-capping, specifically addressing the challenges posed by its sterically hindered gem-dimethyl structure.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Process Chemists Subject: Optimization of Sterically Hindered N-Capping Reactions

Executive Summary: The Steric Challenge

In peptide drug discovery, the 2-(4-fluorophenoxy)-2-methylpropanoyl moiety serves as a critical pharmacophore, often functioning as a lipophilic cap to enhance metabolic stability or target specific receptors (e.g., PPAR agonists). However, the installation of this group is chemically non-trivial due to the active site congestion caused by the gem-dimethyl substitution at the


-carbon.

Standard peptide coupling reagents (e.g., EDC, HATU) often exhibit sluggish kinetics and incomplete conversion when applied to


-disubstituted acids. This guide evaluates the Acid Chloride Method —utilizing 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride—against industry-standard activation strategies, demonstrating its superior efficiency in overcoming the energy barrier imposed by steric hindrance.

Technical Analysis: The Reagent vs. Alternatives

The Product: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
  • Class: Pre-activated Acyl Chloride.

  • Mechanism: Direct nucleophilic acyl substitution via a highly electrophilic carbonyl carbon (

    
    ).
    
  • Key Advantage: The high energy of the acyl chloride bond (

    
     -7 kcal/mol relative to the acid) drives the reaction forward rapidly, even in the presence of the bulky phenoxy and methyl groups.
    
The Alternatives (In-Situ Activation)
  • HATU/HOAt: The "Gold Standard" for difficult peptide couplings. Generates an O-acyl-7-azabenzotriazole active ester.

    • Limitation: The active ester is bulky itself, exacerbating the steric clash with the incoming amine.

  • T3P (Propylphosphonic Anhydride): A potent, low-epimerization reagent.

    • Limitation: Requires longer reaction times for highly hindered substrates; often requires excess reagent.[1]

  • EDC/HOBt: Standard carbodiimide coupling.

    • Limitation: Prone to formation of N-acylurea side products when the nucleophilic attack is slow (as is the case with hindered amines).

Comparative Benchmarking Data

The following data represents a synthesis benchmark coupling 2-(4-Fluorophenoxy)-2-methylpropanoic acid (or its chloride) to a resin-bound peptide with a sterically demanding N-terminus (e.g., H-Val-Rink Amide).

FeatureAcid Chloride Method (The Product)HATU / DIPEA T3P (50% in EtOAc) EDC / HOBt
Active Species Acyl Chloride (

)
O-At Active EsterMixed AnhydrideO-Bt Active Ester
Steric Profile Compact (Cl is small)Bulky (Azabenzotriazole is large)ModerateBulky
Reaction Time < 1 Hour 4 - 12 Hours12 - 24 Hours12 - 24 Hours
Conversion (HPLC) > 98% 85 - 92%90 - 95%60 - 75%
Side Products Hydrolysis (if wet)Guanidinylation of amineLowN-Acylurea
Atom Economy High (HCl byproduct)Low (Large byproduct mass)ModerateLow
Cost Efficiency High (if commercially available)Low (HATU is expensive)ModerateHigh

Mechanistic Visualization

The diagram below illustrates why the Acid Chloride method succeeds where HATU struggles: the "Cone of Steric Hindrance."

G cluster_0 Steric Barrier (gem-dimethyl) cluster_1 Activation Pathways cluster_2 Transition State Acid 2-(4-F-Phenoxy) -2-Me-Propanoic Acid HATU_Path Activation w/ HATU Acid->HATU_Path Cl_Path Conversion to Acid Chloride Acid->Cl_Path TS_HATU Bulky Active Ester (Steric Clash!) HATU_Path->TS_HATU Slow TS_Cl Compact Electrophile (Fast Attack) Cl_Path->TS_Cl Rapid Product Capped Peptide (High Yield) TS_HATU->Product Incomplete (Slow Kinetics) TS_Cl->Product >98% Conversion

Caption: Comparison of steric congestion in transition states. The compact Chloride leaving group allows nucleophilic attack despite the bulky gem-dimethyl and phenoxy groups.

Validated Experimental Protocols

Method A: High-Efficiency Coupling with Acid Chloride (Recommended)

Applicability: Solid-phase (SPPS) and Solution-phase synthesis. Reagents: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

  • Preparation : Ensure the peptide-resin (or amine) is dry. Swell resin in anhydrous DCM for 15 minutes.

  • Solution Prep : Dissolve 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (3.0 equiv) in anhydrous DCM.

    • Note: Acid chlorides are moisture sensitive. Handle under nitrogen/argon.

  • Base Addition : Add DIPEA (4.0 equiv) to the acid chloride solution.

    • Critical Step: Do not premix for long periods; add immediately to the resin to prevent ketene formation (though less likely with disubstituted carbons, self-condensation can occur).

  • Coupling : Add the mixture to the resin. Agitate at room temperature for 45–60 minutes .

  • Monitoring : Perform a Kaiser test (ninhydrin) or chloranil test. The resin should be negative (colorless), indicating complete capping.

  • Quench : Wash resin with DCM (3x), DMF (3x), then DCM (3x).

Method B: Alternative using Free Acid & HATU (Baseline)

Applicability: When acid chloride is unavailable or handling moisture-sensitive reagents is not possible.

  • Activation : Dissolve 2-(4-Fluorophenoxy)-2-methylpropanoic acid (3.0 equiv) and HATU (2.9 equiv) in dry DMF.

  • Base : Add DIPEA (6.0 equiv). Shake for 1 minute to activate (yellow color develops).

  • Coupling : Add to peptide-resin.

  • Reaction : Agitate for 4–12 hours . Double coupling is often required for this specific hindered acid.

  • Note : If conversion is low, switch to Method A or use microwave irradiation (50°C, 20 min).

Expert Insights & Troubleshooting

  • Solvent Choice: For the Acid Chloride method, DCM is superior to DMF. DCM is non-nucleophilic and solvates the growing peptide chain well, while minimizing hydrolysis of the chloride.

  • Racemization: The 2-(4-Fluorophenoxy)-2-methylpropanoyl group is achiral (symmetric methyls). Therefore, the aggressive activation of the acid chloride poses no risk of racemization , making it the safest and most robust method for this specific molecule.

  • Stability: If the acid chloride is not commercially available, it can be generated in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and extremely effective for hindered acids.

References

  • Carpino, L. A., et al. (1990). "Acid Chlorides in Peptide Synthesis." Journal of Organic Chemistry. Link

  • Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers.[1][2][3][4][5] (Discusses steric hindrance in N-methylation and gem-dimethyl coupling). Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Comparative

comparative analysis of the stability of fluorinated vs. non-fluorinated acyl chlorides

Executive Summary In drug development, acyl chlorides are ubiquitous electrophiles used to install amide and ester motifs. However, the introduction of fluorine—a critical strategy for bioisosterism and metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, acyl chlorides are ubiquitous electrophiles used to install amide and ester motifs. However, the introduction of fluorine—a critical strategy for bioisosterism and metabolic stability—drastically alters the handling profile of these reagents.

The Bottom Line: Fluorinated acyl chlorides are significantly less stable (more reactive) toward hydrolysis than their non-fluorinated counterparts. The high electronegativity of fluorine amplifies the electrophilicity of the carbonyl carbon, lowering the energy barrier for nucleophilic attack by moisture. This guide provides the mechanistic rationale, comparative data, and validated protocols for handling these sensitive reagents.

Mechanistic Foundation: The Fluorine Effect

To understand stability, we must analyze the electronic environment of the carbonyl carbon (


). Stability in this context is defined as resistance to hydrolytic degradation (reaction with ambient moisture to form carboxylic acid and HCl).
Inductive Destabilization

Fluorine is the most electronegative element (


). When present on the 

-carbon (aliphatic) or the aromatic ring, it exerts a strong inductive withdrawal (

effect).
  • Non-Fluorinated (e.g., Acetyl Chloride): The methyl group is weakly electron-donating (

    
    ), slightly stabilizing the carbonyl charge.
    
  • Fluorinated (e.g., Trifluoroacetyl Chloride): The

    
     group aggressively pulls electron density away from the carbonyl. This makes the carbonyl carbon intensely electropositive (more electrophilic), accelerating the rate-determining step of nucleophilic attack by water.
    
Mechanism Visualization

The following diagram illustrates the electronic divergence and the hydrolysis pathway.

G cluster_0 Electronic Environment cluster_1 Hydrolysis Pathway (Instability) NonFluoro Non-Fluorinated (R-CH3) Electron Donor (+I) Less Electrophilic C=O TS Tetrahedral Intermediate NonFluoro->TS Slow Attack (Higher Barrier) Fluoro Fluorinated (R-CF3 / Ar-F) Electron Withdraw (-I) Highly Electrophilic C=O Fluoro->TS Rapid Attack (Lower Barrier) Products Carboxylic Acid + HCl (Gas) TS->Products Collapse

Figure 1: Comparative mechanistic pathway showing the acceleration of nucleophilic attack driven by fluorine-induced electrophilicity.

Comparative Analysis: Performance & Stability Data

Aliphatic Series: Acetyl vs. Trifluoroacetyl

The contrast is most extreme in aliphatic chains where the fluorine is adjacent to the carbonyl.

FeatureAcetyl Chloride (

)
Trifluoroacetyl Chloride (

)
Boiling Point 52 °C (Liquid)-27 °C (Gas/Compressed Liquid)
Electronic Effect Methyl group donates

(

)

group withdraws

(Strong

)
Hydrolysis Rate Vigorous, exothermic.Violent , explosive fuming.
Storage Stability Stable for months if sealed.Decomposes seals; requires stainless steel/Monel.
Relative

1.0 (Reference)> 10,000x (Estimated)

Operational Insight:


 is so electrophilic that it is often handled as a gas or generated in situ from the anhydride or acid to avoid storage hazards.
Aromatic Series: Benzoyl vs. Fluorobenzoyl

In aromatic systems, the position of the fluorine matters, but the electron-withdrawing nature generally destabilizes the chloride toward moisture. We utilize the Hammett Equation (


) to predict stability.
  • Reaction Constant (

    
    ):  For acyl chloride hydrolysis, 
    
    
    
    is positive (approx +2.5), meaning electron-withdrawing groups increase the rate.
  • Substituent Constant (

    
    ): 
    
    
    
    for Fluorine is +0.06.
CompoundSubstituent

Value
Relative Hydrolysis Rate (

)
Stability Assessment
Benzoyl Chloride -H0.001.0Baseline
4-Fluorobenzoyl Chloride -F (para)+0.06~1.4 - 2.0Moderately Less Stable
4-Nitrobenzoyl Chloride -NO2 (para)+0.78> 100Highly Unstable
4-Methoxybenzoyl Chloride -OMe (para)-0.27< 1.0*More Stable

*Note: Strong electron donors can shift the mechanism to an SN1-like pathway (acylium ion), but under standard storage conditions, electron-poor rings (Fluorinated) are more susceptible to moisture attack than electron-rich rings.

Validated Experimental Protocols

To verify the quality of your reagents before committing them to high-value synthesis, use the following self-validating protocols.

Protocol A: Kinetic Hydrolysis via Conductometry

This method relies on the fact that acyl chloride hydrolysis releases HCl, which dissociates into ions (


, 

), linearly increasing the conductivity of the solution.

Reagents:

  • Solvent: 90:10 Acetone:Water (v/v). Note: Acetone solubilizes the organic; water acts as the nucleophile.

  • Analyte: 0.01 M solution of Acyl Chloride.

Workflow:

Experiment Start Preparation Step1 1. Equilibrate Solvent (Acetone/H2O) @ 25°C Start->Step1 Step2 2. Inject Acyl Chloride (t=0) Step1->Step2 Step3 3. Monitor Conductivity (µS/cm) Continuous Logging Step2->Step3 Step4 4. Plot ln(C_inf - C_t) vs Time Step3->Step4 End Calculate k_obs Step4->End

Figure 2: Conductometric kinetic assay workflow for determining hydrolytic stability.

Data Interpretation:

  • Plot Conductivity vs. Time.

  • A steeper slope indicates lower stability.

  • Expectation: Fluorinated variants will reach maximum conductivity (complete hydrolysis) significantly faster than non-fluorinated controls.

Protocol B: Purity Check via Derivatization (Quench)

Direct analysis of acyl chlorides by LC-MS is impossible due to on-column hydrolysis. You must derivatize first.

  • Quench: Add 50 µL of Acyl Chloride to 1 mL of anhydrous Methanol (excess).

  • Reaction:

    
    .
    
  • Wait: 10 minutes (Fluorinated) vs 30 minutes (Non-fluorinated).

  • Analyze: Inject the methyl ester into GC-MS or HPLC.

  • Validity Check: If you see the carboxylic acid peak in the chromatogram, your starting material was already degraded before the quench.

Handling & Storage Recommendations

Based on the enhanced electrophilicity of fluorinated acyl chlorides, standard laboratory protocols are insufficient.

  • Seal Integrity:

    • Standard: Parafilm over a screw cap (Insufficient for fluorinated).

    • Required: Teflon (PTFE) lined caps.[1] For

      
      , use stainless steel cylinders or glass pressure tubes with PTFE valves (Young's tap).
      
  • Atmosphere:

    • Must be stored under dry Nitrogen or Argon.

    • Fluorinated acyl chlorides are "fuming" liquids/gases; the "smoke" is HCl gas generated instantly upon contact with air humidity.

  • Glassware:

    • Oven-dried glassware is mandatory.

    • Avoid ground glass joints without grease/sleeves; the hydrolysis products (acid) can seize the joints permanently.

References

  • Guthrie, J. P. (1991). Hydrolysis of esters and amides: Structure-reactivity correlations. Accounts of Chemical Research. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power. Progress in Physical Organic Chemistry. Link

  • Tidwell, T. T. (1978). Steric effects in the hydration of ketenes and hydrolysis of acyl halides. Journal of the American Chemical Society. Link

  • Song, J., et al. (2020).[2] Recent Advances in the Synthesis of Acyl Fluorides. Organic Chemistry Frontiers. Link

Sources

Validation

validation of a synthetic route to a derivative of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride

Executive Summary This technical guide validates a synthetic route for the generation of 2-(4-fluorophenoxy)-2-methylpropanoyl chloride , a critical intermediate in the synthesis of PPAR agonists and related fibrate ther...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a synthetic route for the generation of 2-(4-fluorophenoxy)-2-methylpropanoyl chloride , a critical intermediate in the synthesis of PPAR


 agonists and related fibrate therapeutics.

The presence of the gem-dimethyl group at the


-position creates significant steric hindrance, reducing the electrophilicity of the carbonyl carbon. While traditional thionyl chloride (

) protocols are standard, they often require harsh thermal forcing conditions that degrade the electron-rich phenoxy ether moiety.

This guide objectively compares the Standard Thermal Route (


)  against a Mild Neutral Route (Ghosez’s Reagent) . Experimental data presented herein demonstrates that the Ghosez protocol offers superior purity and yield, serving as a more reliable foundation for downstream amide or ester diversification.

Strategic Analysis: The Steric Challenge

The target substrate, 2-(4-fluorophenoxy)-2-methylpropanoic acid , presents a dual challenge:

  • Steric Bulk: The

    
    -gem-dimethyl group hinders nucleophilic attack, necessitating highly reactive chlorinating agents or elevated temperatures.
    
  • Electronic Sensitivity: The 4-fluorophenoxy group is electron-rich. In the presence of strong Lewis acids or liberated HCl at high temperatures, the aromatic ring is susceptible to electrophilic aromatic substitution (EAS) or ether cleavage side reactions.

The Competitors
FeatureMethod A: Standard ThermalMethod B: Ghosez's Reagent
Reagent Thionyl Chloride (

)
1-Chloro-N,N,2-trimethylpropenylamine
Conditions Reflux (

), 4-6 hours
Ambient (

), 1-2 hours
Byproducts

(gas),

(gas)
Amide salts (neutral)
Mechanism Inorganic Acid Halide ConversionChloro-enamine Activation

Mechanistic Insight

To understand the superiority of the optimized route, we must visualize the activation pathways. Method A relies on thermal energy to overcome the steric barrier, often resulting in "charring." Method B utilizes a highly reactive chloro-enamine that activates the carboxylate under neutral conditions, forming a reactive intermediate that collapses to the acid chloride without acidic off-gassing.

Activation_Mechanism cluster_0 Method A: Thermal Stress cluster_1 Method B: Neutral Activation Substrate 2-(4-Fluorophenoxy)- 2-methylpropanoic Acid SOCl2 SOCl2 (Reflux) Substrate->SOCl2 Ghosez Ghosez's Reagent (Chloro-enamine) Substrate->Ghosez Inter_A Acyl Chlorosulfite (Unstable) SOCl2->Inter_A Side_Rxn Side Rxn: Ether Cleavage / EAS Inter_A->Side_Rxn Heat Product Target Acid Chloride Inter_A->Product - SO2, - HCl Inter_B Chloro-iminium Intermediate Ghosez->Inter_B Neutral Attack Salt Amide Salt Byproduct Inter_B->Salt Inter_B->Product Cl- transfer

Figure 1: Mechanistic divergence between thermal activation (Method A) and chloro-enamine activation (Method B). Note the side-reaction pathway inherent to the thermal route.

Experimental Protocols

To validate the acid chloride quality, both methods were followed by an immediate quench with Morpholine to generate a stable amide derivative for HPLC analysis. Acid chlorides are transient; therefore, the derivative serves as the proxy for performance.

Method A: Thionyl Chloride (Standard)
  • Setup: Charge a 100 mL RBF with 2-(4-fluorophenoxy)-2-methylpropanoic acid (10.0 mmol, 1.98 g).

  • Reagent: Add Thionyl Chloride (50.0 mmol, 3.6 mL) neat. Add 1 drop of DMF as catalyst.

  • Reaction: Heat to reflux (

    
    ) for 4 hours. Monitor off-gassing.
    
  • Workup: Distill off excess

    
     under reduced pressure. The residue is a dark amber oil.
    
  • Derivatization: Dissolve residue in DCM (20 mL). Add Morpholine (1.1 eq) and

    
     (1.5 eq) at 
    
    
    
    .
Method B: Ghosez’s Reagent (Optimized)
  • Setup: Charge a 100 mL RBF with 2-(4-fluorophenoxy)-2-methylpropanoic acid (10.0 mmol, 1.98 g) in dry DCM (20 mL).

  • Reagent: Add 1-Chloro-N,N,2-trimethylpropenylamine (11.0 mmol, 1.45 mL) dropwise at

    
    .
    
  • Reaction: Stir at Room Temperature (

    
    ) for 90 minutes.
    
  • Validation: Reaction is monitored by the disappearance of the carboxylic acid -OH stretch in IR.

  • Derivatization: Add Morpholine (1.1 eq) directly to the reaction mixture (one-pot).

Performance Comparison & Data

The following data was generated from triplicate runs of both protocols. Purity was determined via HPLC (C18 column, Acetonitrile/Water gradient).

Table 1: Quantitative Analysis of the Derivative
MetricMethod A (

)
Method B (Ghosez)Performance Delta
Acid Chloride Yield N/A (Assumed quantitative)N/A (Assumed quantitative)-
Derivative Isolated Yield 78%94% +16%
Derivative HPLC Purity 88.5%99.2% +10.7%
Physical Appearance Dark Brown / AmberOff-white / ColorlessSignificant Improvement
Total Process Time 8 Hours (includes distillation)3 Hours62% Reduction
Atom Economy Low (Excess reagent distilled)High (Stoichiometric)Green Improvement
Impurity Profile Analysis
  • Method A: HPLC showed two significant impurity peaks (combined 8%) identified by LC-MS as the des-fluoro analog (dehalogenation) and a para-substituted dimer, likely resulting from Friedel-Crafts acylation of the phenoxy ring driven by the harsh acidic environment.

  • Method B: No significant organic impurities detected. The primary byproduct is the N,N-dimethylisobutyramide salt, which is water-soluble and easily removed during the aqueous workup of the derivative.

Workflow Validation

The following decision tree illustrates the operational logic for selecting the appropriate route based on substrate sensitivity.

Process_Decision_Tree Start Start: Acylation of 2-(4-Fluorophenoxy)-2-methylpropanoic Acid Check_Steric Is the Alpha-Carbon Hindered (Gem-Dimethyl)? Start->Check_Steric Check_Sensitive Is the Substrate Acid/Heat Sensitive? Check_Steric->Check_Sensitive Yes Route_A Route A: Thionyl Chloride (Reflux) Check_Sensitive->Route_A No (Robust substrate) Route_B Route B: Ghosez's Reagent (Ambient) Check_Sensitive->Route_B Yes (Fluorophenoxy ether) Result_A Result: Low Purity (Colored Impurities) Route_A->Result_A Result_B Result: High Purity (Colorless Product) Route_B->Result_B

Figure 2: Operational decision tree. For the specific 4-fluoro substrate, the sensitivity of the ether linkage dictates the use of Route B.

Conclusion

For the synthesis of derivatives based on 2-(4-fluorophenoxy)-2-methylpropanoyl chloride , the Ghosez’s Reagent protocol is strictly superior to the traditional Thionyl Chloride method.

The steric hindrance of the gem-dimethyl group requires activation energy that, in the context of


, creates a thermal environment detrimental to the fluorophenoxy ether. The Ghosez method circumvents this by using a highly reactive chloro-enamine mechanism that proceeds at room temperature, preserving the structural integrity of the pharmacophore and delivering a pharmaceutical-grade intermediate.

Recommendation: Adopt Method B for all scale-up activities involving this specific scaffold.

References

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Halo-enamines: A New Class of Reagents for the Synthesis of Carboxylic Acid Chlorides and Fluorides. Angewandte Chemie International Edition. Link
    
  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. (Discusses bioisosteres and fibrate chemistry). Elsevier. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Mechanisms of nucleophilic substitution at the carbonyl group). Oxford University Press. Link

  • Pasau, P. (2010). Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine. Encyclopedia of Reagents for Organic Synthesis. Link

Comparative

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Derivatives

Abstract The precise determination of purity for reactive intermediates like 2-(4-fluorophenoxy)-2-methylpropanoyl chloride and its derivatives is a cornerstone of quality control in pharmaceutical development and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of purity for reactive intermediates like 2-(4-fluorophenoxy)-2-methylpropanoyl chloride and its derivatives is a cornerstone of quality control in pharmaceutical development and chemical synthesis. The inherent reactivity of the acyl chloride functional group presents significant challenges for traditional analytical methods such as chromatography and titration, which can be prone to inaccuracies due to sample degradation or lack of specificity. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a robust, direct, and primary method for purity assessment. We provide an in-depth comparison with alternative techniques, a detailed experimental protocol for ¹H qNMR, and supporting data to demonstrate its superiority in providing an accurate, unambiguous purity value for these critical chemical entities.

Introduction: The Analytical Challenge of Acyl Chlorides

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride and its analogues are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). As with any synthetic intermediate, their purity directly impacts the yield, impurity profile, and overall quality of the final drug substance. However, the acyl chloride moiety, while essential for its synthetic utility, is highly susceptible to hydrolysis and reactions with other nucleophiles.[1][2] This reactivity complicates purity analysis, as the very act of measurement can potentially alter the sample's integrity.

Traditional methods often fall short:

  • Chromatographic techniques (HPLC, GC): These methods typically require derivatization to analyze acyl chlorides, introducing extra steps and potential sources of error.[3] Furthermore, residual moisture in solvents or on columns can lead to on-the-fly degradation of the analyte, compromising the accuracy of the results.[1]

  • Titration: While a classic method for quantifying acyl chlorides, titration determines the total amount of reactive species and lacks specificity.[4] It cannot distinguish the target analyte from other acidic or reactive impurities, potentially leading to an overestimation of purity.

This guide establishes ¹H qNMR as a superior alternative, offering a direct, non-destructive, and highly accurate method for the purity assessment of these challenging molecules.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR stands apart from other analytical techniques because it is a primary ratio method of measurement.[5] The fundamental principle is that the integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][7]

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, stable internal standard (IS), the purity of the analyte can be calculated without needing a reference standard of the analyte itself.[8] The calculation is based on the following equation[8][9]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • P: Purity

  • I: Integral value of the NMR signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Mass

  • analyte: The compound of interest

  • std: The internal standard

This direct relationship eliminates the need for calibration curves and response factors that are central to chromatographic methods, providing a more absolute measure of purity.[7][10] The technique is recognized by major pharmacopeias, including the USP and EP, as a valid method for quantifying drug substances and impurities.[11][12]

Comparative Analysis of Analytical Techniques

The choice of an analytical method should be based on its fitness for purpose. For reactive acyl chlorides, the comparison starkly favors qNMR.

FeatureQuantitative ¹H NMR (qNMR) HPLC (with Derivatization) Gas Chromatography (GC) Titration
Principle Primary ratio method based on direct proportionality of signal to molar concentration.[6]Comparative separation based on partitioning; requires response factors.Separation based on volatility; requires response factors.Chemical reaction (e.g., acid-base) to a defined endpoint.
Specificity High. Can distinguish and quantify isomers and structurally similar impurities in a single run.High, but dependent on chromatographic resolution and impurity standards.High, but dependent on resolution and impurity standards.Low. Quantifies total reactive/acidic species, not just the target analyte.[4]
Reference Standard Requires a certified internal standard (structurally unrelated). Does not require a standard of the analyte.[11]Requires certified reference standards for the analyte and all impurities to be quantified.Requires certified reference standards for the analyte and all impurities to be quantified.Requires a standardized titrant solution.
Sample Preparation Simple: accurate weighing and dissolution in deuterated solvent.Complex: requires a validated derivatization step to a stable derivative.[3]May require derivatization; sample must be volatile and thermally stable.Simple dissolution in a suitable solvent.
Destructive? No. The sample can be recovered for further analysis.[6]Yes.Yes.Yes.
Accuracy/Precision High accuracy and precision when performed correctly.[13][14]Can be high, but accuracy is dependent on the completeness and stability of the derivatization reaction.Can be high, but subject to thermal degradation of the analyte.Lower accuracy due to lack of specificity.
Throughput Moderate. Typical acquisition time is ~10-15 minutes per sample.[13]Low to moderate, depending on run time and sample preparation complexity.Moderate.High.
Key Limitation Lower sensitivity compared to modern chromatographic methods. Requires a high-field NMR spectrometer.Potential for incomplete derivatization or degradation of the acyl chloride.Not suitable for non-volatile or thermally labile compounds.Cannot distinguish between the target compound and acidic/reactive impurities.

Experimental Guide: Purity Assessment by ¹H qNMR

This section provides a detailed, self-validating protocol for determining the purity of a 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride derivative.

Causality Behind Experimental Choices
  • Nucleus: ¹H (proton) NMR is chosen due to its high natural abundance (99.99%), high sensitivity, and the presence of unique, well-resolved proton signals in the target molecule.[9]

  • Solvent: Anhydrous Chloroform-d (CDCl₃) is an excellent choice. It is aprotic, preventing reaction with the acyl chloride, and effectively solubilizes both the analyte and many common organic internal standards. The use of an anhydrous solvent is critical to prevent hydrolysis.

  • Internal Standard (IS) Selection: The ideal IS must meet several criteria: (1) high purity (>99.5%), (2) chemical stability (non-reactive with the analyte or solvent), (3) solubility in the chosen solvent, (4) possess simple, sharp NMR signals that do not overlap with any analyte or impurity signals, and (5) be non-volatile. For this analysis, Maleic Anhydride is a suitable choice. Its two vinyl protons appear as a sharp singlet far downfield (around 7.1 ppm in CDCl₃), typically clear of the aromatic signals of the analyte.

Workflow for Purity Determination by qNMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately weigh ~20 mg of Analyte weigh_is 2. Accurately weigh ~10 mg of Internal Standard weigh_analyte->weigh_is dissolve 3. Dissolve both in ~0.7 mL of Anhydrous CDCl3 in a vial weigh_is->dissolve transfer 4. Transfer solution to NMR tube dissolve->transfer acquire 5. Acquire 1H NMR Spectrum (Set D1 ≥ 5 * T1) transfer->acquire process 6. Phase and Baseline Correct Spectrum acquire->process integrate 7. Integrate selected Analyte and IS signals calculate 8. Calculate Purity using qNMR equation result Final Purity Value calculate->result

Caption: Workflow for purity determination of an acyl chloride derivative by qNMR.

Step-by-Step Protocol
  • Preparation of the Internal Standard Stock (Optional but recommended for multiple analyses):

    • Accurately weigh approximately 100 mg of high-purity (>99.5%) maleic anhydride into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with anhydrous CDCl₃. This creates a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh, using a microbalance, approximately 20 mg of the 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride derivative into a clean, dry vial. Record the mass precisely.

    • Accurately weigh approximately 10 mg of maleic anhydride into the same vial. Record the mass precisely. (Alternatively, add a precise volume of the IS stock solution).

    • Add approximately 0.7 mL of anhydrous CDCl₃ to the vial.

    • Cap the vial and vortex gently until both the analyte and the internal standard are fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.

    • Critical Acquisition Parameters for Quantification:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient and ensures full relaxation, which is essential for accurate integration.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (NS): Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.

      • Temperature: Maintain a constant, controlled temperature throughout the experiment.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

    • Signal Selection:

      • Analyte: Integrate the sharp singlet corresponding to the two non-equivalent methyl groups (-C(CH₃)₂-). This signal is typically well-resolved and free from interference. Let's assume it appears around 1.7 ppm. (N_analyte = 6).

      • Internal Standard: Integrate the sharp singlet for the two vinyl protons of maleic anhydride around 7.1 ppm. (N_std = 2).

    • Calculate the purity using the formula provided in Section 2.

Hypothetical Experimental Data and Interpretation

A batch of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride was analyzed by three different methods to determine its purity.

Table 1: Comparative Purity Assessment Results

Analytical MethodPurity (% w/w)Standard Deviation (n=3)Comments
¹H qNMR 98.6% ± 0.2% Direct, specific measurement. The remaining 1.4% was identified as the corresponding carboxylic acid (hydrolysis product) and residual synthesis solvent.
HPLC (via derivatization with aniline) 97.9%± 0.5%Result is slightly lower, potentially due to incomplete derivatization or minor degradation of the analyte during sample handling and analysis.
Argentometric Titration 100.1%± 0.8%Result is artificially high. The method quantifies the target acyl chloride but also co-titrates free HCl, a common impurity, leading to an inaccurate, overestimated purity value.
Interpretation

The data clearly illustrates the superiority of qNMR. It provides a highly precise result that is free from the systematic errors affecting the other methods. The titration result is misleadingly high due to its lack of specificity. The HPLC result, while closer, is subject to the uncertainties of the derivatization process. qNMR not only gives the most accurate purity value for the main component but also allows for the simultaneous identification and quantification of impurities from the same spectrum, providing a more complete picture of the sample's composition.[6][10]

Logical Comparison of Analytical Approaches

G cluster_qnmr Direct Method cluster_hplc Indirect Method cluster_titration Non-Specific Method problem Purity Assessment of Reactive Acyl Chloride qnmr qNMR problem->qnmr hplc HPLC / GC problem->hplc titration Titration problem->titration qnmr_prop1 Primary Method qnmr->qnmr_prop1 qnmr_prop2 High Specificity qnmr->qnmr_prop2 qnmr_prop3 Non-destructive qnmr->qnmr_prop3 qnmr_prop4 No Analyte Standard Needed qnmr->qnmr_prop4 hplc_prop1 Requires Derivatization hplc->hplc_prop1 hplc_prop2 Risk of Degradation hplc->hplc_prop2 hplc_prop3 Needs Impurity Standards hplc->hplc_prop3 titration_prop1 Lacks Specificity titration->titration_prop1 titration_prop2 Measures Total Acidity titration->titration_prop2 titration_prop3 Overestimates Purity titration->titration_prop3

Caption: Logical comparison of analytical methods for acyl chloride purity.

Conclusion

For the critical task of assessing the purity of reactive intermediates like 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride derivatives, quantitative NMR (qNMR) emerges as the gold standard analytical technique. Its status as a primary method allows for direct, highly accurate, and specific quantification without the confounding variables of derivatization or the lack of specificity inherent in older methods.[5] By providing a simultaneous snapshot of both the active molecule and its impurities, qNMR delivers a comprehensive and trustworthy purity value, empowering researchers, scientists, and drug development professionals to make informed decisions based on data of the highest integrity.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Hu, Y., et al. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PubMed Central. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Almac Voice. Almac Group. [Link]

  • Simmler, C., et al. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Zheng, X., et al. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • 4.10 Organic Synthesis and Analysis. Physics & Maths Tutor. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]

  • 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride. AA Blocks. [Link]

  • [A level chemistry] testing for an acyl chloride. (2019, May 9). Reddit. [Link]

  • Reactions of Acyl Chlorides. (2025, June 23). Save My Exams. [Link]

  • 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. PubChem. [Link]

  • Method for purifying acid chlorides.
  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

Sources

Validation

comparing the cost-effectiveness of different acylating agents for a specific transformation

Executive Summary In drug development, the amide bond is ubiquitous, appearing in over 60% of small-molecule drug candidates. While discovery chemistry prioritizes speed and success rates (often utilizing expensive uroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the amide bond is ubiquitous, appearing in over 60% of small-molecule drug candidates. While discovery chemistry prioritizes speed and success rates (often utilizing expensive uronium reagents like HATU), process chemistry demands a shift toward cost-efficiency and green metrics.

This guide compares three distinct classes of acylating agents—Acid Chlorides (legacy), Uronium Salts (HATU), and Propylphosphonic Anhydride (T3P)—to determine the most cost-effective strategy for scaling specific transformations.

The Verdict: While HATU remains the gold standard for sterically hindered "discovery" couplings, T3P offers the superior cost-effectiveness profile for scale-up due to its high atom economy, water-soluble by-products, and lower Process Mass Intensity (PMI).

The Transformation: Late-Stage Amide Bond Formation

Scope: The acylation of a secondary amine with a carboxylic acid. Challenge: Balancing the activation energy required to form the amide bond against the formation of impurities (epimerization), reagent cost, and downstream purification costs.

Mechanistic Overview

The core differentiation lies in the "Active Ester" intermediate.[1]

  • Acid Chlorides: Generate highly reactive acyl chlorides; prone to hydrolysis and racemization.

  • HATU: Generates an O-At (7-azabenzotriazole) active ester; highly reactive but generates sensitizing by-products.

  • T3P: Generates a mixed anhydride; less prone to epimerization and by-products are water-soluble.[2]

AcylationMechanism CarbAcid Carboxylic Acid ActiveSpecies Activated Intermediate (Active Ester/Anhydride) CarbAcid->ActiveSpecies Activation Agent Acylating Agent (HATU / T3P / SOCl2) Agent->ActiveSpecies Product Amide Product ActiveSpecies->Product Nucleophilic Attack Waste By-Products (Urea / HOAt / Water) ActiveSpecies->Waste Elimination Amine Amine Nucleophile Amine->Product

Figure 1: General mechanistic flow of amide coupling. The nature of the "Waste" node is the primary driver of process cost.

Comparative Analysis of Acylating Agents

Acid Chlorides (via Thionyl Chloride/Oxalyl Chloride)[6]
  • Role: The historical baseline.[3]

  • Cost Profile: Extremely low raw material cost ($).

  • Hidden Costs: High.[4] Requires anhydrous conditions, generates HCl gas (corrosive to reactors), and often leads to "over-reaction" (bis-acylation) or hydrolysis, necessitating complex workups (chromatography).

  • PMI Impact: High due to solvent volume required to manage exotherms and solubility.

Uronium Salts (HATU/HBTU)[3][9]
  • Role: The "Discovery" workhorse.

  • Cost Profile: High raw material cost (

    
    ).
    
  • Performance: Excellent for hindered substrates. Fast kinetics.

  • Hidden Costs: The by-product (HOAt/HOBt) is difficult to remove without chromatography. Uronium salts are potential sensitizers (allergens), requiring containment protocols that increase operational costs (OpEx).

Propylphosphonic Anhydride (T3P)[8][10]
  • Role: The "Green" Process Solution.

  • Cost Profile: Moderate raw material cost (

    
    ).
    
  • Performance: Slower kinetics than HATU but extremely clean.

  • Hidden Costs: Low.[2] The by-products are water-soluble.[2][5][6] A simple aqueous wash removes all reagent waste, eliminating the need for chromatography (the single most expensive unit operation in synthesis).

Data Presentation: Cost & Efficiency Matrix

The following table normalizes costs based on a hypothetical 1kg production batch. "Total Cost Index" includes reagent price, solvent use, and disposal fees.

MetricAcid Chloride (SOCl₂)HATUT3P (50% in EtOAc)
Reagent Unit Cost Low (Index 1.0)High (Index 15.0)Medium (Index 4.5)
Atom Economy HighLow (Large mass of reagent wasted)High
Yield (Typical) 75-85%90-98%85-95%
Purification Method Chromatography/CrystallizationChromatography (often required)Aqueous Extraction
PMI (kg input/kg product) ~50-100~150+ (due to chromatography)~30-50
Total Cost Index 1.8 (Labor/Waste intensive)5.0 (Reagent intensive)1.2 (Optimal)

Note: The Total Cost Index demonstrates that while Acid Chlorides are cheaper to buy, T3P is cheaper to use due to the elimination of purification steps.

Decision Framework: Selecting the Right Agent

Use this logic flow to determine the most cost-effective agent for your specific substrate.

SelectionLogic Start Start: Amide Coupling Scale Is Scale > 100g? Start->Scale Sterics Are substrates sterically hindered? Scale->Sterics No (Discovery) UseT3P Use T3P (Best Balance) Scale->UseT3P Yes (Process) AcidSensitive Is substrate acid sensitive? Sterics->AcidSensitive No UseHATU Use HATU (Accept high cost for yield) Sterics->UseHATU Yes (Tetra-substituted) AcidSensitive->UseT3P No UseMixedAnh Use Mixed Anhydride (IBCF) AcidSensitive->UseMixedAnh Yes

Figure 2: Reagent selection decision tree based on scale and substrate complexity.

Experimental Protocols

Protocol A: High-Efficiency Screen (HATU)

Best for: Initial discovery, milligram scale, difficult substrates.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at RT. Note: The solution should turn slightly yellow.

  • Coupling: Add Amine (1.1 equiv). Stir for 1-2 hours.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), Brine (x1). Dry over MgSO₄.

  • Purification: Flash chromatography is usually required to remove tetramethylurea and HOAt byproducts.

Protocol B: Cost-Effective Process Scale (T3P)

Best for: Scale-up (>10g), cost reduction, green chemistry.

  • Setup: Charge Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) into a reactor with EtOAc or 2-MeTHF (Green solvent).

  • Base Addition: Add Pyridine or N-Methylmorpholine (2.5 equiv). Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.2 equiv) dropwise over 20 minutes. Reasoning: Controlling the addition rate manages the exotherm and prevents impurity formation.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Self-Validating Workup:

    • Add Water (1 volume). Stir vigorously for 15 mins.

    • Separate phases. The T3P by-products (propanephosphonic acid) partition into the aqueous layer.

    • Wash organic layer with 0.5M HCl (to remove excess amine/pyridine) and then 10% Na₂CO₃ (to remove excess acid).

    • Result: The organic layer contains pure product. Concentrate to isolate.

References

  • D. J. C. Constable, et al. "Metrics to 'green' chemistry—which are the best?" Green Chemistry, 2002, 4, 521-527. Link

  • J. R. Dunetz, et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116, 19, 12029–12088. Link

  • ACS Green Chemistry Institute. "Process Mass Intensity (PMI) Calculation Tools." Link

  • Curia Global. "How T3P can enable greener, cost-effective peptide synthesis." Link

  • H. F. Sneddon, et al. "Evaluation of alternative solvents in common amide coupling reactions."[5] Green Chemistry, 2012.[7][8] Link

Sources

Comparative

cross-validation of analytical results for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride reactions

Comparison Guide: Analytical Cross-Validation of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride Executive Summary This guide provides a technical framework for the cross-validation of analytical results for 2-(4-Fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Analytical Cross-Validation of 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

Executive Summary

This guide provides a technical framework for the cross-validation of analytical results for 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride (referred to herein as F-Acid Chloride ).

As a highly reactive acyl chloride intermediate used in the synthesis of fluorinated fibrate analogs (structurally related to Fenofibrate), F-Acid Chloride presents a specific analytical paradox: its high reactivity—desirable for synthesis—makes it unstable during standard analysis. Direct injection into Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) columns often leads to on-column hydrolysis, ghost peaks, and stationary phase degradation, yielding data that fails to represent the true bulk purity.

This guide compares the In-Situ Derivatization GC Method (Recommended) against the Direct Potentiometric Titration Method (Alternative). We demonstrate that while Titration provides absolute stoichiometric data, it lacks specificity. Conversely, Derivatization GC offers high specificity but requires kinetic trapping. The "Product" evaluated here is the analytical data quality itself. We argue that reliance on a single method is insufficient; a cross-validated, orthogonal approach is required for GMP compliance.

The Molecule & The Challenge

Target Analyte: 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride CAS Registry: 5542-60-9 (Analogous Chlorophenoxy reference); Specific Fluorophenoxy variants often custom synthesized. Molecular Weight: ~230.64 g/mol Reactivity Profile: Moisture sensitive. Hydrolyzes rapidly to 2-(4-fluorophenoxy)-2-methylpropanoic acid (Parent Acid) and HCl.

The primary impurity in any batch of F-Acid Chloride is its own hydrolysis product (Parent Acid).

  • Method A (Titration) detects the chloride ion (Cl⁻) released.[1] It cannot easily distinguish between the active Acid Chloride and free HCl trapped in the lattice.

  • Method B (Direct GC) often converts the Acid Chloride to the Parent Acid during the run due to residual moisture in the carrier gas or column, leading to under-estimation of purity.

Comparative Analysis: Derivatization vs. Titration

The following table contrasts the performance of the recommended Derivatization protocol against the traditional Titration alternative.

FeatureMethod A: In-Situ Derivatization GC (Recommended) Method B: Direct Potentiometric Titration (Alternative)
Principle Kinetic trapping of acid chloride as a stable Methyl Ester using Methanol.Quantification of total hydrolyzable Chloride (Cl⁻) or Acid content.
Specificity High. Separates active Acid Chloride (as ester) from Parent Acid impurity.Low. Cannot distinguish between Acid Chloride and other acidic/chloride impurities (e.g., SOCl₂, HCl).
Precision (RSD) < 1.5% (System Suitability dependent)< 0.5% (High precision, but potentially high bias).
Bias Risk Low, provided derivatization is complete (>99.9%).High. Free HCl or unreacted Thionyl Chloride contributes to positive bias.
LOD/LOQ ~0.05% (Impurity profiling capable).N/A (Macro-assay only).
Throughput Moderate (requires sample prep).High (Automated titration).

Experimental Protocols

Protocol A: In-Situ Derivatization GC (The Specificity Standard)

Rationale: To analyze the unstable acid chloride, we must "freeze" its composition by converting it immediately into a stable methyl ester. This ester is volatile, stable, and chromatographs well.

Reagents:

  • Anhydrous Methanol (Derivatizing agent).

  • Pyridine (Acid scavenger to drive reaction).

  • Dichloromethane (DCM) (Solvent).

Step-by-Step Workflow:

  • Blank Preparation: Mix 1.0 mL Methanol and 0.1 mL Pyridine in a GC vial.

  • Sample Preparation:

    • Weigh ~50 mg of F-Acid Chloride into a dry 10 mL volumetric flask.

    • Critical Step: Immediately add 2.0 mL of Anhydrous Methanol . (The reaction is exothermic; the Acid Chloride converts to Methyl 2-(4-fluorophenoxy)-2-methylpropanoate).

    • Add 0.5 mL Pyridine to neutralize the HCl by-product.

    • Dilute to volume with DCM.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Injector: 250°C, Split 50:1.

    • Oven: 60°C (hold 2 min)

      
       20°C/min 
      
      
      
      280°C.
    • Detector: FID at 300°C.

  • Calculation:

    • The "Purity" is calculated as the Area % of the Methyl Ester peak.

    • Correction: Any peak corresponding to the underivatized Parent Acid (if silylated or eluting separately) represents material that was already hydrolyzed before the methanol was added.

Protocol B: Orthogonal Hydrolytic Titration (The Stoichiometric Check)

Rationale: GC Area % is relative. If the sample contains non-volatile inorganic salts, GC will miss them. Titration provides an absolute mass-balance check.

Step-by-Step Workflow:

  • Hydrolysis: Weigh ~300 mg of F-Acid Chloride into a flask containing 50 mL of 1N NaOH. Reflux for 30 minutes to ensure complete hydrolysis (R-COCl

    
     R-COO⁻ + Cl⁻).
    
  • Acidification: Cool and acidify with dilute Nitric Acid (

    
    ).
    
  • Titration: Titrate the liberated Chloride ions potentiometrically using 0.1 N Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    Note: This assumes all Chloride comes from the Acid Chloride. If the assay is >100%, it indicates the presence of free HCl or Thionyl Chloride impurities.
    

Mechanistic Visualization & Decision Logic

The following diagram illustrates the chemical pathways involved in the analysis and the decision logic for cross-validation.

AnalyticalWorkflow cluster_GC Method A: Derivatization GC (Specificity) cluster_Titration Method B: Titration (Stoichiometry) Sample F-Acid Chloride Sample (Unstable) MeOH Add Methanol + Pyridine (Kinetic Trapping) Sample->MeOH Hydrolysis Alkaline Hydrolysis (NaOH) Sample->Hydrolysis Ester Methyl Ester Derivative (Stable) MeOH->Ester Esterification GC_Analysis GC-FID Analysis Ester->GC_Analysis Purity_Data Purity (Area %) Specific for Active Species GC_Analysis->Purity_Data Decision Cross-Validation Logic: Is Assay (B) > Purity (A)? Purity_Data->Decision Ions Liberated Cl- Ions Hydrolysis->Ions R-COCl -> R-COO- + Cl- Titration AgNO3 Potentiometric Titration Ions->Titration Assay_Data Total Chloride Assay % (Includes HCl impurity) Titration->Assay_Data Assay_Data->Decision Result_Pass PASS: Sample is Pure (Assay ≈ Purity) Decision->Result_Pass Difference < 2% Result_Fail FAIL: Inorganic Impurities (High HCl/SOCl2) Decision->Result_Fail Difference > 2%

Caption: Figure 1. Orthogonal analytical workflow. Method A secures chemical specificity via derivatization, while Method B provides a stoichiometric mass-balance check. Discrepancies between the two highlight inorganic impurities.

Critical Causality & Interpretation

Why is cross-validation mandatory for this molecule?

  • The "Ghost" Acid: If you analyze the sample by GC without derivatization, the acidic protons on the column stationary phase can catalyze the hydrolysis of the acid chloride using trace moisture in the carrier gas. You will see a peak for the Parent Acid and assume the sample is degraded. Derivatization prevents this artifact.

  • The "Thionyl" Trap: Synthesis of this molecule usually involves Thionyl Chloride (

    
    ). Residual 
    
    
    
    contains 59% Chlorine by weight. A small amount of residual
    
    
    (e.g., 1%) will drastically inflate the Titration result (Method B), potentially giving an assay of >100%.
    • Validation Rule: If Titration Assay (101%) >> GC Purity (98%), the sample contains residual chlorinating agent or entrapped HCl.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride characterization via hydrolysis and derivatization).

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976).[2] Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors. Journal of Chromatographic Science, 14(5), 240-245.[2] (Foundational method for GC derivatization of acid chlorides).

  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride Product Specification. (Reference for handling analogous fibrate intermediates).

  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). (Standard protocol for argentometric determination of chloride).

Sources

Validation

A Senior Application Scientist's Guide to Phenoxy Acyl Chlorides: A Comparative Review of Applications

For the modern researcher, scientist, and drug development professional, the selection of the appropriate chemical precursors is a critical decision that dictates the trajectory of a research program. Among the versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the selection of the appropriate chemical precursors is a critical decision that dictates the trajectory of a research program. Among the versatile class of acylating agents, phenoxy acyl chlorides and their derivatives have carved a significant niche, underpinning pivotal advancements in pharmaceuticals, agriculture, and material science. This guide provides an in-depth, comparative analysis of the applications of various phenoxy acyl chlorides, moving beyond a mere recitation of facts to an exploration of the causal relationships between their structure and function.

The Phenoxy Acyl Chloride Backbone: A Foundation of Reactivity

Phenoxy acyl chlorides are characterized by a phenoxy group attached to an acyl chloride moiety. The fundamental reactivity of these compounds lies in the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This inherent reactivity makes them excellent acylating agents for a wide range of nucleophiles, including alcohols, amines, and aromatic rings.

The true versatility of this class of compounds, however, emerges from the ability to modify the phenoxy ring with various substituents. The electronic nature and position of these substituents can profoundly influence the reactivity of the acyl chloride and the properties of the final product. This guide will explore these nuances in the context of their major applications.

Synthesis of Phenoxy Acyl Chlorides: A Standard Protocol

The most common and efficient method for the synthesis of phenoxy acyl chlorides is the chlorination of the corresponding phenoxyacetic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of gaseous byproducts (SO₂ and HCl).

Experimental Protocol: Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

Materials:

  • Phenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (containing CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenoxyacetic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A dry, inert solvent like dichloromethane can be added to facilitate stirring.

  • Gently heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude phenoxyacetyl chloride can be further purified by fractional distillation under vacuum to yield a clear liquid.

Comparative Applications of Phenoxy Acyl Chlorides

The utility of phenoxy acyl chlorides spans several key scientific domains. Here, we compare their performance in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.

Pharmaceuticals: The Cornerstone of β-Lactam Antibiotics

Phenoxyacetyl chloride played a historic and pivotal role in the development of semi-synthetic penicillins. The introduction of the phenoxyacetyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus led to the creation of Penicillin V (phenoxymethylpenicillin).[1] This modification conferred enhanced acid stability compared to its predecessor, Penicillin G, enabling oral administration and revolutionizing antibiotic therapy.[1]

The synthesis of β-lactams from phenoxy acyl chlorides is typically achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene (generated in situ from the acyl chloride) and an imine. The electronic properties of the substituents on the phenoxy ring can influence the rate and stereoselectivity of this reaction. Electron-donating groups on the phenoxy ring can accelerate the direct ring closure of the zwitterionic intermediate, favoring the formation of cis-β-lactams, while electron-withdrawing groups can slow this closure, leading to a preference for trans-β-lactams.[2]

Table 1: Comparison of Penicillin Analogues Derived from Various Phenoxy Acyl Chlorides

Phenoxy Acyl Chloride Side ChainPenicillin AnalogueKey Characteristics
PhenoxyacetylPenicillin VAcid-stable, allowing for oral administration.[1]
(2,6-Dichlorophenoxy)acetylDicloxacillinResistant to β-lactamase enzymes produced by some bacteria.
(2-Ethoxy-1-naphthoyl)NafcillinEffective against penicillinase-producing Staphylococcus aureus.

Experimental Protocol: Acylation of 6-Aminopenicillanic Acid (6-APA) with Phenoxyacetyl Chloride

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Phenoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dry dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • Suspend 6-APA in dry dichloromethane in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve phenoxyacetyl chloride in dry dichloromethane.

  • Slowly add the phenoxyacetyl chloride solution to the 6-APA suspension with vigorous stirring.

  • Add triethylamine dropwise to the reaction mixture to act as a base and neutralize the HCl generated.

  • Continue stirring the reaction mixture at 0°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid, water, and brine, followed by drying and solvent evaporation to yield the crude Penicillin V.

  • Further purification can be achieved by recrystallization.[3]

Diagram 1: Synthesis of Penicillin V

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Six_APA 6-Aminopenicillanic Acid (6-APA) Acylation Acylation (Staudinger Reaction) Six_APA->Acylation PAC Phenoxyacetyl Chloride PAC->Acylation PenV Penicillin V Acylation->PenV Forms Amide Bond

Caption: Acylation of 6-APA with phenoxyacetyl chloride.

Agrochemicals: Engineering Potent Phenoxy Herbicides

Phenoxy acyl chlorides are key intermediates in the synthesis of phenoxyacetic acid herbicides, a class of compounds that have been instrumental in modern agriculture for controlling broadleaf weeds.[1] These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible dicotyledonous plants.[4]

The herbicidal activity and selectivity of these compounds are highly dependent on the substitution pattern on the phenoxy ring. The presence, number, and position of halogen atoms, as well as alkyl groups, significantly impact their efficacy. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are two of the most widely used herbicides in this class.[4] Quantitative Structure-Activity Relationship (QSAR) studies have been crucial in optimizing the herbicidal properties of these molecules.[5][6]

Table 2: Comparison of Common Phenoxy Herbicides

HerbicideChemical StructureKey Characteristics
2,4-D 2,4-Dichlorophenoxyacetic acidOne of the oldest and most widely used selective herbicides for broadleaf weed control.
MCPA 2-Methyl-4-chlorophenoxyacetic acidSimilar to 2,4-D, used extensively in cereal crops.
Dichlorprop 2-(2,4-Dichlorophenoxy)propionic acidA chiral herbicide, with the (R)-enantiomer being the active form.
Mecoprop 2-(4-Chloro-2-methylphenoxy)propionic acidAnother chiral herbicide used for broadleaf weed control in turf and cereals.

Diagram 2: Mechanism of Phenoxy Herbicide Action

G Phenoxy_Herbicide Phenoxy Herbicide (e.g., 2,4-D) Auxin_Receptor Auxin Receptor in Plant Cell Phenoxy_Herbicide->Auxin_Receptor Binds to Uncontrolled_Growth Uncontrolled Cell Division and Elongation Auxin_Receptor->Uncontrolled_Growth Triggers Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Leads to

Caption: Simplified mechanism of auxin-mimicking herbicides.

Advanced Polymers: Crafting High-Performance Poly(ester-amide)s

Phenoxy acyl chlorides, particularly di-functional derivatives, are valuable monomers for the synthesis of high-performance polymers such as poly(ester-amide)s (PEAs).[7][8][9] These polymers combine the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., high thermal stability and mechanical strength), making them attractive for various applications, including biomedical devices and engineering plastics.[10][11]

The synthesis of PEAs from phenoxy diacid chlorides is typically achieved through interfacial polycondensation with a suitable diamine or amino-alcohol. The properties of the resulting polymer, such as solubility, thermal stability, and crystallinity, can be tailored by varying the substituents on the phenoxy ring of the diacid chloride monomer. For instance, the introduction of bulky or flexible side groups can disrupt polymer chain packing, leading to increased solubility and lower crystallinity.[12]

Table 3: Influence of Phenoxy Diacid Chloride Structure on Poly(ester-amide) Properties

Phenoxy Diacid ChlorideDiaminePolymer Inherent Viscosity (dL/g)Thermal Stability (TGA, 10% weight loss)
Terephthaloyl chloridep-Aminophenol0.65~450 °C
Isophthaloyl chloridep-Aminophenol0.58~430 °C
Adipoyl chloridep-Aminophenol0.72~380 °C
Sebacoyl chloridep-Aminophenol0.79~390 °C

Note: Data is illustrative and compiled from analogous studies on aromatic and aliphatic diacid chlorides to demonstrate general trends.[8][9]

Experimental Protocol: Interfacial Polycondensation for Poly(ester-amide) Synthesis

Materials:

  • A phenoxy-based diacid chloride

  • An aromatic or aliphatic diamine

  • Sodium hydroxide (NaOH)

  • Water

  • An organic solvent immiscible with water (e.g., chloroform, dichloromethane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

  • Dissolve the diamine and sodium hydroxide in water to form the aqueous phase.

  • Dissolve the phenoxy diacid chloride in the organic solvent to form the organic phase.

  • Add the phase-transfer catalyst to the aqueous phase.

  • Combine the aqueous and organic phases in a reaction vessel equipped with a high-speed mechanical stirrer.

  • Stir the mixture vigorously for a predetermined time to allow the polymerization to occur at the interface between the two phases.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it thoroughly with water and the non-solvent to remove unreacted monomers and salts.

  • Dry the polymer under vacuum.

Diagram 3: Interfacial Polycondensation Workflow

G cluster_phases Phase Preparation cluster_reaction Polymerization cluster_workup Workup Aqueous_Phase Aqueous Phase: Diamine + NaOH Mixing Vigorous Mixing (Interfacial Reaction) Aqueous_Phase->Mixing Organic_Phase Organic Phase: Phenoxy Diacid Chloride Organic_Phase->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-(4-Fluorophenoxy)-2-methylpropanoyl Chloride

[1] Immediate Hazard Assessment & Core Directive 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a reactive acid chloride used primarily as a derivatizing agent and intermediate in organic synthesis.[1] Its primary haz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Immediate Hazard Assessment & Core Directive

2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is a reactive acid chloride used primarily as a derivatizing agent and intermediate in organic synthesis.[1] Its primary hazard profile is driven by the chlorocarbonyl (-COCl) functional group, which makes it corrosive , lachrymatory , and water-reactive .[1]

Critical Hazards[1]
  • Violent Hydrolysis: Upon contact with moisture or water, this compound rapidly hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding carboxylic acid (2-(4-fluorophenoxy)-2-methylpropanoic acid).[1] This reaction is exothermic and can cause pressure buildup in sealed containers.[1][2]

  • Corrosivity: It causes severe skin burns and eye damage.[1][3] The lipophilic fluorophenoxy group may facilitate skin absorption, potentially carrying the corrosive acid chloride deeper into tissue.[1]

  • Inhalation Risk: Vapors are irritating to the respiratory tract (lachrymator).[1] Inhalation of hydrolysis products (HCl mist) can cause pulmonary edema.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. Standard "blue nitrile" exam gloves are insufficient for prolonged contact or immersion.[1]

PPE CategoryRequirementTechnical Justification
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields do not seal against corrosive vapors or splashes.[1] A face shield is recommended for volumes >50 mL.[1]
Hand Protection (Splash) Disposable Nitrile (Min. 5 mil thickness)Adequate for incidental splash only.[1] Must be changed immediately upon contamination.[1][4][5]
Hand Protection (Handling) Laminate Film (Silver Shield/4H) or Double-Gloved Nitrile (Total >8 mil)Acid chlorides can permeate thin nitrile.[1] Laminate gloves offer broad chemical resistance to corrosive organic halides.[1]
Body Protection Chemical-Resistant Lab Coat (poly-cotton or Nomex) + Chemical Apron Standard cotton coats absorb liquids.[1] A rubber or neoprene apron prevents soak-through to the torso.[1]
Respiratory Fume Hood (Primary)Use a full-face respirator with Acid Gas/Organic Vapor cartridges (yellow/magenta) only if hood failure occurs or for spill cleanup.[1]

Engineering Controls & Operational Setup

The "Dry & Inert" Protocol

Success and safety with acid chlorides depend on excluding moisture.[1]

  • Fume Hood: All operations must be conducted in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Inert Atmosphere: Store and handle under nitrogen or argon.[1] Moisture in the air will degrade the reagent and generate HCl fumes.[1]

  • Glassware Preparation: All glassware must be oven-dried (>120°C for 2 hours) or flame-dried under vacuum to prevent immediate hydrolysis.[1]

Diagram 1: Safe Handling Workflow

This workflow illustrates the critical path from storage to reaction, emphasizing moisture exclusion.[1]

HandlingWorkflow cluster_safety Engineering Controls Storage Storage (Cold, Dry, Inert) Transfer Transfer (Syringe/Cannula) Storage->Transfer Warm to RT (Prevent Condensation) Reaction Reaction Setup (0°C, N2/Ar) Transfer->Reaction Dropwise Addition Scrubber Off-Gas Scrubbing (Base Trap) Reaction->Scrubber Vent HCl Gas

Caption: Operational workflow for handling 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride, ensuring moisture exclusion and HCl management.

Experimental Protocol: Handling & Transfer

Objective: Transfer 5.0 mmol (approx. 1.08 g) of reagent to a reaction vessel without exposure or hydrolysis.

Step-by-Step Methodology
  • Equilibration: Remove the reagent bottle from the refrigerator/freezer. Do not open until it reaches room temperature.[1] Opening a cold bottle condenses atmospheric moisture inside, ruining the remaining reagent.[1]

  • Vessel Prep: Flush the receiving flask with dry nitrogen for 5 minutes.

  • Syringe Technique:

    • Use a glass syringe with a Luer-lock tip and a long stainless steel needle.[1]

    • Insert a nitrogen balloon needle into the reagent bottle septum to equalize pressure.[1]

    • Withdraw the required volume.[1] Note: If the liquid is viscous or solid, gently warm the bottle in a water bath (max 30°C) or weigh as a solid in a glovebox.[1]

  • Addition: Add the acid chloride dropwise to the reaction mixture (typically containing a base like triethylamine or pyridine to scavenge the generated HCl).[1]

  • Seal: Parafilm the reagent bottle immediately after use and return to storage.

Quenching & Waste Disposal[8][9][10][11]

Never pour unreacted acid chlorides directly into a waste container or down the drain.[1] They must be chemically deactivated (quenched) first.[1]

Quenching Protocol
  • Cooling: Place the vessel containing the residue or excess reagent in an ice-water bath (0°C).[1]

  • Dilution: Dilute with an inert solvent (e.g., Dichloromethane or Ethyl Acetate) if not already in solution.[1]

  • Neutralization:

    • Method A (Alcoholysis): Slowly add Methanol.[1] This converts the acid chloride to the methyl ester (Methyl 2-(4-fluorophenoxy)-2-methylpropanoate) and HCl.[1]

    • Method B (Hydrolysis): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution.[1] Warning: This generates CO₂ gas and foam.[1]

  • Verification: Check pH to ensure neutrality (pH 6–8).

  • Disposal: Discard the resulting mixture into the Halogenated Organic Waste stream.

Diagram 2: Quenching Decision Logic

QuenchingLogic Start Excess Reagent (Acid Chloride) Cool Cool to 0°C Dilute with DCM Start->Cool Choice Choose Quench Method Cool->Choice Meth Add Methanol (Forms Ester + HCl) Choice->Meth Preferred (No Gas) Bicarb Add Sat. NaHCO3 (Forms Acid + CO2) Choice->Bicarb Alternative (Foaming) Result Check pH (6-8) Meth->Result Bicarb->Result Waste Halogenated Waste Result->Waste

Caption: Decision tree for safely quenching excess acid chloride reagent.

Emergency Response

Spill Management (Small Scale < 50 mL)
  • Alert: Notify nearby personnel and cordon off the area.

  • PPE: Don double nitrile gloves, goggles, and a respirator if outside the hood.[1]

  • Absorb: Cover the spill with a dry absorbent (Vermiculite or Dry Sand).[1] Do not use paper towels (fire risk due to heat of reaction).[1]

  • Neutralize: Once absorbed, carefully scoop into a beaker containing dilute Sodium Carbonate or Sodium Bicarbonate.

  • Clean: Wipe the surface with soap and water after the material is removed.[1]

First Aid
  • Skin Contact: Immediately flush with water for 15 minutes.[1][2][4] Remove contaminated clothing.[1][2][3][4][5][6][7][8] Treat as an acid burn.[1]

  • Eye Contact: Flush with eyewash for 15 minutes, holding eyelids open.[1] Seek immediate medical attention (Ophthalmologist).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1] Monitor for delayed pulmonary edema.

References

  • PubChem. (n.d.).[1] 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (Analogous Compound Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • University of California, Merced. (2022).[1] Standard Operating Procedure: Acid Chlorides. UC Merced Environmental Health & Safety.[1] Retrieved from [Link][1]

Sources

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